molecular formula C18H21F2N3O B6594776 Inpyrfluxam CAS No. 1352994-67-2

Inpyrfluxam

货号: B6594776
CAS 编号: 1352994-67-2
分子量: 333.4 g/mol
InChI 键: YTCIYOXHHQLDEI-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inpyrfluxam is a member of the class of indanes that is indane substituted by methyl groups at positions 1,1 and 3R and by a [3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]amino group at position 4. It is a fungicide that is a Complex II succinate dehydrogenase inhibitor, which is a functional part of the tricarboxylic acid cycle and linked to the mitochondrial electron transport chain. It exhibits high efficacy against major plant diseases including Brown Rust on wheat, Net Blotch on barley, and Black Scurf on potato. It has a role as a fungicide and an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor. It is a member of pyrazoles, a secondary carboxamide, a member of indanes and an organofluorine pesticide.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-10-8-18(2,3)12-6-5-7-13(14(10)12)21-17(24)11-9-23(4)22-15(11)16(19)20/h5-7,9-10,16H,8H2,1-4H3,(H,21,24)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIYOXHHQLDEI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894937
Record name Inpyrfluxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352994-67-2
Record name Inpyrfluxam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352994672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inpyrfluxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INPYRFLUXAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YP4CC6D7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1352994-67-2[1][2]

This technical guide provides an in-depth overview of Inpyrfluxam, a novel pyrazolecarboxamide fungicide. Developed to address the challenges of fungal resistance and the need for effective disease management in modern agriculture, this compound offers a potent solution for researchers, scientists, and drug development professionals. This document details its mechanism of action, presents key quantitative data on its efficacy and safety, outlines general experimental protocols, and provides visualizations of its mode of action and experimental workflows.

Core Mechanism of Action

This compound is classified as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1][3] By blocking this critical enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle and inhibits cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the fungicidal efficacy and toxicological profile of this compound.

Table 1: Fungicidal Efficacy of this compound Against Various Plant Pathogens
Fungal SpeciesCommon DiseaseEfficacy MetricResultReference
Phakopsora pachyrhiziAsian Soybean Rust100% Control (Preventive)0.16 ppm[1]
Phakopsora pachyrhiziAsian Soybean Rust100% Control (Post-infection)30 g ai/ha[1]
Venturia inaequalisApple Scab100% Control100 ppm[1]
Rhizoctonia solaniVarious (e.g., seed decay, damping-off)Broad-spectrum activityEffective[3][4]
Powdery Mildew on ApplePowdery MildewDisease ReductionReduced from 20% to 2%[3]
Table 2: Toxicological Profile of this compound
Study TypeSpeciesEndpointValueReference
Acute Oral ToxicityRatLD50Category II[5][6]
Acute Dermal ToxicityRatLD50Category III[5][6]
Acute Inhalation ToxicityRatLC50Category IV[5][6]
2-Generation Reproduction StudyRatParental Toxicity NOAEL31 mg/kg bw/day
2-Generation Reproduction StudyRatOffspring Toxicity NOAEL22 mg/kg bw/day[7]
1-Year Oral StudyDogNOAEL6 mg/kg bw/day[7]
Acute Neurotoxicity StudyRatNOAEL30 mg/kg bw[7]
CarcinogenicityRat and MouseClassificationNot likely to be carcinogenic to humans[6]

Experimental Protocols

While specific, detailed protocols for the studies conducted by the manufacturer are proprietary, this section outlines generalized methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard scientific practices and the information available in public-domain research and regulatory summaries.

Succinate Dehydrogenase (Succinate-Cytochrome c Reductase) Inhibition Assay

This assay is fundamental to determining the mechanism of action of this compound. It measures the activity of the succinate dehydrogenase enzyme complex.

Objective: To quantify the inhibitory effect of this compound on the succinate dehydrogenase (SDH) enzyme complex.

General Protocol:

  • Preparation of Mitochondrial Fractions:

    • Fungal mycelia (e.g., from Phakopsora pachyrhizi) are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

    • The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondrial fraction.

    • The mitochondrial pellet is resuspended in an appropriate assay buffer.

  • Assay Procedure:

    • The reaction mixture is prepared in a spectrophotometer-compatible format (e.g., 96-well plate or cuvettes) and typically contains:

      • Phosphate buffer at a physiological pH.

      • A mitochondrial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or cytochrome c.

      • An inhibitor of complex IV (e.g., sodium azide) to prevent the re-oxidation of the electron acceptor by downstream components of the electron transport chain.

      • The mitochondrial fraction.

      • Varying concentrations of this compound (or a solvent control).

    • The reaction is initiated by the addition of the substrate, succinate.

    • The reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) is monitored over time using a spectrophotometer.

  • Data Analysis:

    • The rate of the reaction is calculated from the linear portion of the absorbance change over time.

    • The inhibitory activity of this compound is determined by comparing the reaction rates in the presence of the compound to the control.

    • The IC50 value (the concentration of this compound that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Metabolomics Analysis

Metabolomics studies help to understand the broader physiological effects of a compound on a target organism. In the case of this compound, this involves analyzing the changes in the levels of key metabolites in fungi upon exposure to the fungicide.

Objective: To identify and quantify changes in the metabolome of a target fungus (e.g., Phakopsora pachyrhizi) after treatment with this compound.

General Protocol:

  • Sample Preparation:

    • Fungal cultures are grown and then treated with this compound at a specific concentration for a defined period. A control group without this compound treatment is also prepared.

    • The metabolic activity is rapidly quenched, for example, by flash-freezing the mycelia in liquid nitrogen.

    • Metabolites are extracted from the fungal cells using a cold solvent mixture, such as methanol/water or a biphasic system of methanol, chloroform, and water.

    • The extracts are then centrifuged to remove cell debris, and the supernatant containing the metabolites is collected.

  • Analytical Procedure (Capillary Electrophoresis-Mass Spectrometry - CE-MS):

    • The extracted samples are analyzed using a CE-MS system.

    • Capillary electrophoresis separates the charged metabolites based on their electrophoretic mobility.

    • The separated metabolites are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • The raw data from the CE-MS is processed to identify and quantify the individual metabolites.

    • Statistical analysis (e.g., Principal Component Analysis) is performed to compare the metabolite profiles of the this compound-treated and control groups.

    • Significant changes in the levels of specific metabolites (e.g., an accumulation of succinate and a depletion of downstream TCA cycle intermediates) can confirm the inhibition of succinate dehydrogenase.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits Succinate Dehydrogenase (Complex II).

Generalized Experimental Workflow for Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a fungicide like this compound.

Efficacy_Workflow cluster_lab Laboratory / Greenhouse cluster_field Field Trials cluster_analysis Data Analysis and Conclusion lab_pathogen Pathogen Culture (e.g., Rhizoctonia solani) lab_treatment In Vitro / In Vivo Assay - Mycelial Growth Inhibition - Spore Germination Assay - Detached Leaf Assay lab_pathogen->lab_treatment lab_data Data Collection (e.g., EC50 values) lab_treatment->lab_data stat_analysis Statistical Analysis lab_data->stat_analysis field_setup Experimental Plot Setup - Crop Planting - Treatment Groups field_application Fungicide Application (e.g., Foliar Spray, Seed Treatment) field_setup->field_application field_assessment Disease Assessment - Incidence and Severity field_application->field_assessment field_yield Yield Measurement field_assessment->field_yield field_yield->stat_analysis conclusion Efficacy Conclusion - Optimal Dosage - Application Timing stat_analysis->conclusion

Caption: Workflow for fungicide efficacy testing.

References

Inpyrfluxam mechanism of action on fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Inpyrfluxam on Fungi

Introduction

This compound is a broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the pyrazole-4-carboxamide chemical group.[1][2] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[3][4] this compound demonstrates high efficacy against a wide range of phytopathogenic fungi, including those in the divisions Basidiomycota and Ascomycota, such as Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and Rhizoctonia species.[1][2][5] The active form of the molecule is the R-enantiomer, which constitutes approximately 97% of the technical grade product.[6] This document provides a detailed technical overview of its molecular mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of this compound is Complex II of the mitochondrial electron transport chain, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase.[1][7] this compound acts as a potent succinate dehydrogenase inhibitor (SDHI).[6][8][9]

The SDH enzyme is a critical component of cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q), reducing it to ubiquinol.[11][12]

This compound binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[10][12] This binding competitively inhibits the reduction of ubiquinone, effectively blocking the electron flow from succinate through Complex II.[5] By disrupting this crucial step, this compound halts mitochondrial respiration at Complex II, which directly inhibits the production of ATP, the cell's primary energy currency.[8] This energy depletion ultimately leads to the cessation of fungal growth and cell death.[8][9]

cluster_Mito Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix C1 Complex I Q Ubiquinone Pool C1->Q e- C2 Complex II (Succinate Dehydrogenase) C2->Q e- Fumarate Fumarate C2->Fumarate C3 Complex III CytC Cytochrome c C3->CytC e- C4 Complex IV ATPsynth ATP Synthase C4->ATPsynth H+ gradient Q->C3 e- CytC->C4 e- NADH NADH NADH->C1 e- Succinate Succinate Succinate->C2 e- TCA TCA Cycle Fumarate->TCA TCA->Succinate This compound This compound This compound->C2 INHIBITS

Caption: this compound inhibits Complex II (SDH), blocking electron transfer from succinate.

Biochemical Consequences and Cellular Impact

The inhibition of SDH by this compound leads to significant and measurable disruptions in fungal metabolism.[1] Metabolome analysis of P. pachyrhizi treated with this compound revealed a dose-dependent accumulation of succinic acid, the substrate for SDH.[1] Concurrently, there was a marked decrease in the downstream metabolites of the TCA cycle, such as fumaric acid and malic acid.[1]

Furthermore, this analysis showed a decrease in glucose-6-phosphate (G6P), indicating that the disruption of the central energy metabolism pathway affects preceding pathways like glycolysis.[1] The overall effect is a comprehensive breakdown of the fungus's energy production system, leading to potent fungicidal activity.[1]

Glycolysis Glycolysis G6P Glucose-6-Phosphate (Decreased) Glycolysis->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Enters TCA Cycle Succinate Succinate (Accumulates) Citrate->Succinate ... SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate (Decreased) Malate Malate (Decreased) Fumarate->Malate Malate->Citrate ... completes cycle SDH->Fumarate This compound This compound This compound->SDH INHIBITS

Caption: Metabolic impact of SDH inhibition by this compound on the TCA cycle.

Quantitative Efficacy Data

Enzymatic assays have quantified the high inhibitory activity of this compound against its target. The concentration required for 50% inhibition (IC50) against succinate-cytochrome c reductase (SCR) in P. pachyrhizi demonstrates its superior potency compared to other mitochondrial inhibitors.[1]

CompoundTarget SiteIC50 (mg/L) against P. pachyrhizi SCR Activity
This compound Complex II 0.000057
BenzovindiflupyrComplex II0.00013
AzoxystrobinComplex III0.0033
TolfenpyradComplex I> 3
Table 1: Comparative inhibitory activity of this compound and other fungicides on the mitochondrial electron transport chain of Phakopsora pachyrhizi. Data sourced from Sumitomo Chemical.[1]

Experimental Protocols

Protocol 1: SDH Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on SDH activity, based on methodologies described for SDHI fungicides.[1][11] The assay measures succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer through both Complex II and Complex III.

1. Preparation of Sub-Mitochondrial Fraction:

  • Germinate spores of the target fungus (e.g., P. pachyrhizi) under optimal conditions.

  • Harvest germinated spores and suspend in a chilled isolation buffer (e.g., 0.3 M mannitol, 25 mM KH2PO4, pH 7.4).[13]

  • Disrupt cells using mechanical methods such as a bead beater or sonication on ice.

  • Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet cell debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet mitochondria.

  • Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to freeze-thaw cycles or sonication to generate sub-mitochondrial particles (SMPs).

  • Centrifuge at high speed (e.g., 100,000 x g for 60 min) and resuspend the SMP pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. SCR Activity Assay:

  • In a 96-well microplate or spectrophotometer cuvette, add assay buffer (e.g., 20 mM phosphate buffer, pH 7.2, 0.1% Triton X-100).[14]

  • Add a known concentration of SMPs.

  • Add inhibitors of other complexes to isolate the C-II/C-III pathway: KCN (to inhibit Complex IV) and Rotenone (to inhibit Complex I).[11][15]

  • Add varying concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.[13]

  • Initiate the reaction by adding the substrates: succinate and oxidized cytochrome c.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in kinetic mode.[11]

  • Calculate the rate of reaction from the linear portion of the curve. Determine the percent inhibition for each this compound concentration relative to the control and calculate the IC50 value.

spores Fungal Spore Germination harvest Harvest & Cell Disruption spores->harvest centrifuge1 Differential Centrifugation harvest->centrifuge1 smp Prepare Sub-Mitochondrial Particles (SMPs) centrifuge1->smp assay_prep Assay Preparation: SMPs + Buffer + Inhibitors (Rotenone, KCN) smp->assay_prep inpyr Add this compound (Serial Dilutions) assay_prep->inpyr incubate Pre-incubate inpyr->incubate react Initiate Reaction: Add Succinate & Cytochrome c incubate->react measure Kinetic Measurement (Absorbance at 550 nm) react->measure calc Calculate Reaction Rate & IC50 Value measure->calc

Caption: Experimental workflow for the Succinate-Cytochrome c Reductase (SCR) inhibition assay.
Protocol 2: Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This protocol outlines the workflow for analyzing metabolic changes in fungi upon treatment with this compound, as described in the literature.[1]

1. Sample Preparation:

  • Treat germinated fungal spores with a specific concentration of this compound (e.g., IC90) for a defined period (e.g., one hour).[1] Include an untreated control group.

  • Rapidly quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.

  • Extract hydrophilic metabolites by adding a cold extraction solvent (e.g., methanol/water mixture).

  • Homogenize the samples and centrifuge at high speed to pellet insoluble material.

  • Collect the supernatant containing the metabolites. An ultrafiltration step may be included to remove proteins.

2. CE-MS Analysis:

  • The analysis is performed using a capillary electrophoresis system coupled to a mass spectrometer.[1]

  • Inject the extracted metabolite sample into the CE system.

  • Separate the charged metabolites in a capillary based on their electrophoretic mobility.

  • Introduce the separated ions into the mass spectrometer for detection and mass-to-charge ratio (m/z) analysis.

  • Identify metabolites by comparing their migration times and m/z values to a standard library of known compounds.

3. Data Analysis:

  • Quantify the peak areas for each identified metabolite.

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between this compound-treated and control samples.[1]

  • Visualize the data using heatmaps or pathway mapping tools to interpret the metabolic impact.

Mechanisms of Resistance

Resistance to SDHI fungicides, including this compound, can develop in fungal populations. The primary mechanism is target-site modification through point mutations in the genes encoding the SDH subunits (SdhB, SdhC, SdhD).[10][16] For example, a mutation in the SdhC gene causing an amino acid substitution from isoleucine to phenylalanine at position 86 (I86F) has been detected in P. pachyrhizi strains with reduced sensitivity to SDHIs.[1][5] Such mutations can alter the conformation of the Q-site, reducing the binding affinity of the fungicide while preserving the enzyme's catalytic function.[16] Non-target site mechanisms, such as increased expression of efflux pumps that actively transport the fungicide out of the cell, may also contribute to resistance.[17]

References

Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inpyrfluxam is a novel, broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, fungicidal activity, and key data from toxicological and environmental fate studies. Detailed experimental methodologies are provided for foundational assays, and its inhibitory pathway is visually represented. All quantitative data is summarized for clarity and comparative analysis.

Chemical Properties

This compound is a pyrazole-carboxamide fungicide. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₁F₂N₃O[1][2][3][4]
Molecular Weight 333.4 g/mol [1][2][3]
CAS Number 1352994-67-2[2][3]
Appearance White powder
Solubility Low in water; soluble in polar organic solvents
Stereochemistry The R-enantiomer is the active fungicide[5]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[6][7] This inhibition disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to the cessation of fungal growth and reproduction.[7]

Specifically, this compound targets the ubiquinone-binding (Qp) site of the SDH complex. By occupying this site, it blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in both the tricarboxylic acid (TCA) cycle and cellular respiration.[8] This disruption leads to an accumulation of succinic acid and a decrease in downstream metabolites such as malic acid and fumaric acid.[1]

Signaling Pathway Diagram

Inpyrfluxam_Mechanism_of_Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (SDH) ComplexII->CoQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV H2O H₂O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->ComplexIII CytC->ComplexIV O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Inhibition

Caption: Mechanism of this compound as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.

Fungicidal Activity

This compound demonstrates broad-spectrum fungicidal activity against a variety of plant pathogens. It exhibits both preventative and curative properties.[7]

PathogenDiseaseEfficacy DataReference
Phakopsora pachyrhiziAsian Soybean RustIC₅₀ (SCR assay): 0.000057 mg/L[1]
Rhizoctonia solaniVarious (e.g., Black Scurf)Effective control noted[3]
Venturia inaequalisApple Scab100% control at 100 ppm[1]
Various Basidiomycota-Potent antifungal activity[1]
Various Ascomycota-Potent antifungal activity[1]

Experimental Protocols

Mitochondrial Electron Transport Chain Inhibitory Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on the mitochondrial electron transport chain, specifically targeting Complex I (NADH dehydrogenase) and Complex II (succinate-cytochrome c reductase).

Objective: To quantify the inhibitory activity (IC₅₀) of this compound on key complexes of the mitochondrial electron transport chain.

Methodology:

  • Preparation of Sub-mitochondrial Fraction:

    • Germinated spores of the target fungus (e.g., P. pachyrhizi) are harvested.

    • The spores are homogenized in a suitable buffer (e.g., 1/2 MS buffer) to extract the crude sub-mitochondrial fraction.[1]

  • Succinate-Cytochrome c Reductase (SCR) Assay (Complex II & III activity):

    • The assay mixture contains the sub-mitochondrial fraction, succinate (as the electron donor), and cytochrome c (as the electron acceptor).

    • The reaction is initiated, and the reduction of cytochrome c is measured spectrophotometrically over time.

    • The assay is performed with varying concentrations of this compound to determine the concentration required for 50% inhibition (IC₅₀).[1]

  • NADH Dehydrogenase Assay (Complex I activity):

    • The assay mixture contains the sub-mitochondrial fraction and NADH as the electron donor.

    • The oxidation of NADH is monitored spectrophotometrically.

    • The assay is run with varying concentrations of this compound to assess its effect on Complex I.[1]

Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CEMS)

This protocol describes the analysis of metabolic changes in fungal cells upon treatment with this compound.

Objective: To identify and quantify changes in key metabolites resulting from the inhibition of succinate dehydrogenase.

Methodology:

  • Sample Preparation:

    • Germinated spores of the target fungus are treated with this compound.

    • After a defined incubation period (e.g., one hour), hydrophilic metabolites are extracted from the spores.[1]

  • CEMS Analysis:

    • The extracted metabolites are analyzed using a capillary electrophoresis system coupled with a mass spectrometer.

    • Separation is achieved using a fused silica capillary with appropriate electrolytes for cation and anion analyses.

    • The mass spectrometer acquires exact mass data over a specified range (e.g., 50–1000 m/z).[1]

  • Data Analysis:

    • Metabolite levels in treated and untreated samples are compared to identify significant changes. Statistical analysis is employed to pinpoint key affected metabolites.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_Fungicidal_Assay Fungicidal Activity Assay cluster_MoA_Assay Mechanism of Action Study Fungal_Culture Fungal Spore Germination Inpyrfluxam_Treatment_F This compound Treatment (Varying Concentrations) Fungal_Culture->Inpyrfluxam_Treatment_F Mito_Prep Mitochondrial Fraction Preparation Fungal_Culture->Mito_Prep Metabolome_Prep Metabolite Extraction Fungal_Culture->Metabolome_Prep Incubation_F Incubation Inpyrfluxam_Treatment_F->Incubation_F Efficacy_Assessment Assessment of Fungal Growth (e.g., visual, spectrophotometric) Incubation_F->Efficacy_Assessment IC50_Calculation IC₅₀ Determination Efficacy_Assessment->IC50_Calculation Enzyme_Assay Enzyme Assays (SCR & NADH Dehydrogenase) Mito_Prep->Enzyme_Assay Data_Analysis Data Interpretation Enzyme_Assay->Data_Analysis CEMS_Analysis CEMS Analysis Metabolome_Prep->CEMS_Analysis CEMS_Analysis->Data_Analysis

Caption: Generalized workflow for assessing the fungicidal activity and mechanism of action of this compound.

Toxicological Profile

This compound has undergone a battery of toxicological studies to assess its safety profile.

Study TypeResultReference(s)
Acute Oral Toxicity (Rat) Moderate toxicity (LD₅₀ between 50-300 mg/kg)[8]
Acute Dermal Toxicity Low toxicity
Acute Inhalation Toxicity Low toxicity
Skin Irritation Not an irritant
Eye Irritation Slight irritant
Skin Sensitization Not a sensitizer
Genotoxicity Not genotoxic in a battery of in vitro and in vivo assays
Carcinogenicity (Rat & Mouse) No evidence of carcinogenicity[1]
Developmental Toxicity No teratogenicity observed in rats and rabbits[1]
Reproductive Toxicity Assessed in a two-generation study in rats[1]

Environmental Fate

The environmental behavior of this compound has been characterized through various studies.

Environmental CompartmentFindingReference(s)
Soil Moderately persistent to persistent (Aerobic half-life: 121-1,720 days). Moderately mobile.[3]
Aquatic Environment Stable to hydrolysis. Photodegradation is a relevant degradation pathway in illuminated water-sediment systems.[3][4]
Volatility Low volatility
Aquatic Toxicity Very highly toxic to freshwater fish and moderately toxic to freshwater invertebrates on an acute basis.[3]
Avian Toxicity Practically non-toxic to mallard and quail, but highly toxic to passerine birds.[3]
Honey Bee Toxicity Practically non-toxic on an acute contact and oral basis.[3]

Conclusion

This compound is a potent SDHI fungicide with a well-defined mechanism of action. It provides effective control against a broad spectrum of fungal pathogens. The available data on its toxicological and environmental profile supports its use in agriculture, with appropriate risk mitigation measures to protect non-target organisms, particularly aquatic life. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of mitochondrial respiration inhibitors.

References

Inpyrfluxam as a Succinate Dehydrogenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Inpyrfluxam is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] As a member of the pyrazole-4-carboxamide group, it effectively controls a wide range of plant pathogenic fungi, including Asian soybean rust and apple scab, by disrupting a critical enzyme in mitochondrial respiration.[1][3] This technical guide provides an in-depth overview of this compound's core mechanism of action, its biochemical effects, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, also known as Indiflin, is a systemic fungicide with both preventative and curative properties.[1][4] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which designates inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[3][5] The active compound is the R-enantiomer, which shows significantly higher fungicidal activity than its S-enantiomer counterpart.[1][6] this compound has demonstrated high efficacy against a broad spectrum of fungal pathogens, including species within Basidiomycota and Ascomycota.[1][2]

Chemical and Physical Properties:

PropertyValueReference
IUPAC Name 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide[7]
CAS Number 1352994-67-2[7][8]
Molecular Formula C₁₈H₂₁F₂N₃O[7][8]
Molecular Weight 333.4 g/mol [7][8]
Melting Point 81 - 84 °C[9]
Water Solubility 16.4 mg/L[10]

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary target of this compound is succinate dehydrogenase (SDH), also known as Complex II.[1][7] This enzyme is unique as it participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[11]

  • In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.[11]

  • In the ETC: It transfers electrons from succinate to the electron transport chain via the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[11]

This compound acts as a potent inhibitor by binding to the ubiquinone-binding site (the Qp site) within the SDH complex.[4][12] This binding event physically obstructs the reduction of ubiquinone, thereby halting the flow of electrons from succinate into the ETC. The disruption of this process has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: By blocking the ETC at Complex II, this compound severely impairs aerobic respiration and the production of ATP, the cell's primary energy currency. This energy deficit ultimately leads to cell death.[4][13]

  • Disruption of the TCA Cycle: The inhibition of SDH leads to an accumulation of its substrate, succinate, within the mitochondrial matrix.[1] This buildup disrupts the normal flux of the TCA cycle, further compromising cellular metabolism.[1]

ETC_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Proton_Gradient cluster_Matrix Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H+ H+ Gradient NAD+ NAD+ ComplexI->NAD+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV O₂ O₂ ComplexIV->O₂ e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->ComplexIII e- CytC->ComplexIV e- This compound This compound Inhibition X This compound->Inhibition Inhibition->ComplexII H₂O H₂O O₂->H₂O H+->ATP_Synthase Drives Succinate Succinate Succinate->ComplexII NADH NADH NADH->ComplexI TCA_Cycle_Disruption Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate (Accumulates) SuccinylCoA->Succinate Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate SDH Succinate Dehydrogenase Succinate->SDH Substrate SDH->Fumarate Blocked Product This compound This compound Inhibition X This compound->Inhibition Inhibition->SDH SCR_Assay_Workflow start Start prep Prepare Sub-Mitochondrial Fraction from Fungus start->prep mix Combine Buffer, Inhibitor, and Mitochondrial Fraction prep->mix reagents Prepare Reaction Buffer: - Phosphate Buffer - Succinate - Cytochrome c reagents->mix inhibitor Prepare Serial Dilutions of this compound inhibitor->mix measure Measure Absorbance at 550 nm (Spectrophotometer) mix->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Plot % Inhibition vs. [this compound] and Determine IC50 calculate->plot end End plot->end HIF1a_Pathway cluster_SDH_Inhibition SDH Inhibition cluster_HIF1a_Regulation HIF-1α Regulation cluster_Nucleus Nucleus This compound This compound SDH SDH This compound->SDH inhibits Succinate Succinate (Accumulates) SDH->Succinate leads to PHD Prolyl Hydroxylase (PHD) Succinate->PHD inhibits HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylates HIF1a HIF-1α HIF1a->PHD Substrate HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Stabilizes VHL VHL HIF1a_OH->VHL binds Proteasome Proteasome Degradation VHL->Proteasome targets for HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE binds to Transcription Gene Transcription (e.g., for Glycolysis, Angiogenesis) HRE->Transcription activates

References

Inpyrfluxam: A Technical Guide to its Fungicidal Spectrum and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Discovered and developed by Sumitomo Chemical Co., Ltd., this active ingredient has demonstrated high efficacy against a wide range of economically important plant pathogenic fungi.[2] this compound exhibits preventive, curative, and systemic properties, making it a versatile tool in disease management programs.[2] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound, its molecular mode of action, and detailed experimental protocols for its evaluation.

Fungicidal Spectrum of this compound

This compound is highly effective against a broad range of fungal pathogens, particularly those within the divisions Basidiomycota and Ascomycota.[2] Its activity is notable against various rusts, blights, and rot-causing fungi.

Quantitative Efficacy Data

The following table summarizes the in vitro antifungal activity of this compound against a selection of key phytopathogenic fungi. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50).

Fungal DivisionFungal ClassSpeciesCommon DiseaseEC50 (mg/L)
Ascomycota DothideomycetesZymoseptoria triticiSeptoria tritici blotch0.015
Cercospora zeae-maydisGray leaf spot of corn0.030
Pyrenophora teresNet blotch of barley0.027
Corynespora cassiicolaTarget spot of soybean0.0095
Venturia inaequalisApple scab0.0011
LeotiomycetesBotrytis cinereaGray mold0.0040
Sclerotinia sclerotiorumWhite mold0.015
SordariomycetesColletotrichum gloeosporioidesAnthracnose7.2
Pyricularia oryzaeRice blast2.2
Basidiomycota AgaricomycetesRhizoctonia solani (AG1)Sheath blight, root rot0.00077
Rhizoctonia solani (AG2-1)Root rot0.0061
Rhizoctonia solani (AG2-2)Root rot0.0018
Rhizoctonia solani (AG3)Black scurf of potato0.0029
Rhizoctonia solani (AG4)Damping-off0.0093
Corticium rolfsiiSouthern blight0.00089
PucciniomycetesPhakopsora pachyrhiziAsian soybean rust0.0014
Puccinia striiformisStripe rust of wheat0.0046
Puccinia triticinaLeaf rust of wheat0.00027
Oomycota OomycetesPhytophthora infestansLate blight of potato>10
Pythium ultimumDamping-off>10

Table 1: In vitro antifungal spectrum of this compound against various phytopathogenic fungi, with data derived from a publication by Sumitomo Chemical Co., Ltd.[2]

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2][3] This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[4] This disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[5]

SDHI Mode of Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (SDH) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H⁺ gradient H2O H₂O O2->H2O H⁺ ADP ADP + Pi This compound This compound This compound->Inhibition Inhibition->ComplexII Inhibition

This compound inhibits Complex II (SDH) in the mitochondrial ETC.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of this compound.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the EC50 value of a fungicide against mycelial growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Actively growing culture of the target fungus on PDA

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Fungicide Incorporation: Cool the molten PDA to 45-50°C. Add the required volume of this compound stock solution to the PDA to achieve a series of desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control set with the solvent alone.

  • Plating: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately 80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC is the average diameter of the fungal colony in the control, and DT is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of this compound on the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • This compound stock solution in DMSO

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Succinate solution (100 mM)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (2 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound stock solution in the potassium phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of potassium phosphate buffer

    • 10 µL of the mitochondrial fraction

    • 10 µL of the this compound dilution (or solvent for control)

  • Pre-incubation: Incubate the microplate at 25°C for 10 minutes.

  • Reaction Initiation: To initiate the reaction, add 20 µL of succinate solution and 15 µL of DCPIP solution to each well.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The reduction of DCPIP from blue to colorless is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each this compound concentration and the control.

  • IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy Evaluation Against Asian Soybean Rust (Phakopsora pachyrhizi)

This protocol describes a greenhouse-based method to assess the preventive and curative activity of this compound against Asian soybean rust.

Materials:

  • Soybean plants (susceptible variety) at the V3-V4 growth stage

  • Phakopsora pachyrhizi urediniospore suspension (e.g., 1 x 10^5 spores/mL)

  • This compound formulation

  • Spray equipment

  • Dew chamber or plastic bags to maintain high humidity

  • Greenhouse with controlled environment

Procedure:

  • Plant Preparation: Grow soybean plants in pots until they reach the V3-V4 growth stage.

  • Fungicide Application:

    • Preventive: Spray the plants with the desired concentrations of this compound until runoff. Allow the foliage to dry completely. Twenty-four hours after application, inoculate the plants with the spore suspension.

    • Curative: Inoculate the plants with the spore suspension first. After a specific infection period (e.g., 24 or 48 hours) in a high-humidity environment, spray the plants with the desired concentrations of this compound.

  • Inoculation: Spray the abaxial (lower) surface of the leaves with the urediniospore suspension until runoff.

  • Incubation: Place the inoculated plants in a dew chamber or cover them with plastic bags to maintain high humidity (>95%) for 24 hours in the dark to facilitate infection.

  • Greenhouse Maintenance: Transfer the plants to a greenhouse with a controlled environment (e.g., 22-25°C, 12-hour photoperiod) and water as needed, avoiding wetting the foliage.

  • Disease Assessment: After 14-21 days, assess the disease severity by visually estimating the percentage of leaf area covered with rust pustules on the trifoliate leaves.

  • Data Analysis: Calculate the disease control efficacy for each treatment using the formula:

    • Control Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of a novel fungicide like this compound.

Fungicide_Evaluation_Workflow A Compound Synthesis & Library Creation B High-Throughput Screening (In Vitro Assays) A->B C Hit Identification (Potency & Spectrum) B->C D Lead Optimization (Structure-Activity Relationship) C->D Select Hits E In-Depth In Vitro Profiling (EC50 Determination) D->E Synthesize Analogs F Mode of Action Studies (e.g., SDH Inhibition Assay) E->F G Greenhouse & Growth Chamber Trials (Preventive & Curative Efficacy) E->G Select Leads F->D Feedback for Optimization H Field Trials (Efficacy under Natural Conditions) G->H Select Candidates J Formulation Development H->J I Toxicology & Environmental Impact Assessment I->J K Registration & Commercialization J->K

A generalized workflow for fungicide discovery and development.

Conclusion

This compound is a potent, broad-spectrum SDHI fungicide with demonstrated efficacy against a wide array of important plant pathogens. Its mode of action through the inhibition of the mitochondrial complex II provides a critical tool for disease management, particularly in rotation programs to mitigate the development of resistance to other fungicide classes. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of this compound and other novel fungicidal compounds.

References

Inpyrfluxam's R-enantiomer: A Technical Deep Dive into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inpyrfluxam is a novel, broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating potent activity against a wide range of phytopathogenic fungi.[1] A critical feature of this compound is its stereochemistry; the biological activity resides almost exclusively in the R-enantiomer.[2][3] This technical guide provides an in-depth analysis of the biological activity of this compound's R-enantiomer, including its mode of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction

This compound, developed by Sumitomo Chemical, is a pyrazole-carboxamide fungicide that provides a new tool for managing difficult-to-control fungal diseases in various crops.[1] Its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, a crucial enzyme for fungal respiration and energy production.[4][5] The active ingredient is specifically the (R)-enantiomer, which is significantly more active than the racemic mixture, while the (S)-enantiomer is considered nearly inactive.[3][6] The technical grade active ingredient of this compound contains a minimum of 950 g/kg of the R-isomer and a maximum of 50 g/kg of the S-isomer.

Mode of Action: Succinate Dehydrogenase Inhibition

The primary target of this compound's R-enantiomer is the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[6][7]

Signaling Pathway of this compound's R-enantiomer

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton_Gradient ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- H2O H2O ComplexIV->H2O ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP CoQ->ComplexIII e- CytC->ComplexIV e- Proton_Gradient->ATP_Synthase drives ADP ADP + Pi ADP->ATP_Synthase Succinate Succinate Succinate->ComplexII TCA_Cycle TCA Cycle Fumarate->TCA_Cycle TCA_Cycle->Succinate This compound This compound (R-enantiomer) This compound->ComplexII Inhibition Inhibition

Caption: this compound's R-enantiomer inhibits Complex II (SDH), disrupting the electron transport chain.

By binding to the ubiquinone-binding site of the SDH enzyme, the R-enantiomer blocks the oxidation of succinate to fumarate.[8] This inhibition has two major consequences:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites such as malate and fumarate.[4]

  • Inhibition of Cellular Respiration: The transfer of electrons from succinate to the electron transport chain is halted, leading to a significant reduction in ATP synthesis.[5]

This dual impact on cellular metabolism effectively starves the fungal cells of energy, leading to growth inhibition and cell death.

Quantitative Biological Activity

The fungicidal efficacy of this compound is predominantly attributed to its R-enantiomer. The (R)-enantiomer is reported to be more than twice as active as the racemic mixture, while the (S)-enantiomer shows negligible activity.[6]

Target OrganismAssay TypeR-enantiomer ActivityS-enantiomer ActivityRacemic Mixture ActivityReference
Phakopsora pachyrhizi (Asian Soybean Rust)Detached Leaf AssayHigh EfficacyLittle EfficacyLess active than R-enantiomer[1][4]
Rhizoctonia solani (Brown Patch)Not SpecifiedHighly EffectiveNearly InactiveLess active than R-enantiomer[6]
Venturia inaequalis (Apple Scab)Not SpecifiedHighly EffectiveNearly InactiveLess active than R-enantiomer[6]
General Fungal PathogensNot SpecifiedIC₅₀: 0.57 (mg/L × 10⁻⁴)Not SpecifiedNot Specified[1]

Note: The IC₅₀ value is for this compound, which is comprised of >97% R-enantiomer.[3]

Experimental Protocols

Detached Leaf Assay for Phakopsora pachyrhizi

This protocol is used to assess the in-planta efficacy of this compound's enantiomers against Asian soybean rust.

Workflow for Detached Leaf Assay

start Start prep_leaves Prepare detached primary soybean leaves start->prep_leaves treatment Dip leaves in test compound solution (3s) prep_leaves->treatment incubation_1 Incubate for 1 day treatment->incubation_1 inoculation Inoculate leaves with P. pachyrhizi uredospore suspension incubation_1->inoculation incubation_2 Incubate for 12 days inoculation->incubation_2 assessment Assess percentage of infected leaf area incubation_2->assessment end End assessment->end

Caption: Workflow for assessing fungicide efficacy using a detached leaf assay.

Methodology:

  • Leaf Preparation: Detached primary leaves from healthy soybean plants are used.[1]

  • Treatment Application: The detached leaves are dipped into solutions amended with the test compounds (R-enantiomer, S-enantiomer, racemic mixture at various concentrations) for 3 seconds.[1]

  • Pre-inoculation Incubation: The treated leaves are incubated for 24 hours under controlled conditions.[1]

  • Inoculation: A suspension of P. pachyrhizi uredospores is applied to the treated leaves.[1]

  • Post-inoculation Incubation: The inoculated leaves are incubated for 12 days to allow for disease development.[1]

  • Assessment: The percentage of the leaf area infected with rust pustules is visually assessed and compared to an untreated control.[1]

Succinate Dehydrogenase (SDH) Activity Assay

This in vitro assay directly measures the inhibitory effect of this compound's enantiomers on the target enzyme.

Workflow for SDH Activity Assay

start Start prep_mito Isolate crude sub-mitochondrial fraction from fungal spores start->prep_mito prep_assay Prepare reaction mixture: - Buffer - Succinate - Electron Acceptor (e.g., DCPIP) - Test Compound prep_mito->prep_assay initiate_reaction Add mitochondrial fraction to initiate reaction prep_assay->initiate_reaction measure_absorbance Monitor decrease in absorbance of electron acceptor over time (spectrophotometry) initiate_reaction->measure_absorbance calculate_activity Calculate SDH activity and % inhibition measure_absorbance->calculate_activity end End calculate_activity->end

Caption: General workflow for an in vitro succinate dehydrogenase (SDH) activity assay.

Methodology:

  • Mitochondrial Fraction Preparation: A crude sub-mitochondrial fraction is extracted from germinated fungal spores (e.g., P. pachyrhizi).[4] This enriches the sample for the SDH enzyme.

  • Assay Reaction: The assay measures the succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer via Complex II and III.[4] A typical reaction mixture includes:

    • Phosphate buffer

    • Sodium succinate (substrate)

    • An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

    • The test compound (this compound enantiomer or racemate) dissolved in a suitable solvent.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial fraction. The reduction of the electron acceptor is monitored spectrophotometrically over time.[9]

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance. The inhibitory activity of the test compounds is determined by comparing the reaction rates in their presence to a solvent control. IC₅₀ values can then be calculated.

Metabolome Analysis

This technique provides insight into the physiological consequences of SDH inhibition by analyzing changes in the levels of key metabolites.

Methodology:

  • Treatment: Germinated spores of the target fungus are treated with this compound.[4]

  • Metabolite Extraction: After a defined incubation period (e.g., one hour), hydrophilic metabolites are extracted from the fungal spores.[4]

  • Analysis: The extracted fractions are analyzed using techniques such as capillary electrophoresis-mass spectrometry (CE-MS).[4]

  • Data Interpretation: The levels of various metabolites in the treated samples are compared to those in untreated controls. For this compound, a characteristic metabolic signature is an increase in succinic acid and a decrease in malic acid, fumaric acid, and glucose-6-phosphate.[4]

Conclusion

The biological activity of the fungicide this compound is stereospecific, with the R-enantiomer being the highly active component. Its potent inhibition of the succinate dehydrogenase enzyme disrupts the central energy metabolism of a broad spectrum of pathogenic fungi. The experimental data, derived from in-planta, enzymatic, and metabolomic assays, consistently demonstrate the superior fungicidal properties of the R-enantiomer compared to the S-enantiomer and the racemic mixture. This understanding is crucial for the effective and optimized use of this compound in agricultural disease management and for the development of future SDHI fungicides.

References

Inpyrfluxam: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of chemicals. It is recognized as a succinate dehydrogenase inhibitor (SDHI), placing it in Group 7 of the Fungicide Resistance Action Committee (FRAC) classification.[1][2] Its primary mode of action is the disruption of the mitochondrial electron transport chain in fungi, which ultimately inhibits energy production and leads to fungal cell death.[3][4][5] Developed by Sumitomo Chemical Co., Ltd., this compound is effective against a range of plant pathogens, including those responsible for Asian soybean rust and apple scab.[3][6] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a quantitative basis for its scientific evaluation.

Table 1: Identification and General Properties
PropertyValueReference(s)
IUPAC Name 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide[4]
CAS Number 1352994-67-2[4][7]
Molecular Formula C₁₈H₂₁F₂N₃O[4][8]
Molecular Weight 333.4 g/mol [4][9]
Physical State White powder[1]
Melting Point 81 - 84 °C[8]
Boiling Point Decomposes before boiling[10]
Thermal Stability Stable up to ~250 °C[11]
Table 2: Solubility and Partitioning
PropertyValueTemperaturepHReference(s)
Water Solubility 16.4 mg/L20 °CNeutral[7][12][13]
Solubility in Organic Solvents Highly soluble in polar organic solvents, soluble in toluene and ethanol, slightly soluble in aliphatic hydrocarbonsAmbientN/A[1]
Octanol/Water Partition Coefficient (log Kₒw) 3.6520 °C7.1 - 7.3[10][14]
Table 3: Volatility and Environmental Fate
PropertyValueTemperatureConditionReference(s)
Vapor Pressure 3.8 x 10⁻⁸ Pa20 °CN/A[1][14]
1.2 x 10⁻⁷ Pa25 °CN/A[14]
Dissociation Constant (pKa) No dissociative activityAmbientpH 1-12[11][14]
Hydrolysis Half-life (DT₅₀) Stable to hydrolysisAmbientpH 4, 7, 9[7][12]
Aqueous Photolysis Half-life (DT₅₀) StableAmbientN/A[7][12]
Soil Aerobic Half-life (DT₅₀) 121 - 1720 days (persistent)20 °CAerobic[1][7]
Aquatic Aerobic Half-life (DT₅₀) 319 days to stable (persistent)AmbientAerobic[7][12][13]
Aquatic Anaerobic Half-life (DT₅₀) 3537 days (persistent)AmbientAnaerobic[7]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Vapor Pressure (OECD Guideline 104)

This protocol outlines the static method for determining the vapor pressure of a substance.

  • Principle: The vapor pressure is measured as the saturation pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a controlled temperature.

  • Apparatus: A test apparatus consisting of a sample cell, a pressure sensor, and a temperature control system. The system must be capable of being evacuated and ensuring a constant temperature (±0.2 K).

  • Procedure:

    • Introduce a sample of this compound into the test cell.

    • Degas the sample in situ by cyclic pumping to remove volatile impurities.

    • Heat the entire apparatus to the desired test temperature (e.g., 20 °C).

    • Allow the system to equilibrate until the pressure reading stabilizes, indicating that the vapor-liquid/solid equilibrium has been reached.

    • Record the vapor pressure at the stable temperature.

    • Repeat the measurement at a minimum of one other temperature (e.g., 25 °C) to establish the vapor pressure curve. For temperatures between 0 and 50 °C, at least three points are preferred to verify linearity.[3][11]

  • Data Analysis: Report the vapor pressure in Pascals (Pa) at each specified temperature.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

This method is suitable for substances with a water solubility greater than 10⁻² g/L.

  • Principle: An excess amount of the solid test substance is agitated in water at a constant temperature until the solution is saturated. The concentration of the substance in the aqueous phase is then determined.[10][14]

  • Apparatus: Constant temperature water bath or shaker, glass flasks with stoppers, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

    • Main Test: Add an excess amount of this compound to replicate flasks containing purified water (e.g., double-distilled).

    • Place the flasks in a mechanical shaker or stirrer within a constant temperature bath set at 20 ± 0.5 °C.

    • Agitate the flasks until equilibrium is achieved (as determined in the preliminary test).

    • After equilibration, cease agitation and allow the solution to stand at the test temperature to let the undissolved solid settle.

    • Centrifuge an aliquot of the aqueous phase at the test temperature to remove any suspended particles.

    • Carefully withdraw a sample from the supernatant for analysis.

    • Determine the concentration of this compound in the sample using a validated analytical method (e.g., HPLC).

  • Data Analysis: The water solubility is reported as the average concentration from the replicate samples in mg/L.

Determination of Partition Coefficient (n-Octanol/Water) (Shake Flask Method - OECD Guideline 107)

This method is applicable for substances with a log Kₒw value between -2 and 4.

  • Principle: The partition coefficient (Kₒw or Pₒw) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[1][13][15]

  • Apparatus: Glass test vessels with stoppers, mechanical shaker, centrifuge, and a suitable analytical instrument.

  • Procedure:

    • Preparation of Solvents: Pre-saturate high-purity n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period.

    • Test Solution: Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

    • Partitioning: In a test vessel, combine a known volume of the pre-saturated n-octanol containing this compound and a known volume of pre-saturated water. The test is typically run in triplicate with different volume ratios of the two solvents.

    • Stopper the vessels and shake them in a mechanical shaker at a constant temperature (20-25 °C) until equilibrium is reached (a minimum of 5 minutes is recommended, but longer times may be necessary).

    • After shaking, centrifuge the vessels to ensure complete separation of the two phases.

    • Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of this compound in each using a suitable analytical method.

  • Data Analysis:

    • Calculate the partition coefficient (Pₒw) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate the logarithm of the partition coefficient (log Pₒw). The final value should be the average of the replicates, which should fall within a range of ± 0.3 log units.[13]

Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol assesses the abiotic degradation of a substance in water at environmentally relevant pH values.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.[4][7][16]

  • Apparatus: Sterile glass vessels, constant temperature incubator or bath, and a suitable analytical instrument.

  • Procedure:

    • Preliminary Test: A preliminary test is typically conducted at an elevated temperature (e.g., 50 °C) for 5 days to quickly assess hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be required.[4]

    • Main Test (if required): a. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. b. Add this compound to each buffer solution. The concentration should be low, not exceeding half the water solubility. c. Incubate the solutions in the dark at a constant temperature (e.g., 25 °C). d. At appropriate time intervals, withdraw samples from each solution. e. Analyze the samples to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the rate constant of hydrolysis.

    • Calculate the half-life (DT₅₀) for each pH value.

Mechanism of Action & Related Assays

This compound functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II) and the tricarboxylic acid (TCA) cycle.[3][17] This inhibition blocks the oxidation of succinate to fumarate, disrupting electron transport and halting cellular energy (ATP) production.[3][6]

Succinate-Cytochrome c Reductase (SCR) Activity Assay

This enzymatic assay is used to confirm the inhibitory effect of this compound on Complex II of the electron transport chain.

  • Principle: The SCR assay measures the electron transfer from succinate to cytochrome c, which involves both Complex II and Complex III. By measuring the reduction of cytochrome c (indicated by an increase in absorbance at a specific wavelength), the activity of this portion of the respiratory chain can be quantified. The inhibitory effect of a compound like this compound can be determined by comparing the reaction rate in its presence and absence.[3][18]

  • Experimental Workflow:

    • Isolation of Mitochondria: Extract the sub-mitochondrial fraction from germinated spores of the target fungus (e.g., Phakopsora pachyrhizi).

    • Assay Mixture: Prepare a reaction buffer containing succinate (the substrate) and cytochrome c (the electron acceptor).

    • Reaction Initiation: Add the mitochondrial preparation to the assay mixture to initiate the reaction.

    • Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over time.

    • Inhibition Assay: Repeat the assay with the addition of varying concentrations of this compound to the reaction mixture to determine its inhibitory activity and calculate parameters like IC₅₀.

Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CEMS)

This technique provides a broader view of the metabolic impact of this compound on fungal cells.

  • Principle: CEMS is used to separate and quantify low-molecular-weight ionic metabolites. By comparing the metabolic profiles of treated and untreated fungal cells, it's possible to identify which metabolic pathways are disrupted.[3]

  • Experimental Workflow:

    • Sample Preparation: Treat germinated fungal spores with this compound for a defined period (e.g., one hour).

    • Metabolite Extraction: Extract hydrophilic metabolites from the treated and control spores.

    • CEMS Analysis: Analyze the extracted fractions using a capillary electrophoresis system coupled with a mass spectrometer. Cations and anions are typically analyzed in separate runs using different electrolytes.

    • Data Analysis: Compare the levels of key metabolites between the treated and control groups. For an SDH inhibitor, an accumulation of succinate and a decrease in downstream TCA cycle intermediates like fumarate and malate would be expected.[3]

Visualizations

Mechanism of Action: SDHI Pathway

Inpyrfluxam_MOA cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate UQ Ubiquinone Pool Complex_II->UQ e- Complex_III Complex III ATP_Prod ATP Production (Energy) Complex_III->ATP_Prod Contributes to Proton Gradient UQ->Complex_III e- This compound This compound This compound->Inhibition_Point

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain.

Experimental Workflow: Metabolome Analysis

CEMS_Workflow Start Fungal Spore Germination Treatment Treatment with this compound (vs. Control) Start->Treatment Extraction Extraction of Hydrophilic Metabolites Treatment->Extraction Analysis CEMS Analysis (CE coupled to MS) Extraction->Analysis Data Data Processing & Statistical Analysis Analysis->Data Result Identification of Disrupted Metabolic Pathways (e.g., TCA Cycle) Data->Result

References

An In-depth Technical Guide to Inpyrfluxam: Discovery, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

[December 17, 2025]

Abstract

Inpyrfluxam is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound. It details its unique chemical structure, potent inhibitory action on the mitochondrial electron transport chain, and its efficacy against a wide range of economically important plant pathogens.[1][3] This document includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mode of action and experimental workflows.

Introduction

This compound, also known as INDIFLIN™, is a pyrazolecarboxamide fungicide that has demonstrated robust activity against numerous phytopathogenic fungi.[4][5] It is particularly effective against Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and various other diseases affecting crops such as cereals, corn, peanuts, and sugar beets.[1][6][7] this compound possesses both preventive and curative properties, as well as translaminar activity, making it a versatile tool for integrated pest management programs.[1][3] Its development addresses the growing concern of fungicide resistance to existing chemical classes.[3]

Chemical Properties of this compound

This compound is chemically described as 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide.[2] It is a member of the indane and pyrazole chemical classes.[2] The molecule contains a single chiral center at the 3-position of the indane ring, with the (R)-enantiomer being the biologically active isomer.[1][5]

PropertyValue
IUPAC Name 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide
CAS Number 1352994-67-2
Molecular Formula C18H21F2N3O
Molecular Weight 333.4 g/mol
Appearance White powder
Solubility Low water solubility; soluble in polar organic solvents, toluene, and ethanol; slightly soluble in aliphatic hydrocarbon solvents.

Table 1: Chemical and Physical Properties of this compound.[2][8]

Discovery and Development History

The journey to the discovery of this compound began with Sumitomo Chemical's extensive research into SDHI fungicides, building upon their earlier work with compounds like furametpyr.[1] The development of a novel fungicide with high efficacy against Asian soybean rust, a devastating disease in major soybean-producing regions like Brazil, was a key driver.[1][3]

In 2008, an efficacy evaluation system for soybean rust was re-established, leading to the identification of a promising lead compound, designated "Compound A".[1] Through a process of structural optimization, "Compound B" was synthesized, which was a racemic mixture. Subsequent research revealed that the fungicidal activity was primarily attributed to the (R)-enantiomer, which was then named this compound.[1] The (S)-enantiomer demonstrated significantly less efficacy.[1]

Pesticide registration applications for this compound were submitted in Brazil, Argentina, the United States, and Canada in 2017.[3] In Japan, a formulated product, KANAME® flowable, was launched in 2020.[1][3] The active ingredient is also marketed under various trade names, including Excalia™.[1][3]

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][9] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[2]

By binding to the SDH enzyme, this compound blocks the electron flow from succinate to coenzyme Q (ubiquinone). This disruption of the mitochondrial respiratory chain inhibits ATP production, leading to a cessation of fungal growth and eventual cell death.[6]

Signaling Pathway of this compound's Action

G Signaling Pathway of this compound's Action on Fungal Respiration cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Malate Malate Fumarate->Malate ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (SDH) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Inhibition Inhibition->ComplexII Inhibition Metabolite_Changes Metabolite Changes Observed: - Succinate Accumulation - Fumarate Depletion - Malate Depletion - Glucose-6-Phosphate Depletion Inhibition->Metabolite_Changes

Caption: this compound inhibits Complex II (SDH), disrupting the TCA cycle and electron transport chain.

Fungicidal Activity

This compound exhibits a broad antifungal spectrum, with potent activity against species in the divisions Basidiomycota and Ascomycota (classes Dothideomycetes and Leotiomycetes).[1][3]

Quantitative Fungicidal Activity

The inhibitory effect of this compound on the target enzyme and its efficacy against key pathogens have been quantified in several studies.

CompoundSCR Assay IC50 (mg/L)NADH Assay IC50 (mg/L)Target Site
This compound 0.000057 > 3 Complex II
Benzovindiflupyr0.00013> 3Complex II
Azoxystrobin0.00330.0037Complex III
Tolfenpyrad> 30.074Complex I

Table 2: In vitro inhibitory activity of this compound and other mitochondrial inhibitors against enzymes from P. pachyrhizi.[3]

PathogenDiseaseEfficacy TypeConcentration (ppm)Control (%)
Phakopsora pachyrhiziAsian Soybean RustPreventive0.16100
Venturia inaequalisApple ScabPreventive100100
Phakopsora pachyrhiziAsian Soybean RustCurative30 g ai/ha100
Venturia inaequalisApple ScabCurative100100
Venturia inaequalisApple ScabRainfastness10099

Table 3: Preventive, curative, and rainfastness efficacy of this compound against key fungal pathogens.[3]

PathogenDiseaseThis compound (%)Penthiopyrad (%)Kresoxim-methyl (%)Untreated Control (%)
Venturia inaequalisApple Scab24-11
Powdery MildewApple Powdery Mildew26620

Table 4: Comparative efficacy of this compound in reducing disease severity on apples.[10][11]

Experimental Protocols

The mode of action and efficacy of this compound have been substantiated through rigorous experimental evaluation.

Enzymatic Assay for SDH Inhibition

To confirm this compound's target site, its inhibitory effect on the mitochondrial electron transport system of P. pachyrhizi was examined.[3]

Objective: To measure the inhibitory activity of this compound on succinate-cytochrome c reductase (SCR) and NADH dehydrogenase.

Methodology:

  • Preparation of Sub-mitochondrial Fraction:

    • Germinated spores of P. pachyrhizi were used as the source of mitochondria.

    • A crude sub-mitochondrial fraction was extracted from these spores through standard cell fractionation techniques involving homogenization and differential centrifugation.

  • Succinate-Cytochrome c Reductase (SCR) Assay:

    • This assay measures the electron transfer from succinate to cytochrome c, which is mediated by Complex II and Complex III.

    • The reaction mixture contained the sub-mitochondrial fraction, succinate as the substrate, and oxidized cytochrome c.

    • The reduction of cytochrome c was monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

    • The assay was performed with a range of this compound concentrations to determine the IC50 value.

  • NADH Dehydrogenase Assay:

    • This assay measures the electron transfer from NADH to Complex III via Complex I.

    • The reaction mixture contained the sub-mitochondrial fraction, NADH as the substrate, and an artificial electron acceptor.

    • The oxidation of NADH was monitored spectrophotometrically.

    • This served as a control to ensure the specificity of this compound's inhibitory action on Complex II.

G Workflow for Enzymatic Assay of SDH Inhibition start Start: P. pachyrhizi Spores prep_mito Preparation of Crude Sub-mitochondrial Fraction start->prep_mito scr_assay Succinate-Cytochrome c Reductase (SCR) Assay prep_mito->scr_assay nadh_assay NADH Dehydrogenase Assay prep_mito->nadh_assay data_analysis Data Analysis and IC50 Determination scr_assay->data_analysis nadh_assay->data_analysis end End: Confirmation of Complex II Inhibition data_analysis->end

Caption: Experimental workflow for determining the inhibitory action of this compound on mitochondrial enzymes.

Metabolome Analysis

To further investigate the physiological effects of this compound treatment, a metabolome analysis was conducted on P. pachyrhizi.[3]

Objective: To identify changes in the levels of key metabolites in P. pachyrhizi following treatment with this compound.

Methodology:

  • Sample Preparation:

    • Germinated spores of P. pachyrhizi were treated with varying concentrations of this compound.

    • After one hour of treatment, hydrophilic metabolites were extracted from the germinated spores.

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis:

    • The extracted fractions were analyzed using a CE-MS system (Agilent Technologies, Inc.).

    • Separations were carried out on a fused silica capillary (50 µm id × 100 cm total length).

    • For cation analysis, 1 M formic acid was used as the electrolyte.

    • For anion analysis, 20 mM ammonium formate (pH 10.0) was used as the electrolyte.

    • Exact mass data were acquired at a rate of 1.5 cycles/s over a 50–1000 m/z range.

  • Data Analysis:

    • Statistical analysis was performed to identify metabolites with significant changes in abundance between treated and untreated samples.

The results of this analysis showed a dose-dependent increase in succinic acid and decreases in malic acid, fumaric acid, and glucose-6-phosphate, consistent with the inhibition of SDH.[3]

Synthesis of this compound

The industrial-scale synthesis of this compound is a multi-step process. The key steps involve the synthesis of two main precursors: the optically active amine, (3R)-1,1,3-trimethylindan-4-amine, and the carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][5]

Synthesis Pathway Overview

G General Synthesis Pathway for this compound aniline Aniline + Acetone dihydroquinoline Trimethylated 1,2-dihydroquinoline aniline->dihydroquinoline Modified Skraup Cyclization acetylated Acetylated Dihydroquinoline dihydroquinoline->acetylated Acetylation tetrahydroquinoline Tetrahydroquinoline Derivative acetylated->tetrahydroquinoline Hydrogenation indanamine_racemic Racemic 1,1,3-trimethylindan-4-amine tetrahydroquinoline->indanamine_racemic Rearrangement indanamine_r (R)-1,1,3-trimethylindan-4-amine indanamine_racemic->indanamine_r Chiral Resolution This compound This compound indanamine_r->this compound Amidation pyrazole_acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid pyrazole_acid->this compound

Caption: A simplified overview of the multi-step synthesis of this compound.

Experimental Protocol Outline:

  • Modified Skraup Cyclization: Aniline and acetone undergo a cyclization reaction, catalyzed by a lanthanide, to form a trimethylated 1,2-dihydroquinoline.[1][5]

  • Acetylation: The ring nitrogen of the dihydroquinoline is acetylated.[5]

  • Hydrogenation: The acetylated compound is hydrogenated, typically using a palladium on charcoal catalyst, to yield a tetrahydroquinoline derivative.[5]

  • Rearrangement: Under acidic conditions, the tetrahydroquinoline derivative undergoes rearrangement to form 1,1,3-trimethylindan-4-amine as a racemic mixture.[5]

  • Chiral Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer.[5]

  • Amidation: The (R)-enantiomer of the amine is then amidated with the acid chloride of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid to produce this compound.[5]

An effective manufacturing method for the optically active amine has been established, enabling the industrial-scale production of this compound.[1]

Conclusion

This compound represents a significant advancement in the field of SDHI fungicides. Its discovery and development by Sumitomo Chemical have provided a powerful new tool for the management of critical fungal diseases in a variety of crops. Through its potent and specific inhibition of the fungal mitochondrial Complex II, this compound delivers excellent preventive and curative efficacy. The detailed understanding of its mode of action, supported by enzymatic and metabolomic studies, provides a solid foundation for its effective and sustainable use in agriculture. As research continues, this compound is poised to play a vital role in global food security by protecting crops from devastating fungal pathogens.

References

Environmental Fate and Behavior of Inpyrfluxam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of chemicals. Its efficacy against a range of fungal pathogens has led to its use in various agricultural settings. Understanding the environmental fate and behavior of this compound is crucial for assessing its potential ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the core environmental fate processes of this compound, including its degradation in soil and aquatic systems, mobility, and potential for bioaccumulation. The information is presented with detailed experimental protocols and quantitative data summarized for clarity.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₂₁H₂₃F₂N₃O
Molecular Weight387.43 g/mol
Water Solubility16.4 mg/L (at 20°C)[1]
Vapor Pressure9.00 x 10⁻¹⁰ mmHg (at 25°C)[1]
Octanol-Water Partition Coefficient (log Kow)3.65[1]

Environmental Fate and Behavior Data

The following tables summarize the key quantitative data regarding the environmental fate of this compound.

Table 1: Hydrolysis and Photolysis
MediumConditionEndpointValueReference
Aqueous BufferpH 5, 7, 9 (50°C)Half-lifeStable[1]
WaterPhotolysis (pH 7)Half-lifeStable[1]
SoilPhotolysisInsignificant degradation
Table 2: Aerobic and Anaerobic Degradation in Soil
ConditionSoil TypeTemperatureHalf-life (days)Reference
AerobicNot specified20°C121 - 1720[2]
AnaerobicNot specified20°C1212[2]
Table 3: Degradation in Water-Sediment Systems
SystemConditionEndpointValue (days)Reference
Water-SedimentAerobic, IlluminatedHalf-life16 - 18[3]
Water-SedimentAerobic, DarkNo significant degradation[3]
Sterilized Water-SedimentAerobic, IlluminatedNo significant degradation[3]
Table 4: Mobility
ParameterValueClassificationReference
Koc691 L/kgocModerately Mobile[2]
Table 5: Bioaccumulation
OrganismExposure RouteParameterValueReference
FishAqueousSteady-state BCF (low dose)173[1]
FishAqueousSteady-state BCF (high dose)190[1]

Degradation Pathways and Major Metabolites

This compound degrades in the environment through several pathways, primarily involving oxidation. The major degradation products identified in environmental fate studies are:

  • 3-OH-S-2840: 3-hydroxy-S-2840

  • 1-COOH-S-2840: 1-carboxy-S-2840

  • 1-Keto-S-2840: 1-keto-S-2840

Under illuminated conditions in water-sediment systems, this compound preferentially undergoes oxidation at the 1′- and 3′-positions of the indane ring, followed by cleavage of the amide linkage.[3] Carboxylation at the 1′-position of the indane ring is notably accelerated in the presence of photosynthetic microorganisms.[3]

Inpyrfluxam_Degradation_Pathway cluster_oxidation Oxidation This compound This compound 3_OH_S_2840 3-OH-S-2840 This compound->3_OH_S_2840 Hydroxylation (3'-position) 1_Keto_S_2840 1-Keto-S-2840 This compound->1_Keto_S_2840 Oxidation (1'-position) Amide_Cleavage Amide Cleavage Products This compound->Amide_Cleavage Amide Bond Cleavage Mineralization CO₂ 3_OH_S_2840->Mineralization 1_COOH_S_2840 1-COOH-S-2840 1_Keto_S_2840->1_COOH_S_2840 Further Oxidation 1_COOH_S_2840->Mineralization Amide_Cleavage->Mineralization

Proposed degradation pathway of this compound in the environment.

Experimental Protocols

The environmental fate of this compound has been assessed through a series of standardized laboratory studies, generally following the Organization for Economic Co-operation and Development (OECD) guidelines.

Hydrolysis (as per OECD Guideline 111)

The hydrolytic stability of this compound was evaluated in sterile aqueous buffer solutions at pH 5, 7, and 9. The test substance, at a concentration not exceeding its water solubility, was incubated in the dark at a constant temperature of 50°C. Samples were collected at various time intervals and analyzed for the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector. The results indicated that this compound is stable to hydrolysis under these conditions.[1]

Photolysis in Water (as per OECD Guideline 316)

The photolytic degradation of this compound was investigated in a sterile aqueous buffer solution (pH 7). The test solution was exposed to a light source simulating natural sunlight. Control samples were incubated in the dark to differentiate between photolytic and other degradation processes. The concentration of this compound was monitored over time using HPLC. The study concluded that this compound is stable to photolysis in water.[1]

Aerobic Soil Metabolism (as per OECD Guideline 307)

The aerobic degradation of this compound was studied in various agricultural soils. The general workflow for such a study is outlined below.

Aerobic_Soil_Metabolism_Workflow start Select and Characterize Test Soils prepare Prepare Soil Microcosms start->prepare treat Treat Soil with ¹⁴C-Inpyrfluxam prepare->treat incubate Incubate at Controlled Temperature and Moisture treat->incubate trap Trap Volatiles (e.g., ¹⁴CO₂) incubate->trap Continuous sample Sample Soil at Time Intervals incubate->sample extract Extract Soil Samples sample->extract analyze Analyze Extracts by HPLC and LSC extract->analyze identify Identify Metabolites (e.g., by LC-MS/MS) analyze->identify end Determine Degradation Kinetics (DT₅₀) identify->end

References

Inpyrfluxam: A Comprehensive Toxicological Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of inpyrfluxam, a succinate dehydrogenase inhibitor (SDHI) fungicide. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and processes to support further research and risk assessment.

Executive Summary

This compound is a broad-spectrum fungicide that acts by inhibiting the mitochondrial enzyme succinate dehydrogenase (Complex II) in fungi, thereby disrupting cellular respiration and energy production.[1][2][3][4][5] Toxicological evaluation in various animal models indicates that this compound has moderate acute oral toxicity.[6] The primary target organs identified in repeat-dose studies are the liver, thyroid, and adrenal glands.[7][8] Notably, neurotoxic effects, including optic nerve damage in dogs, have been observed at higher doses.[6][7] this compound is not considered to be genotoxic or carcinogenic.[7][9][10][11] It is also not classified as a reproductive or developmental toxicant, although some offspring toxicity was noted at maternally toxic doses.[7][9][11] This guide synthesizes the key toxicological endpoints and provides context through standardized experimental protocols and visual diagrams.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4][5] By binding to the quinone binding site of the SDH complex, this compound blocks the oxidation of succinate to fumarate.[12] This inhibition disrupts the flow of electrons to ubiquinone, thereby halting ATP production and leading to fungal cell death.[3][12] The high degree of conservation of the SDH enzyme across species raises considerations for off-target effects.[12]

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- This compound This compound Inhibition This compound->Inhibition Inhibition->SDH Inhibition caption This compound's Mechanism of Action

Caption: this compound inhibits Succinate Dehydrogenase (SDH), blocking the electron transport chain.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound, derived from a comprehensive battery of studies.

Acute Toxicity Profile

This compound exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes.[7] It is a slight eye irritant but is not found to be a skin irritant or sensitizer.[7]

Study TypeSpeciesRouteLD50/LC50ClassificationReference
Acute OralRatOral50-300 mg/kg bwModerate[6][13][14]
Acute DermalRatDermal>2000 mg/kg bwLow[6]
Acute InhalationRatInhalation>2610 mg/m³ (4h)Low[6]
Eye IrritationSlight Irritant[7]
Skin IrritationNot an Irritant[7]
Skin SensitizationNot a Sensitizer[7]
Repeat-Dose Toxicity: No-Observed-Adverse-Effect Levels (NOAELs)

Chronic exposure studies have identified the liver, adrenal glands, and thyroid as target organs.[7][8] In dogs, neurotoxic effects, including optic nerve damage, were observed.[6][7]

Study DurationSpeciesNOAELKey Effects at LOAELReference
28-DayRat44 mg/kg bw/dayLiver, thyroid, adrenal, and ovarian effects[7]
28-DayMouse54 mg/kg bw/dayLiver effects[7]
28-DayDog100 mg/kg bw/dayCNS effects at 1000 mg/kg bw/day[7]
90-DayRat37.5 mg/kg bw/dayIncreased adrenocortical zona fasciculata cell vacuolation[7]
90-DayMouse111 mg/kg bw/dayChanges in liver weight and histopathology[7]
90-DayDog40 mg/kg bw/dayAdrenal zona fasciculata cell vacuolation and optic nerve degeneration[7]
1-YearDog6 mg/kg bw/dayHistopathological changes (zona fasciculate cell vacuolation) in the adrenal gland[7][8]
Carcinogenicity and Genotoxicity

This compound has been found to be non-carcinogenic in long-term studies in both rats and mice.[7][9][10][11] A comprehensive battery of in vitro and in vivo assays also concluded that this compound is not genotoxic.[7][9][11]

Study TypeSpeciesDurationResultNOAEL (Toxicity)Reference
CarcinogenicityMouse78-WeekNot Carcinogenic69 mg/kg bw/day[7]
Combined Chronic/CarcinogenicityRat104-WeekNot Carcinogenic19.4 mg/kg bw/day[7]
Genotoxicity AssaysIn vitro & In vivoN/ANot GenotoxicN/A[7]
Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant.[7] Developmental effects, such as decreased fetal body weight, were observed but generally in the presence of maternal toxicity.[7][9][10]

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental/Offspring)NOAEL (Reproductive)Reference
2-Generation ReproductionRat31 mg/kg bw/day22 mg/kg bw/day93 mg/kg bw/day[7]
DevelopmentalRat25 mg/kg bw/day25 mg/kg bw/dayN/A[7]
Developmental (Teratogenicity)Rabbit60 mg/kg bw/day200 mg/kg bw/dayN/A[7]
Neurotoxicity

Neurotoxic effects have been observed in both acute and sub-chronic studies, with reduced motor activity and body temperature in rats at high acute doses, and more significant effects like optic nerve damage in dogs in longer-term studies.[6][7]

Study TypeSpeciesNOAELKey Effects at LOAELReference
Acute NeurotoxicityRat30 mg/kg bwReduced motor activity and body temperature[7]
90-Day NeurotoxicityRat240 mg/kg bw/day (Neurotoxicity)Decreased body weight and feed consumption (Systemic)[7]
90-Day & 1-YearDog40 mg/kg bw/day (90-day)CNS effects and optic nerve damage at ≥160 mg/kg bw/day[7]

Experimental Protocols

The toxicological evaluation of this compound was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and comparability of data.

Combined Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 453)

This study design evaluates both long-term toxicity and carcinogenic potential in a single study, typically in rats.[2][9][13][15]

  • Test System: Wistar or Sprague-Dawley rats are commonly used. At least 50 animals of each sex are assigned to each dose and control group for the carcinogenicity phase, with an additional 10 per sex per group for the chronic toxicity phase.[9][13]

  • Dose Administration: this compound is administered orally, usually mixed in the diet, for a duration of 24 months.[9] At least three dose levels and a concurrent control group are used.[9][13]

  • Observations:

    • Clinical: Daily cage-side observations and weekly detailed physical examinations are performed.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Clinical Pathology: Blood and urine samples are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.

    • Pathology: A full gross necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved, with histopathological examination of all tissues from the control and high-dose groups, and any gross lesions or target organs from all other groups.[1]

start Study Start: Rodents (50/sex/group) dosing Daily Oral Dosing (24 Months) start->dosing obs In-life Observations: - Clinical Signs - Body Weight - Food Consumption dosing->obs clinpath Clinical Pathology (6, 12, 18, 24 mo) dosing->clinpath necropsy Terminal Necropsy dosing->necropsy At 24 Months obs->necropsy clinpath->necropsy histopath Histopathology necropsy->histopath end Data Analysis & NOAEL Determination histopath->end caption Workflow for a Combined Chronic/Carcinogenicity Study (OECD 453)

Caption: Workflow for a Combined Chronic/Carcinogenicity Study (OECD 453).

Two-Generation Reproduction Toxicity Study (Based on OECD TG 416)

This study assesses the effects of a substance on reproductive performance and offspring development over two generations.[7][16][17][18]

  • Test System: The rat is the preferred species. Each group consists of a sufficient number of animals to yield at least 20 pregnant females.[7][18]

  • Dose Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation from weaning through their mating and the weaning of the F2 generation.[7][18]

  • Endpoints Evaluated:

    • Parental Animals (P and F1): Estrous cycles, mating behavior, fertility, gestation length, parturition, and lactation. Body weights, food consumption, clinical observations, and post-mortem organ weights and histopathology of reproductive organs are recorded.[18]

    • Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight gain, and developmental landmarks (e.g., anogenital distance, sexual maturation). Gross necropsy is performed on selected pups.[18]

Acute Neurotoxicity Study (Based on OECD TG 424)

This study is designed to detect potential neurotoxic effects after a single exposure.[3][12][19][20][21]

  • Test System: Adult rats are typically used, with at least 10 animals per sex per group.[12]

  • Dose Administration: A single dose is administered, usually via oral gavage. At least three dose levels and a control are used.[3]

  • Assessments:

    • Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions. This includes observations of home cage activity, handling reactivity, and open-field behavior.

    • Motor Activity: Quantified using an automated device to measure locomotor activity.

    • Pathology: At the end of the observation period, animals are euthanized, and a detailed neurohistopathological examination of the central and peripheral nervous systems is conducted.[3][12]

Health-Based Guidance Values

Based on the comprehensive toxicological dataset, regulatory agencies have established health-based guidance values to ensure human safety.

  • Acceptable Daily Intake (ADI): An ADI for this compound has been established at 0.06 mg/kg bw/day . This value is based on the NOAEL of 6 mg/kg bw/day from a 1-year study in dogs, with the key endpoint being adrenocortical zona fasciculata vacuolation. A 100-fold safety factor was applied.[7]

  • Acute Reference Dose (ARfD): An ARfD was established at 0.3 mg/kg bw . This is based on the NOAEL of 30 mg/kg bw from an acute neurotoxicity study in rats, where reduced motor activity and body temperature were observed at the next highest dose. A 100-fold safety factor was applied.[7][15]

cluster_chronic Chronic Risk Assessment cluster_acute Acute Risk Assessment DogStudy 1-Year Dog Study DogNOAEL NOAEL = 6 mg/kg bw/day (Adrenal Vacuolation) DogStudy->DogNOAEL ADI ADI = 0.06 mg/kg bw/day DogNOAEL->ADI Apply 100x Safety Factor RatStudy Acute Rat Neurotoxicity Study RatNOAEL NOAEL = 30 mg/kg bw (Reduced Motor Activity) RatStudy->RatNOAEL ARfD ARfD = 0.3 mg/kg bw RatNOAEL->ARfD Apply 100x Safety Factor caption Derivation of Health-Based Guidance Values for this compound

Caption: Derivation of Health-Based Guidance Values for this compound.

Ecotoxicology Profile

This compound is classified as "very highly toxic" to freshwater fish and "moderately toxic" to freshwater invertebrates on an acute basis.[17] It is considered "practically non-toxic" to birds such as mallards and quail, but "highly toxic" to passerine species.[17] For pollinators, this compound is "practically non-toxic" to honeybees on both an acute contact and oral basis.[17]

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies conducted according to international guidelines. The primary mode of action is the inhibition of mitochondrial respiration in fungi. In mammals, the main target organs for toxicity are the liver, thyroid, and adrenal glands, with neurotoxicity observed at higher dose levels, particularly in dogs. This compound is not genotoxic, carcinogenic, or a reproductive toxicant. The established ADI and ARfD provide a robust basis for human health risk assessment. This guide provides a foundational resource for researchers and professionals engaged in the study and development of SDHI-class compounds.

References

A Technical Guide to the Identification of Inpyrfluxam Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the pyrazolecarboxamide class and is categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDHI) at complex II of the mitochondrial electron transport chain, which disrupts fungal energy production.[1][2][3][4] Developed by Sumitomo Chemical, this compound (also known as S-2399 or INDIFLIN) is effective against a wide range of plant pathogens, including Asian soybean rust and apple scab.[5] Understanding the metabolism and degradation of this compound in various biological and environmental systems is crucial for assessing its efficacy, safety, and environmental impact. This guide provides a comprehensive overview of this compound's metabolites, the analytical methods for their identification, and the metabolic pathways involved.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to block cellular respiration in target fungi. It specifically binds to and inhibits the enzyme succinate dehydrogenase (SDH), a key component of both the citric acid cycle and the mitochondrial electron transport chain (Complex II). This inhibition prevents the oxidation of succinate to fumarate, halting the flow of electrons and disrupting the production of ATP, the cell's primary energy currency.[2][3][4] This ultimately leads to the cessation of fungal growth and cell death.[3]

Figure 1: this compound's Mode of Action cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex II Complex II Complex III Complex III Complex II->Complex III Disruption Energy Production (ATP) Disrupted Complex II->Disruption This compound This compound Block This compound->Block Block->Complex II

This compound inhibits Complex II, disrupting cellular energy production.

Metabolic Pathways of this compound

The biotransformation of this compound is consistent across various systems, including animals, plants, and the environment. The primary metabolic reactions involve modifications of the indane ring and the N-methyl group. Key transformations include:

  • Hydroxylation: The addition of a hydroxyl group, most commonly at the 3-position or 7-position of the indane ring (forming 3'-OH-S-2840 and 7'-OH-S-2399, respectively) or on the methyl group at the 1-position (forming 1'-CH2OH-S-2840).[4][5]

  • Oxidation: Further oxidation of the hydroxylated methyl group at the 1-position of the indane ring to form a carboxylic acid (1'-COOH-S-2840).[4][5][6][7][8]

  • N-Demethylation: The removal of the methyl group from the pyrazole nitrogen atom (forming N-des-Me-S-2840).[3][4][5]

  • Conjugation: Metabolites, particularly hydroxylated forms, can be further conjugated with sugars (in plants) or glucuronic acid (in animals) to increase water solubility and facilitate excretion.[3][4][5]

  • Amide Bond Cleavage: This reaction has also been observed, particularly during photodegradation in water.[6][9]

Figure 2: Primary Metabolic Pathways of this compound cluster_primary Primary Metabolites cluster_secondary Secondary Metabolites cluster_conjugation Conjugation Products This compound This compound M1 3'-OH-S-2840 This compound->M1  Hydroxylation  (Indane Ring @ C3) M3 N-des-Me-S-2840 This compound->M3  N-Demethylation M4 7'-OH-S-2399 This compound->M4  Hydroxylation  (Indane Ring @ C7) M5 1'-CH2OH-S-2840 This compound->M5  Hydroxylation  (Indane Ring @ C1-Methyl) M7 Conjugates (Glucuronides, Sugars) M1->M7 Conjugation M2 1'-COOH-S-2840 M5->M2  Oxidation M5->M7 Conjugation

This compound undergoes hydroxylation, oxidation, and demethylation.

Metabolite Profiles in Key Systems

Animal Metabolism (Rats)

Following oral administration to rats, this compound is rapidly absorbed and metabolized. The major metabolic reactions are N-demethylation and hydroxylation of the methyl group on the indane ring, followed by oxidation to a carboxylic acid and glucuronidation.[5] Hydroxylation at the 3 or 7-position of the indane ring is also observed.[5] The major metabolites detected include 1'-CH2OH-S-2840, N-des-Me-S-2840, and 1'-COOH-S-2840.[1][4]

Plant Metabolism

Studies in crops such as soybean, potato, rice, and apple show a consistent metabolic pathway. This compound is metabolized via hydroxylation at the 3-position and on the methyl group at the 1-position of the indane ring, N-demethylation, and cleavage of the amide bond.[5] These intermediate metabolites are often further conjugated with sugars and become incorporated into plant constituents.[5]

Environmental Fate (Soil and Water)

This compound is moderately persistent in soil. The major degradation pathway is the hydroxylation at the 3-position of the indane ring, eventually leading to bound residues in the soil matrix.[5] In water, this compound is stable to hydrolysis but degrades under sunlight.[6][10] Photodegradation in aquatic systems involves oxidation at the 1'- and 3'-positions of the indane ring and cleavage of the amide linkage, with a half-life of 16-18 days.[6][7] The presence of photosynthetic microorganisms and nitrate ions can accelerate this degradation.[7][9] The primary degradation products of concern in drinking water include 3-OH-S-2840, 1-COOH-S-2840, and 1-Keto-S-2840.[11][12]

Quantitative Analysis of this compound and its Metabolites

Analytical methods have been developed to quantify this compound and its key metabolites in various matrices. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard technique employed.

Table 1: Limits of Quantification (LOQ) for this compound and Metabolites

Analyte Matrix LOQ Analytical Method Reference
This compound (S-2399) Water 1.0 µg/L LC-MS/MS [13]
3'-OH-S-2840 Water 1.0 µg/L LC-MS/MS [13]
1'-COOH-S-2840-A Water 1.0 µg/L LC-MS/MS [13]
1'-COOH-S-2840-B Water 1.0 µg/L LC-MS/MS [13]
This compound (S-2399) Soil & Sediment 0.01 mg/kg LC-MS/MS [14]
3'-OH-S-2840 Soil & Sediment 0.01 mg/kg LC-MS/MS [14]
1'-COOH-S-2840-A Soil & Sediment 0.01 mg/kg LC-MS/MS [14]

| 1'-COOH-S-2840-B | Soil & Sediment | 0.01 mg/kg | LC-MS/MS |[14] |

Experimental Protocols

The identification and quantification of this compound metabolites rely on robust sample preparation and sensitive analytical techniques. The following sections detail a typical workflow based on validated methods.

Sample Preparation Workflow

A multi-step extraction and cleanup procedure is necessary to isolate the analytes from complex matrices like soil and sediment prior to instrumental analysis.

Figure 3: General Sample Preparation Workflow for Soil/Sediment Start Sample Collection (10g Soil or Sediment) Extraction1 1. Extraction (x2) (Acetone/Water, 4:1 v/v) 2. Shake & Centrifuge Start->Extraction1 Extraction2 3. Extraction (x1) (Acetone/0.5M HCl, 4:1 v/v) 4. Shake & Centrifuge Extraction1->Extraction2 Combine Combine Supernatants Extraction2->Combine Cleanup Solid Phase Extraction (SPE) Cleanup Combine->Cleanup Elution Elute Analytes with Methanol Cleanup->Elution Analysis LC-MS/MS Analysis (Positive/Negative Ion Modes) Elution->Analysis End Data Processing & Quantification Analysis->End

Workflow for extracting this compound metabolites from soil samples.

Detailed Steps for Soil/Sediment Extraction:

  • Initial Extraction: Soil samples are typically extracted twice by shaking with a solution of acetone and water (e.g., 4:1 v/v), followed by centrifugation to separate the liquid extract from the solid matrix.[15]

  • Acidic Extraction: A third extraction is performed using a solution of acetone and 0.5 M hydrochloric acid to recover any remaining residues.[15]

  • Cleanup: The combined extracts are passed through a solid-phase extraction (SPE) cartridge for cleanup, which removes interfering matrix components.[15]

  • Elution and Concentration: The analytes are eluted from the SPE cartridge, typically with methanol. The final extract is then adjusted to a known volume for analysis.[15]

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for detecting and quantifying metabolites at low concentrations.

  • Instrumentation: An Agilent 1200/1260 series HPLC system (or equivalent) coupled to an Applied Biosystems API 4000 mass spectrometer (or equivalent) is commonly used.[16][17]

  • Chromatography: Separation is often achieved using a C8 or C18 reversed-phase column (e.g., Agilent Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm).[13]

  • Ionization: Electrospray ionization (ESI) is used, operating in both positive ion mode (for this compound) and negative ion mode (for its hydroxylated and carboxylated metabolites).[14][17]

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

Table 2: Example LC-MS/MS Ion Transitions for this compound and Metabolites

Analyte Ionization Mode Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
This compound (S-2399) Positive (+) 334 238 (Quantitation) [14]
334 258 (Confirmation) [14]
3'-OH-S-2840 Negative (-) 348 175 (Quantitation) [14]
348 130 (Confirmation) [14]
1'-COOH-S-2840-A/B Negative (-) 362 318 (Quantitation) [14]

| | | 362 | 175 (Confirmation) |[14] |

Conclusion

The metabolism of this compound proceeds through predictable pathways, primarily involving hydroxylation, oxidation, and N-demethylation, leading to the formation of key metabolites such as 3'-OH-S-2840 and 1'-COOH-S-2840. These metabolites have been identified and characterized in animal, plant, and environmental samples. The standard for their analysis is LC-MS/MS, which, when combined with robust sample preparation techniques, allows for sensitive and specific quantification. This comprehensive understanding of this compound's metabolic fate is essential for its effective and safe use in agriculture.

References

Methodological & Application

Agricultural Applications of Inpyrfluxam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum pyrazolecarboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1][2][3] Discovered by Sumitomo Chemical Co., Ltd., it demonstrates robust and consistent control of a wide range of economically important plant diseases.[1] this compound exhibits both preventative and curative properties through systemic action, being absorbed and translocated within the plant to provide comprehensive protection against foliar, soil-borne, and seed-borne fungal pathogens.[4] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[1][5][6] This document provides detailed application notes and experimental protocols for the agricultural use of this compound, targeted at research and development professionals.

Data Presentation

Table 1: this compound Application Rates for Foliar and In-Furrow Applications
CropApplication MethodTarget Disease(s)Application Rate (lb. a.i./A)
AppleFoliarApple Scab, Powdery Mildew0.044 - 0.089
PeanutFoliarEarly Leaf Spot, Rhizoctonia Pod Rot, Southern Blight0.044 - 0.089
SoybeanFoliarAerial Blight, Asian Soybean Rust0.044 - 0.089
Sugar BeetFoliar (Banded or Broadcast)Rhizoctonia Root and Crown Rot0.044
Corn (Field, Pop, Sweet)In-Furrow at PlantingRhizoctonia solaniNot specified in lb. a.i./A; refer to product label
PotatoIn-Furrow at PlantingRhizoctonia solani2 mL of product per 100 m row
BananaFoliarYellow Sigatoka185 mL of product per hectare

Source:[1][5][7][8][9]

Table 2: this compound Application Rates for Seed Treatment
Crop/Crop GroupTarget Disease(s)Application Rate (lb. a.i./100 lb. seed)
Cereal Grains (Crop Group 15)Seed Decay, Seedling Damping-off (Rhizoctonia spp.)0.002 - 0.103
Legume Vegetables (Crop Group 6)Seed Decay, Seedling Damping-off (Rhizoctonia spp.)0.002 - 0.103
Rapeseed (Crop Subgroup 20A)Seed Decay, Seedling Damping-off (Rhizoctonia spp.)0.002 - 0.103
Corn (Field, Pop, Sweet)Seed Decay, Seedling Damping-off (Rhizoctonia spp.)0.002 - 0.103
SoybeanSeed Decay, Seedling Damping-off (Rhizoctonia spp.)0.002 - 0.103
Sugar BeetSeed Decay, Seedling Damping-off (Rhizoctonia spp.)0.002 - 0.103

Source:[1][2][8]

Table 3: Efficacy of this compound in Controlling Key Plant Diseases from Field and Laboratory Trials
CropDiseaseApplication Rate% Disease Control / EfficacyComparator Fungicide(s)
SoybeanAsian Soybean Rust0.16 ppm (preventative, pot test)100%Similar to or higher than major SDHIs
SoybeanAsian Soybean Rust30 g a.i./ha (post-infection)100%Superior to other major SDHIs
AppleApple Scab100 ppm (preventative & post-infection)100%Superior to other major SDHIs
RiceSheath Blight (Rhizoctonia solani)Not specifiedReduced incidence from 68% to 25%Azoxystrobin (30%), Fluxapyroxad (32%)
AppleApple ScabNot specifiedReduced severity from 11% to 2%Penthiopyrad (4%)
PeanutRhizoctonia Pod Rot0.04-0.1 kg a.i./ha (2 applications)Comparable to Azoxystrobin (0.22 kg a.i./ha)Azoxystrobin
PeanutSouthern Blight0.05-0.1 kg a.i./ha (1-2 applications)Comparable to Azoxystrobin + BenzovindiflupyrAzoxystrobin + Benzovindiflupyr

Source:[5][10][11][12][13][14]

Table 4: Impact of this compound on Crop Yield
CropDiseaseApplication DetailsYield Increase
SoybeanSeedling Blight (Rhizoctonia solani)Seed treatment, added to base fungicide mixture~19% increase over base treatment
RiceSheath Blight (Rhizoctonia solani)Not specifiedNot significantly different from Azoxystrobin or Fluxapyroxad

Source:[10][11]

Signaling Pathway and Experimental Workflows

Experimental_Workflow_Field_Trial A 1. Site Selection & Experimental Design (e.g., Randomized Complete Block) B 2. Plot Establishment & Planting (Susceptible Cultivar) A->B C 3. Inoculation (if necessary) (Ensure adequate disease pressure) B->C D 4. Fungicide Application (this compound & Comparators at specified rates and timings) C->D E 5. Data Collection (Disease incidence/severity, phytotoxicity) D->E F 6. Harvest & Yield Assessment (Marketable yield) E->F G 7. Statistical Analysis (e.g., ANOVA) F->G

References

Application Notes and Protocols for Inpyrfluxam Efficacy Against Venturia inaequalis (Apple Scab)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the efficacy of Inpyrfluxam, a succinate dehydrogenase inhibitor (SDHI) fungicide, against Venturia inaequalis, the causative agent of apple scab. This document includes a summary of available efficacy data, detailed experimental protocols for in vitro and in vivo testing, and a visualization of the fungicide's mode of action.

Introduction to this compound and its Activity against Venturia inaequalis

This compound is a novel SDHI fungicide developed by Sumitomo Chemical Co., Ltd. It demonstrates robust activity against a broad spectrum of phytopathogenic fungi, including notable efficacy against Venturia inaequalis. As an SDHI, this compound targets Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, thereby inhibiting fungal respiration and energy production.[1] This mode of action provides both protective and curative properties against apple scab.

Bioassays have demonstrated that this compound possesses significant curative effects against V. inaequalis, being noted as "particularly effective" in controlling the initial stages of infection.[2][3] Post-infection efficacy tests have shown this compound to provide 100% control of apple scab at a concentration of 100 ppm, a performance superior to other major SDHI fungicides in the same trial.[1]

Quantitative Efficacy Data

FungicideEfficacy MetricValueSource
This compound Curative Efficacy (Bioassay)Particularly Effective[2][3]
This compound Post-Infection Control (%)100[1]
PenthiopyradMean EC50 (µg/mL)0.086
FluopyramMean EC50 (µg/mL)0.176
BenzovindiflupyrMean EC50 (µg/mL)0.0016

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against Venturia inaequalis.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the mycelial growth of V. inaequalis by 50% (EC50).

Materials:

  • Pure culture of Venturia inaequalis

  • Potato Dextrose Agar (PDA)

  • This compound (technical grade)

  • Solvent (e.g., acetone or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only should also be prepared. Pour the amended PDA into sterile petri dishes.

  • Inoculation: From a 7-14 day old culture of V. inaequalis, cut 5 mm mycelial plugs from the actively growing edge of the colony. Place one plug in the center of each PDA plate (amended and control).

  • Incubation: Seal the petri dishes with parafilm and incubate at 20-22°C in the dark for 14-21 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Collection and Analysis: Measure the colony diameter in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration.

In Vivo Curative Efficacy Assay on Apple Seedlings

This protocol evaluates the curative (post-infection) activity of this compound on apple seedlings artificially inoculated with V. inaequalis.

Materials:

  • Apple seedlings (e.g., 'Golden Delicious' variety) at the 3-4 leaf stage

  • Venturia inaequalis conidial suspension (1 x 10^5 conidia/mL)

  • This compound formulation

  • Pressurized sprayer

  • Dew chamber or high-humidity chamber

  • Greenhouse

Procedure:

  • Inoculation: Spray the apple seedlings with the V. inaequalis conidial suspension until runoff.

  • Infection Period: Place the inoculated seedlings in a dew chamber at 18-20°C with >95% relative humidity for 48 hours to allow for infection to occur.

  • Fungicide Application: After the infection period, remove the seedlings from the dew chamber and allow the leaves to dry. Prepare different concentrations of this compound and spray the seedlings until runoff. A control group should be sprayed with water only.

  • Incubation: Transfer the treated seedlings to a greenhouse with a controlled temperature of 18-22°C and a 16-hour photoperiod.

  • Disease Assessment: After 14-21 days, assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered with scab lesions or by using a disease rating scale (e.g., 0 = no symptoms, 1 = 1-5% leaf area affected, etc.).

  • Data Analysis: Calculate the percent disease control for each this compound concentration compared to the untreated control.

Visualizations

Mode of Action: Inhibition of Succinate Dehydrogenase

The following diagram illustrates the mode of action of this compound, which targets Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain in Venturia inaequalis. This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle Succinate Succinate TCA->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- H_ions H+ ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP This compound This compound This compound->Complex_II Inhibition ADP ADP + Pi

Caption: this compound inhibits Complex II of the mitochondrial respiratory chain.

Experimental Workflow: In Vivo Curative Efficacy Assay

The following diagram outlines the key steps in the in vivo protocol for assessing the curative efficacy of this compound against apple scab.

A Apple Seedling (3-4 leaf stage) B Inoculation with V. inaequalis A->B Spray C Infection Period (48h, >95% RH) B->C D This compound Application C->D Post-infection E Greenhouse Incubation (14-21 days) D->E F Disease Assessment E->F G Data Analysis (% Control) F->G

Caption: Workflow for in vivo curative efficacy testing of this compound.

References

Inpyrfluxam Seed Treatment: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating high efficacy against a range of fungal pathogens, particularly those in the phyla Basidiomycota and Ascomycota.[1][2] As a member of the pyrazole-4-carboxamide group (FRAC Code 7), its mode of action involves the disruption of the mitochondrial electron transport chain in fungi by inhibiting succinate dehydrogenase (Complex II).[3][4] This inhibition halts ATP production, leading to the cessation of fungal growth and eventual cell death.[3] this compound is effective for the control of seed-borne and soil-borne diseases such as those caused by Rhizoctonia species, making it a valuable tool for seed treatment applications in various crops.[5][6]

These application notes and protocols provide a framework for laboratory-scale seed treatment with this compound for research and development purposes.

Data Presentation

This compound Efficacy Against Key Fungal Pathogens
Target PathogenCropApplication RateEfficacy (% Control)Reference
Rhizoctonia solani (Root Rot)Corn50 mg/kg seed100%[7]
Rhizoctonia solani (Root Rot)Corn25 mg/kg seed~80%[7]
Rhizoctonia solani (Root Rot)Corn12.5 mg/kg seed~60%[7]
Phakopsora pachyrhizi (Soybean Rust)Soybean0.16 ppm (preventive)100%[7]
Phakopsora pachyrhizi (Soybean Rust)Soybean30 g ai/ha (post-infection)100%[7]
Venturia inaequalis (Apple Scab)Apple100 ppm (preventive)100%[7]
Comparative Efficacy of this compound and Other SDHI Fungicides
FungicideTarget PathogenIC50 (µM) - Succinate Dehydrogenase InhibitionReference
This compound Phakopsora pachyrhizi0.000057[7]
BenzovindiflupyrPhakopsora pachyrhizi0.00013[7]
AzoxystrobinPhakopsora pachyrhizi0.0033[7]
TolfenpyradPhakopsora pachyrhizi> 3[7]

Experimental Protocols

Protocol 1: Laboratory-Scale this compound Seed Treatment (Slurry Method)

This protocol outlines a standard laboratory procedure for applying this compound to seeds as a slurry. This method is suitable for treating small seed lots for experimental purposes.

Materials:

  • This compound technical grade or formulated product (e.g., flowable concentrate)

  • Seeds of the target crop

  • Distilled or deionized water

  • Laboratory-grade sticker or polymer (optional, to improve adhesion)

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Pipettes or graduated cylinders

  • Weighing balance

  • Seed coating container (e.g., rotating drum, plastic bag)

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of this compound Slurry:

    • Determine the desired application rate of this compound in mg of active ingredient (a.i.) per kg of seed based on preliminary studies or manufacturer's recommendations.

    • Calculate the amount of this compound product needed for the batch of seeds to be treated.

    • In a beaker, add the calculated amount of this compound to a small volume of distilled water.

    • If using a sticker or polymer, add it to the slurry according to the manufacturer's instructions.

    • Bring the slurry to the final desired volume with distilled water. A common starting point for laboratory-scale treatment is a total slurry volume of 5-10 mL per kg of seed to ensure even coverage without overly wetting the seeds.

    • Place the beaker on a magnetic stirrer and mix until a homogenous suspension is achieved.

  • Seed Coating:

    • Weigh the desired amount of seed and place it in the coating container.

    • Slowly add the prepared this compound slurry to the seeds while continuously tumbling or rotating the container. This can be done by hand in a sealed plastic bag for small quantities or using a laboratory-scale rotary seed treater.

    • Continue mixing for 5-10 minutes to ensure uniform distribution of the treatment on the seed surface.

  • Drying:

    • Spread the treated seeds in a thin layer on a drying tray or screen.

    • Allow the seeds to air dry in a well-ventilated area, away from direct sunlight. The drying time will depend on the slurry volume and environmental conditions. Seeds should be dried back to their original moisture content to prevent germination issues.

  • Quality Control:

    • Visually inspect the treated seeds for uniform color and coverage. There should be no clumps of treatment material or untreated seeds.

Protocol 2: Evaluation of this compound Seed Treatment Efficacy Against Rhizoctonia solani

This protocol describes a laboratory bioassay to evaluate the efficacy of this compound seed treatment in controlling damping-off caused by Rhizoctonia solani.

Materials:

  • This compound-treated seeds (from Protocol 1)

  • Untreated control seeds

  • Rhizoctonia solani isolate (e.g., AG-4) cultured on potato dextrose agar (PDA)

  • Sterilized soil or sand-maize meal mixture

  • Pots or trays for planting

  • Growth chamber or greenhouse with controlled environmental conditions

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Grow R. solani on PDA plates until the mycelium covers the surface.

    • Prepare a soil inoculum by mixing colonized agar plugs or a sand-maize meal culture of R. solani with sterilized soil at a predetermined ratio to achieve consistent disease pressure.

  • Sowing and Inoculation:

    • Fill pots or trays with the R. solani-infested soil.

    • Sow a predetermined number of this compound-treated and untreated seeds in separate, replicated pots. A typical design would involve at least 4-5 replicates per treatment.

    • Include a non-inoculated control group with untreated seeds to assess baseline germination and seedling vigor.

    • Cover the seeds with a thin layer of the infested soil.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse with conditions favorable for both the host plant and the pathogen (e.g., 20-25°C, high humidity).

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection and Analysis:

    • Assess seedling emergence daily for 14-21 days.

    • At the end of the experiment, carefully remove the seedlings from the soil and wash the roots.

    • Evaluate disease severity using a rating scale (e.g., 0 = no symptoms, 5 = seedling death).

    • Measure seedling height and root length.

    • Calculate the percentage of disease control for the this compound treatment compared to the inoculated, untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Signaling Pathway of this compound's Mode of Action

Inpyrfluxam_MoA cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Fumarate->TCA_Cycle Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC e- transfer Fungal_Growth Fungal Growth & Respiration This compound This compound This compound->Complex_II Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP ATP->Fungal_Growth Powers

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.

Experimental Workflow for this compound Seed Treatment and Efficacy Evaluation

experimental_workflow start Start prep_slurry Prepare this compound Slurry start->prep_slurry treat_seeds Coat Seeds with Slurry prep_slurry->treat_seeds dry_seeds Air Dry Treated Seeds treat_seeds->dry_seeds sow_seeds Sow Treated & Control Seeds in Inoculated Soil dry_seeds->sow_seeds prep_inoculum Prepare Pathogen Inoculum (e.g., R. solani) prep_inoculum->sow_seeds incubate Incubate under Controlled Conditions sow_seeds->incubate collect_data Collect Data: - Emergence - Disease Severity - Plant Vigor incubate->collect_data analyze Statistical Analysis collect_data->analyze end End analyze->end

Caption: A generalized workflow for the laboratory evaluation of this compound seed treatment efficacy.

References

Guidelines for Foliar Application of Inpyrfluxam in Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide comprehensive guidelines for the foliar application of Inpyrfluxam in experimental trials. This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to the pyrazole-4-carboxamide group, which is effective against a broad spectrum of fungal pathogens in various crops.[1][2][3][4] It functions by inhibiting the mitochondrial electron transport chain at complex II, thereby disrupting the energy production of fungal cells.[1][4][5]

Data Presentation: Quantitative Application Parameters

The following tables summarize key quantitative data for the foliar application of this compound across different crops as determined in various trials.

Table 1: Recommended Foliar Application Rates of this compound for Various Crops.

CropApplication Rate (lb. ai/A)Application Rate (g ai/ha)Additional Notes
General Foliar/Soil0.044 to 0.089[6][7]49.3 to 99.8Rate depends on the specific crop and target disease.
SoybeanNot specified in lb/A30Effective against soybean rust, including strains with multiple fungicide resistance.[1]
AppleNot specified in lb/A100 ppmProvided 100% control against apple scab at this concentration.[1]
Peanut0.036 to 0.08940, 50, 75, or 100[8][9]Applied two times during the growing season for control of Rhizoctonia pod rot.[8][9]
BananaNot specified in lb/A75For control of yellow sigatoka; up to 3 applications per year are proposed.

Table 2: Efficacy of this compound Against Key Fungal Pathogens in Field Trials.

CropTarget PathogenEfficacy (% Control)Key Findings
SoybeanSoybean Rust (Phakopsora pachyrhizi)High (Specific % not uniformly reported)Superior post-infection efficacy compared to other major SDHIs.[1]
AppleApple Scab (Venturia inaequalis)100[1]Highly effective at the registered dose in Japan (100 ppm).[1]
PeanutEarly Leaf SpotAs good as or better than standardsWhen applied twice in a 4 to 5 fungicide spray program with chlorothalonil.[8][9]
PeanutRhizoctonia Pod Rot (Rhizoctonia solani)Comparable to azoxystrobinTwo applications during the growing season.[8][9]
PeanutSouthern Blight (Sclerotium rolfsii)Comparable to azoxystrobin + benzovindiflupyrOne to two applications.[8][9]
RiceSheath Blight63% reduction in incidenceNo significant difference in disease control compared to azoxystrobin and fluxapyroxad.[10]

Experimental Protocols

Protocol 1: General Field Trial for Foliar Application Efficacy

This protocol outlines a generalized methodology for conducting a field trial to evaluate the efficacy of this compound.

1. Experimental Design:

  • Design: Employ a randomized complete block design (RCBD) with a minimum of four replications.[9]

  • Plot Size: Each plot should consist of multiple rows (e.g., four rows) of a specified length (e.g., 7.9 meters) with appropriate spacing between rows (e.g., 97 cm).[8][9]

  • Treatments: Include an untreated control, a standard registered fungicide control, and multiple rates of this compound.

2. Fungicide Application:

  • Equipment: Utilize a CO2-pressurized sprayer equipped with appropriate nozzles (e.g., D2-23 hollow-cone nozzles) to ensure uniform coverage.[4][8][9]

  • Spray Volume: Calibrate the sprayer to deliver a consistent spray volume (e.g., 187 L/ha).[4][8][9]

  • Application Timing: Initiate applications prior to disease development or at the first sign of symptoms.[2][10] Subsequent applications should follow a predetermined interval (e.g., 14-21 days).[2][10]

  • Formulations: Use a commercially available formulation such as KANAME® flowable (37% w/w suspension concentrate) or Excalia Fungicide (31.25% active ingredient).[1][3]

3. Data Collection:

  • Disease Assessment: At regular intervals (e.g., weekly) after the first application, assess disease incidence and severity.

  • Crop Injury: Evaluate and record any phytotoxicity symptoms, such as stunting, leaf burn, or chlorosis, on a standardized scale.

  • Yield Data: At the end of the trial, harvest the plots and collect yield data to determine the impact of the treatments.

4. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

This compound Mode of Action: Signaling Pathway

The following diagram illustrates the mode of action of this compound as a succinate dehydrogenase inhibitor (SDHI) within the mitochondrial electron transport chain of pathogenic fungi.

Inpyrfluxam_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- Proton_Gradient Proton Gradient (H+) ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->ComplexII This compound This compound This compound->ComplexII Inhibition Proton_Gradient->ATP_Synthase drives

Caption: this compound inhibits Complex II, disrupting the electron transport chain and ATP synthesis.

Experimental Workflow for Foliar Application Trial

The diagram below outlines the logical workflow for conducting a foliar application trial of this compound.

Foliar_Application_Workflow start Trial Initiation exp_design Experimental Design (RCBD, Plot Layout) start->exp_design treatment_prep Treatment Preparation (this compound Dilution) exp_design->treatment_prep app_calibration Sprayer Calibration treatment_prep->app_calibration first_app First Foliar Application app_calibration->first_app data_collection Data Collection (Disease & Crop Safety) first_app->data_collection subsequent_app Subsequent Applications (14-21 day interval) data_collection->subsequent_app if required final_assessment Final Disease & Injury Assessment data_collection->final_assessment subsequent_app->data_collection harvest Harvest & Yield Measurement final_assessment->harvest stat_analysis Statistical Analysis harvest->stat_analysis reporting Reporting & Conclusion stat_analysis->reporting

Caption: Workflow for a foliar application trial of this compound from design to reporting.

References

Techniques for In-furrow Application of Inpyrfluxam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed guide for the in-furrow application of Inpyrfluxam, a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to FRAC Group 7.[1][2][3] this compound is effective against Rhizoctonia species that cause seed decay, seedling damping-off, and root rot.[1][2][3][4] This document outlines the necessary techniques, experimental protocols for efficacy evaluation, and data presentation for research purposes.

Application Notes

This compound is registered for in-furrow application at the time of planting for several crops, including field corn, sweet corn, and popcorn.[1] The active ingredient provides protection against key soil-borne pathogens, contributing to improved plant stand and vigor.

Product Information

Valent U.S.A. LLC markets this compound under brand names such as Excalia® and Zeltera® Fungicide.[1] Formulations are typically suspension concentrates (SC) designed for soil application.[2][3]

Application Rates

The application rate for in-furrow treatment is crucial for efficacy and crop safety. The recommended rates for corn are summarized in the table below.

CropApplication Rate (Active Ingredient)
Corn (Field, Sweet, Pop)0.044 - 0.089 lbs. a.i./Acre

It is imperative to consult the specific product label for precise application rates and instructions.

Application Equipment and Carrier Volume

In-furrow applications of this compound should be made using calibrated equipment to ensure accurate and uniform delivery.

  • Application Method : Apply as a spray into the open seed furrow.

  • Carrier : Water is the recommended carrier. The total application volume should be sufficient to ensure thorough coverage of the seed and surrounding soil in the furrow. While specific carrier volumes for this compound in-furrow are not consistently detailed in public literature, a common recommendation for liquid in-furrow applications is a minimum of 5 gallons per acre.

  • Equipment Calibration : Proper calibration of application equipment is essential to deliver the correct dosage. This involves verifying the output of nozzles at a given pressure and travel speed.

Compatibility with Fertilizers and Other Products

While the application of fungicides with in-furrow starter fertilizers is a common practice, specific data on the compatibility of this compound with various liquid starter fertilizers is limited in the reviewed literature. Some general guidelines suggest that certain fungicides may not be compatible with liquid fertilizers.

It is critical to perform a jar test to determine the compatibility of this compound with any tank-mix partners, including liquid fertilizers, before application. To conduct a jar test, mix the products in the same proportions as they will be used in the spray tank. Observe the mixture for any signs of incompatibility, such as the formation of precipitates, separation, or changes in viscosity.

Experimental Protocols

This section outlines a protocol for evaluating the efficacy of in-furrow applied this compound for the control of Rhizoctonia root rot in corn.

Experimental Design and Setup
  • Design : Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size : To be determined based on available land and equipment, but should be sufficient to obtain meaningful yield data (e.g., four rows, 20-30 feet long).

  • Treatments :

    • Untreated Control (UTC)

    • This compound at a low rate (e.g., 0.044 lbs. a.i./A)

    • This compound at a high rate (e.g., 0.089 lbs. a.i./A)

    • Standard commercial fungicide (positive control)

  • Inoculation (if necessary) : If the trial is conducted in a field with low natural disease pressure, artificial inoculation with Rhizoctonia solani may be necessary to ensure adequate disease development for evaluation.

Application of Treatments

Treatments should be applied at planting using a calibrated planter-mounted spray system. The system should be designed to deliver a continuous stream of the fungicide solution into the open furrow, directly over the seed.

Data Collection

The following parameters should be collected to evaluate the efficacy of the treatments:

  • Plant Stand Counts : Record the number of emerged plants in a designated length of the center rows of each plot at a set time after planting (e.g., 14 and 28 days after planting).

  • Seedling Vigor : Assess seedling vigor using a visual rating scale (e.g., 1-9, where 1 = poor vigor and 9 = excellent vigor) at the same time as stand counts.

  • Disease Severity : At a predetermined time after planting (e.g., 4-6 weeks), carefully excavate a set number of plants from each plot and rate the roots for Rhizoctonia root rot severity. A common rating scale is as follows:

RatingDescription of Root Discoloration and Decay
1<2% of root surface affected
22-10% of root surface affected
311-50% of root surface affected
4>50% of root surface affected
5Dead plant
Source: Adapted from Sumner and Minton, 1989.[5][6][7]
  • Yield : Harvest the center two rows of each plot and determine the grain yield, adjusted to a standard moisture content (e.g., 15.5%).

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) using appropriate statistical software (e.g., SAS, R). The choice of statistical model should be appropriate for the experimental design (e.g., PROC GLIMMIX in SAS for a randomized complete block design).[8][9] Mean separation tests (e.g., Fisher's Protected LSD, Tukey's HSD) should be used to determine significant differences between treatment means at a specified alpha level (e.g., α = 0.05).[10]

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the mode of action of this compound.

experimental_workflow cluster_prep Preparation cluster_field Field Application cluster_data Data Collection cluster_analysis Analysis A Experimental Design (RCBD) B Treatment Preparation A->B C Equipment Calibration B->C D Planting & In-Furrow Application C->D E Stand Counts & Vigor Ratings D->E F Disease Severity Assessment D->F G Yield Measurement D->G H Statistical Analysis (ANOVA) E->H F->H G->H I Results & Conclusion H->I

Caption: Experimental workflow for evaluating in-furrow this compound efficacy.

moa_pathway cluster_fungus Fungal Mitochondrion TCA Tricarboxylic Acid (TCA) Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Production (Energy) ETC->ATP SDH->ETC Electrons This compound This compound This compound->SDH Inhibition

Caption: this compound's mode of action via inhibition of succinate dehydrogenase.

References

In Vitro Efficacy of Inpyrfluxam: Application Notes and Protocols for Fungicidal Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of the fungicidal efficacy of Inpyrfluxam. This compound is a broad-spectrum fungicide classified as a succinate dehydrogenase inhibitor (SDHI)[1][2][3]. It disrupts the mitochondrial electron transport chain in fungi, leading to the cessation of energy production and subsequent cell death. The following sections detail its mechanism of action, quantitative fungicidal efficacy against a range of plant pathogenic fungi, and step-by-step protocols for key in vitro assays.

Mode of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound targets and inhibits the activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, two essential metabolic pathways for cellular energy (ATP) production[4]. By binding to the Qp site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This action halts the transfer of electrons to the ubiquinone pool, thereby disrupting the entire electron transport chain and leading to a fatal energy deficit within the fungal cell[1].

This compound's Mode of Action in the Mitochondrial Electron Transport Chain cluster_ETC Mitochondrial Inner Membrane cluster_TCA TCA Cycle Complex I Complex I CoQ CoQ Complex I->CoQ e- H_gradient Proton Gradient Complex II Complex II Complex II->CoQ e- Complex III Complex III Cyt c Cyt c Complex III->Cyt c e- Complex IV Complex IV O2 O2 Complex IV->O2 e- CoQ->Complex III e- Cyt c->Complex IV e- Succinate Succinate Succinate->Complex II substrate Fumarate Fumarate Succinate->Fumarate This compound This compound This compound->Complex II inhibits ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces H_gradient->ATP_Synthase drives Workflow for Mycelial Growth Inhibition Assay prep_media Prepare and Autoclave Growth Medium cool_media Cool Medium to 50-55°C prep_media->cool_media amend_media Amend Medium with This compound Dilutions cool_media->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate % Inhibition and EC50 Value measure->analyze Workflow for SDH Inhibition Assay isolate_mito Isolate Fungal Mitochondria prep_reaction Prepare Reaction Mixture (Buffer, Substrate, Electron Acceptors) isolate_mito->prep_reaction add_inhibitor Add this compound Dilutions prep_reaction->add_inhibitor start_reaction Add Mitochondria to Initiate Reaction add_inhibitor->start_reaction measure_abs Measure Absorbance Change at 600 nm start_reaction->measure_abs analyze_data Calculate Reaction Rates and IC50 Value measure_abs->analyze_data

References

Application Note: Metabolome Analysis of Fungi Treated with Inpyrfluxam using CE-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the metabolomic analysis of fungi treated with the succinate dehydrogenase inhibitor (SDHI) fungicide, Inpyrfluxam, utilizing Capillary Electrophoresis-Mass Spectrometry (CE-MS). This compound is a potent fungicide that targets the mitochondrial electron transport chain, leading to significant disruptions in fungal metabolism. This document provides detailed protocols for fungal culture and treatment, sample preparation, and CE-MS analysis. Furthermore, it presents quantitative data on the metabolic alterations observed in fungi post-treatment and visualizes the affected metabolic pathways and experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and mycology to facilitate a deeper understanding of the metabolic impact of SDHI fungicides.

Introduction

This compound is a novel fungicide that effectively controls a broad spectrum of phytopathogenic fungi.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the citric acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. Understanding the precise metabolic consequences of this compound treatment is crucial for optimizing its use, managing fungicide resistance, and developing new antifungal agents.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique for the profiling of polar and charged metabolites.[5][6] Its high separation efficiency and sensitivity make it particularly well-suited for analyzing the small, polar molecules that constitute a significant portion of the fungal metabolome, including organic acids, amino acids, and sugar phosphates.[6][7] This application note describes a CE-MS-based metabolomics workflow to investigate the metabolic perturbations in fungi induced by this compound. A study on Phakopsora pachyrhizi, the causal agent of Asian soybean rust, demonstrated that this compound treatment leads to a significant accumulation of succinic acid and a depletion of other key metabolites such as malic acid, fumaric acid, and glucose-6-phosphate (G6P).[1] These findings highlight the disruption of the TCA cycle and glycolysis.[1]

Experimental Protocols

Fungal Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific fungal species under investigation.

Materials:

  • Fungal isolate (e.g., Phakopsora pachyrhizi)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile flasks and culture plates

  • Incubator with shaking capabilities

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Liquid nitrogen

Procedure:

  • Fungal Culture Initiation: Inoculate the desired fungal species into the liquid culture medium.

  • Incubation: Incubate the cultures at the optimal temperature and shaking speed for the specific fungus to achieve sufficient mycelial growth (e.g., 3 days at 25°C with 150 rpm shaking).[8]

  • Fungicide Treatment: Harvest the mycelia by filtration and transfer to fresh liquid medium. Add this compound to the cultures at the desired final concentration (e.g., EC50 concentration). A control group should be treated with the same volume of the solvent used for the this compound stock.[8]

  • Incubation Post-Treatment: Incubate the treated and control cultures for a defined period (e.g., 1 to 6 hours) under the same conditions as the initial growth phase.[1]

  • Harvesting and Quenching: Rapidly harvest the mycelia by filtration. Immediately quench metabolic activity by flash-freezing the mycelia in liquid nitrogen.[8] The quenched samples should be stored at -80°C until metabolite extraction.

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from fungal mycelium.

Materials:

  • Frozen fungal mycelia

  • Pre-chilled extraction solvent (e.g., 50% (v/v) methanol/water at -20°C or boiling 75% (v/v) ethanol)

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Centrifuge capable of reaching high speeds at low temperatures

  • Centrifuge tubes

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction: Transfer the powdered mycelia to a pre-chilled centrifuge tube containing the cold extraction solvent. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a specified time (e.g., 1 hour) with occasional vortexing to enhance extraction efficiency. Alternatively, for boiling ethanol extraction, incubate in a water bath at 75-80°C for 3-5 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new, clean tube.

  • Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until CE-MS analysis.

CE-MS Analysis

This is a general protocol for the analysis of polar metabolites and should be adapted based on the specific CE-MS instrument and target metabolites.

Materials:

  • CE-MS system (e.g., Agilent CE-TOFMS)

  • Fused-silica capillary

  • Background electrolyte (BGE) for cationic and anionic metabolite analysis (e.g., for cations: 1 M formic acid in water; for anions: 50 mM ammonium acetate solution, pH 8.5)

  • Sheath liquid (e.g., 5 mM ammonium acetate in 50% methanol/water)

  • Rinsing solutions (e.g., 0.1 M NaOH, ultrapure water, BGE)

  • Internal standards for normalization

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of ultrapure water or a solvent compatible with the CE-MS system, containing internal standards.

  • Capillary Conditioning: Before the first injection, and as needed, condition the capillary by flushing sequentially with rinsing solutions.

  • CE Separation:

    • Equilibrate the capillary with the appropriate BGE.

    • Inject the sample using a defined pressure or voltage.

    • Apply the separation voltage. The polarity will depend on whether cationic or anionic metabolites are being analyzed.

  • MS Detection:

    • Set the mass spectrometer to the appropriate ionization mode (positive for cations, negative for anions).

    • Define the mass scan range to cover the expected m/z of the target metabolites.

    • Acquire data in either scan or targeted MS/MS mode.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites based on their migration times and m/z values.

Quantitative Data Presentation

The following table summarizes the quantitative changes in key metabolites in P. pachyrhizi following treatment with this compound, as determined by CE-MS analysis. The data illustrates a dose-dependent response to the fungicide.[1]

MetaboliteThis compound ConcentrationFold Change vs. Control
Succinic Acid LowIncreased
HighSignificantly Increased
Malic Acid LowDecreased
HighSignificantly Decreased
Fumaric Acid LowDecreased
HighSignificantly Decreased
Glucose-6-Phosphate (G6P) LowDecreased
HighSignificantly Decreased

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis culture Fungal Culture (Liquid Medium) treatment This compound Treatment culture->treatment harvest Mycelia Harvesting & Quenching treatment->harvest extraction Metabolite Extraction harvest->extraction drying Sample Drying extraction->drying reconstitution Reconstitution drying->reconstitution ce_ms CE-MS Analysis reconstitution->ce_ms data_proc Data Processing ce_ms->data_proc stat_analysis Statistical Analysis & Interpretation data_proc->stat_analysis

Caption: Experimental workflow for metabolome analysis of this compound-treated fungi.

This compound's Mechanism of Action

mechanism_of_action cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_etc Electron Transport Chain glucose Glucose g6p Glucose-6-Phosphate glucose->g6p pyruvate Pyruvate g6p->pyruvate citrate Citrate pyruvate->citrate succinyl_coa Succinyl-CoA succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate SDH complex_ii Complex II (SDH) malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_keto α-Ketoglutarate isocitrate->alpha_keto alpha_keto->succinyl_coa This compound This compound This compound->complex_ii Inhibition

Caption: this compound inhibits SDH, disrupting the TCA cycle and glycolysis.

Discussion

The application of CE-MS for the metabolomic analysis of this compound-treated fungi provides valuable insights into its mode of action. The observed accumulation of succinate is a direct consequence of the inhibition of succinate dehydrogenase.[1] This blockage has cascading effects on the TCA cycle, leading to the depletion of downstream metabolites such as fumarate and malate.[1] The decrease in glucose-6-phosphate suggests a feedback inhibition or broader disruption of central carbon metabolism, including glycolysis, as the cell's energy-producing pathways are compromised.[1]

The detailed protocols provided herein offer a robust framework for conducting similar metabolomic studies. Researchers can adapt these methods to investigate other fungicides, different fungal species, or to explore the development of fungicide resistance. The use of metabolomics is a powerful approach to link the molecular mechanism of a drug to its physiological consequences, accelerating the development of more effective and sustainable disease control strategies.

Conclusion

This application note has outlined a comprehensive approach for the metabolome analysis of fungi treated with this compound using CE-MS. The provided protocols for fungal culture, treatment, and metabolite analysis, along with the quantitative data and pathway visualizations, serve as a valuable resource for the scientific community. This methodology facilitates a deeper understanding of the metabolic impact of SDHI fungicides and can be broadly applied to research in mycology, plant pathology, and fungicide development.

References

Application Notes and Protocols for the Analysis of Inpyrfluxam Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inpyrfluxam is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control a range of fungal diseases on various crops.[1] Its presence and persistence in soil are of environmental interest, necessitating sensitive and reliable analytical methods for the detection of its residues. These application notes provide detailed protocols for the determination of this compound (also referred to as S-2399) and its primary metabolites in soil matrices. The primary method detailed is based on the Valent Method RM-50S, which utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS). An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is also discussed.

Principle

The primary analytical method involves the extraction of this compound and its metabolites from soil samples using an acidified acetone/water solution. The extracts undergo a series of clean-up steps, including partitioning and solid-phase extraction (SPE), to remove interfering matrix components. The final determination and quantification are performed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high selectivity and sensitivity.

Data Summary

The following table summarizes the quantitative performance data for the validated analytical method for this compound and its metabolites in soil.

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)Reference
This compound (S-2399)0.0170-120≤200.010.005[2]
This compound (S-2399)0.1070-120≤200.010.005[2]
3'-OH-S-28400.0170-120≤200.010.005[2]
3'-OH-S-28400.1070-120≤200.010.005[2]
1'-COOH-S-2840-A0.0170-120≤200.010.005[2]
1'-COOH-S-2840-A0.1070-120≤200.010.005[2]
1'-COOH-S-2840-B0.0170-120≤200.010.005[2]
1'-COOH-S-2840-B0.1070-120≤200.010.005[2]

Experimental Protocols

Method 1: Valent Method RM-50S (LC-MS/MS)

This protocol is a detailed description of the validated method for the determination of this compound and its metabolites in soil.

1. Sample Preparation and Extraction

  • Weigh 10.0 ± 0.1 g of soil into a 50-mL polypropylene centrifuge tube.[3]

  • For fortified samples, add the appropriate amount of fortification solution to the sample.

  • Add 25.0 mL of an acetone/water (4/1, v/v) solution to the centrifuge tube.[3]

  • Shake the tube on a reciprocating shaker for 30 minutes.[3]

  • Centrifuge the sample for 5 minutes at 2000 rpm to separate the solids from the extraction solvent.[3]

  • Decant the extract into a 100-mL graduated cylinder.

  • Repeat the extraction process with a solution of acetone and 0.5 M hydrochloric acid.[4]

  • Combine the extracts for further processing.

2. Clean-up

  • Buffer the soil extracts with 0.5 M sodium acetate.[4]

  • Perform a liquid-liquid partition with dichloromethane.

  • Evaporate the dichloromethane extract to dryness using a nitrogen evaporator with a water bath set to <40°C.[3]

  • The residue can then be taken through solid-phase extraction (SPE) for further cleanup.[4]

  • Elute the SPE cartridge with methanol.[4]

  • Re-dissolve the final residue in an appropriate volume of an internal standard solution (e.g., 2.00 mL of 1 µg/mL IS-1 solution).[3]

  • Transfer a portion of the final extract to a 2-mL HPLC autosampler vial for analysis.[3]

3. LC-MS/MS Analysis

  • Instrumentation : An Agilent 1260 Binary Pump HPLC system coupled to an Applied Biosystems API 4000 mass spectrometer with an electrospray ionization (ESI) source is a suitable configuration.[5]

  • Mobile Phase A : 5 mM Ammonium Acetate in Water.[3]

  • Mobile Phase B : 5 mM Ammonium Acetate in Methanol.[3]

  • Analysis : After conditioning the instrument, analyze the samples with calibration standards interspersed within the sequence.[3]

Method 2: QuEChERS Approach

The QuEChERS method offers a more streamlined extraction and clean-up process.

1. Sample Extraction

  • Weigh 10 g of soil with a known water content into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, allowing it to hydrate for 30 minutes.[6][7]

  • Add 10 mL of acetonitrile to the sample.[6][7]

  • Shake or vortex the sample for 5 minutes to extract the pesticides.[6][7]

  • Add the contents of a QuEChERS salt pouch (e.g., containing MgSO₄ and sodium acetate).[8]

  • Immediately shake the tube for at least 2 minutes.[6]

  • Centrifuge for 5 minutes at ≥ 3000 rcf.[6]

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing a mixture of sorbents such as MgSO₄, PSA (primary secondary amine), and C18.[6]

  • Vortex the d-SPE tube for 30 seconds to 1 minute.[7]

  • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).[6]

  • Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Clean-up cluster_analysis Analysis sample 1. Soil Sample (10g) add_solvent 2. Add Acetone/Water sample->add_solvent shake 3. Shake (30 min) add_solvent->shake centrifuge1 4. Centrifuge shake->centrifuge1 extract1 5. Collect Supernatant centrifuge1->extract1 re_extract 6. Re-extract with Acidified Acetone centrifuge1->re_extract Soil Pellet combine_extracts 8. Combine Supernatants extract1->combine_extracts centrifuge2 7. Centrifuge re_extract->centrifuge2 centrifuge2->combine_extracts partition 9. Liquid-Liquid Partitioning combine_extracts->partition evaporate 10. Evaporate to Dryness partition->evaporate spe 11. Solid-Phase Extraction (SPE) evaporate->spe reconstitute 12. Reconstitute in Internal Standard spe->reconstitute lcms 13. LC-MS/MS Analysis reconstitute->lcms data 14. Data Processing & Quantification lcms->data

Caption: Workflow for this compound residue analysis in soil.

quechers_workflow cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Clean-up cluster_analysis Analysis sample 1. Soil Sample (10g) add_acn 2. Add Acetonitrile sample->add_acn shake1 3. Shake (5 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (2 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Collect Supernatant centrifuge1->supernatant add_dspe 8. Add Supernatant to d-SPE Tube supernatant->add_dspe vortex 9. Vortex (1 min) add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 filter 11. Filter Supernatant centrifuge2->filter lcms 12. LC-MS/MS Analysis filter->lcms data 13. Data Processing & Quantification lcms->data

Caption: QuEChERS workflow for pesticide residue analysis in soil.

References

Preparing Inpyrfluxam Formulations for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Inpyrfluxam formulations for use in experimental settings. This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of antifungals that target complex II of the mitochondrial respiratory chain.[1][2][3][4][5] Accurate and consistent formulation preparation is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation.

PropertyValueReferences
Molecular Formula C18H21F2N3O[2][6][7]
Molar Mass 333.38 g/mol [6]
Appearance White to Off-White Crystalline Solid/Powder[6]
Melting Point 81 - 84 °C[6][7]
Water Solubility 16.4 mg/L (at 20°C)[8]
Solubility in Organic Solvents (at 20°C) Acetone: 621 g/LDichloromethane: 353 g/LEthyl acetate: 396 g/LMethanol: 368 g/LToluene: 67.9 g/Ln-Hexane: 0.982 g/Ln-Octanol: 84.6 g/L
Log Kow (Octanol/Water Partition Coefficient) 3.65 (pH 7.1 to 7.3)
Vapour Pressure 3.8×10-8 Pa (at 20 °C)

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound functions by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi.[1][2][9] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC This compound This compound This compound->Complex_II Inhibition ATP_Production ATP Production This compound->ATP_Production Disruption ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death ATP_Production->Cell_Death Leads to

Caption: this compound's mode of action via inhibition of Complex II.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol details the preparation of a high-concentration stock solution of this compound, which can then be diluted for various experimental applications. Due to its low water solubility, a suitable organic solvent is required.

Materials:

  • This compound (technical grade, >95% purity)

  • Dimethyl sulfoxide (DMSO) or Acetone (analytical grade)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Place the weighed this compound into a sterile microcentrifuge tube or glass vial. Add the appropriate volume of solvent (e.g., 1 mL of DMSO for a 10 mg/mL solution).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. Properly stored, the stock solution is stable for several months.

Note on Solvent Choice:

  • DMSO: A common solvent for in vitro assays due to its high solubilizing power and relatively low toxicity at low concentrations (typically <0.5% v/v in final assay medium).[10]

  • Acetone: Often used for assays involving fungicide-amended agar, as it evaporates quickly.[5][11] Ensure the final concentration of acetone in the medium is not inhibitory to fungal growth.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the half-maximal effective concentration (EC50) of this compound against a specific fungal isolate.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing fungal culture

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Incubator

Procedure:

  • Media Preparation: Autoclave the fungal growth medium and allow it to cool to 50-55°C in a water bath.

  • Fungicide Amendment: Prepare serial dilutions of the this compound stock solution in sterile distilled water. Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[11][12] For the control, add an equivalent volume of the solvent used for the stock solution.

  • Pouring Plates: Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus.

  • Data Collection: When the mycelial growth in the control plate has reached approximately two-thirds of the plate's diameter, measure two perpendicular diameters of the fungal colony on each plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis or other appropriate statistical methods.

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Media Prepare Fungicide- Amended Media Prep_Stock->Prep_Media Inoculate Inoculate Plates with Fungal Plugs Prep_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Analyze Calculate % Inhibition and EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the In Vitro Mycelial Growth Inhibition Assay.

Application Notes for Formulation in Whole-Plant Assays

For whole-plant or in-furrow applications in a research setting, formulations that are easily dispersible in water are required. Commercial formulations are typically suspension concentrates (SC).[1][13] For experimental purposes, a similar formulation can be approximated.

Considerations for Aqueous Suspensions:

  • Wetting Agents: To aid in the dispersion of the hydrophobic this compound powder in water, a wetting agent may be necessary.

  • Dispersing Agents: To prevent the aggregation of this compound particles in the suspension, a dispersing agent can be added.

  • Surfactants: The inclusion of a non-ionic surfactant can improve the coverage and uptake of this compound on plant surfaces in foliar applications.

Example Protocol for a Basic Aqueous Suspension:

  • Create a concentrated slurry of this compound in a small amount of water containing a wetting agent.

  • In a separate container, prepare the final volume of water with a dispersing agent and, if for foliar application, a surfactant.

  • Slowly add the this compound slurry to the water mixture while continuously agitating (e.g., with a magnetic stirrer).

  • Continue to agitate the final suspension during application to ensure it remains homogenous.

Application Rates for Experimental Use:

The application rates for this compound can vary significantly depending on the target crop, disease, and application method. The following table provides some reported efficacious concentrations and rates from research and regulatory documents.

Application TypeTarget DiseaseCropEfficacious Concentration/RateReferences
Foliar ApplicationApple ScabApple100 ppm[1]
Foliar ApplicationSoybean RustSoybean30 g ai/ha[1]
Seed TreatmentRhizoctonia spp.CornComparable to commercial standards[14]
In-furrow ApplicationRhizoctonia spp.Corn0.044 – 0.089 lbs. a.i./A[14]

Resistance Management:

This compound belongs to the FRAC Group 7 fungicides.[13][14][15] There is a medium to high risk of resistance development to this group of fungicides.[14] For experimental designs involving multiple applications, it is crucial to consider resistance management strategies, such as rotating or tank-mixing with fungicides that have a different mode of action.[14][16]

References

Application Notes and Protocols for Field Trial Evaluation of Inpyrfluxam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide the planning and execution of field trials for evaluating the performance of Inpyrfluxam, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.

Introduction to this compound

This compound is a systemic fungicide with both preventative and curative properties, belonging to the pyrazole-carboxamide group.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, which disrupts the fungus's energy production and leads to its death.[1][2][3][4][5] This novel mode of action makes it a valuable tool for managing fungal pathogens, including strains that may have developed resistance to other fungicide classes.[1]

This compound has demonstrated efficacy against a wide range of economically important plant pathogens, including those causing foliar, soil-borne, and seed-borne diseases.[1] Notably, it has shown potent activity against Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and various species of Rhizoctonia.[3][4][6][7] Field trials have indicated that this compound's performance is comparable or superior to other major SDHI fungicides.[3][8][9]

Target Pathogens:

  • Ascomycota: Venturia inaequalis (Apple Scab), species within the Leotiomycetes class.[3]

  • Basidiomycota: Phakopsora pachyrhizi (Asian Soybean Rust), Rhizoctonia solani.[3][7]

  • Dothideomycetes: Various species.[3]

This compound's Signaling Pathway

The primary target of this compound is Complex II of the mitochondrial electron transport chain in pathogenic fungi. By inhibiting succinate dehydrogenase, this compound blocks the conversion of succinate to fumarate, a key step in the citric acid cycle (TCA cycle) and cellular respiration. This disruption leads to a cascade of metabolic failures, ultimately resulting in fungal cell death.

Inpyrfluxam_Pathway cluster_mitochondrion Mitochondrial Inner Membrane complex_I Complex I q Q complex_I->q complex_II Complex II (Succinate Dehydrogenase) fumarate Fumarate complex_II->fumarate complex_II->q complex_III Complex III cyt_c Cyt c complex_III->cyt_c complex_IV Complex IV h2o H2O complex_IV->h2o atp_synthase ATP Synthase atp ATP atp_synthase->atp succinate Succinate succinate->complex_II nadh NADH nadh->complex_I nad NAD+ qh2 QH2 qh2->complex_III cyt_c->complex_IV o2 O2 o2->complex_IV adp ADP + Pi adp->atp_synthase This compound This compound This compound->inhibition caption This compound inhibits Complex II, disrupting the electron transport chain.

Figure 1: Mechanism of action of this compound.

Field Trial Design and Protocols

The objective of these field trials is to evaluate the efficacy of this compound under real-world agricultural conditions. A robust experimental design is crucial for obtaining reliable and statistically significant data.

Experimental Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[10][11]

  • Treatments:

    • Untreated Control (UTC): No fungicide application. This is essential to quantify disease pressure.[12]

    • This compound: Applied at various rates (e.g., low, medium, high recommended rates).

    • Standard Commercial Fungicide (Reference): A currently used, effective fungicide for the target disease.

  • Replication: Each treatment should be replicated at least 3-4 times.[10][12]

  • Plot Size: Plot dimensions should be practical for standard farm equipment and large enough to minimize edge effects (e.g., 10m x 3m).[13]

  • Randomization: Treatments should be randomly assigned within each block to avoid systematic bias.[10][11]

Field_Trial_Workflow A Site Selection & Field Preparation B Plot Layout & Randomization (RCBD) A->B C Planting of Susceptible Cultivar B->C D Inoculation (if necessary) & Disease Monitoring C->D E Fungicide Application (Timing is Critical) D->E F Data Collection (Disease Severity, Incidence) E->F G Yield Assessment F->G H Statistical Analysis (ANOVA, LSD) G->H I Performance Evaluation & Reporting H->I

Figure 2: General workflow for an this compound field trial.

Protocol for Preventative Efficacy Trial

This trial aims to assess the ability of this compound to prevent infection.

  • Site Selection: Choose a field with a history of the target disease and uniform soil characteristics.[12]

  • Plot Establishment: Prepare the field and mark out plots according to the randomized complete block design.

  • Planting: Sow a crop cultivar known to be susceptible to the target pathogen.

  • Application: Apply this compound and the reference fungicide at the recommended growth stage before the anticipated onset of disease. The untreated control plots are not sprayed.

  • Inoculation (Optional): If natural disease pressure is low, artificial inoculation with the target pathogen may be necessary to ensure a valid test.

  • Disease Assessment: Begin scouting for disease symptoms 7-10 days after application and continue at regular intervals (e.g., every 7-14 days) throughout the season.

  • Data Collection: Record disease incidence (% of infected plants) and disease severity (% of tissue affected) for each plot.

  • Harvest: At crop maturity, harvest the center rows of each plot to determine yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Curative Efficacy Trial

This trial evaluates the ability of this compound to halt the progression of an existing infection.

  • Site Selection and Plot Establishment: Follow the same procedures as for the preventative trial.

  • Planting and Inoculation: Plant a susceptible cultivar and, if necessary, inoculate to establish a uniform, low level of disease across the trial area.

  • Disease Monitoring: Monitor the plots closely for the first appearance of disease symptoms.

  • Application: Apply this compound and the reference fungicide once a predetermined disease threshold (e.g., 1-5% severity) is reached in the plots.

  • Disease Assessment: Assess disease severity immediately before application and at regular intervals (e.g., 3, 7, and 14 days) after application to track disease progression.

  • Data Collection, Harvest, and Analysis: Follow the same procedures as for the preventative trial.

Data Collection and Presentation

Consistent and accurate data collection is paramount for a successful trial.

Key Data to Collect
  • Disease Incidence: The percentage of plants showing any symptoms of the disease in a predefined sampling area within each plot.

  • Disease Severity: The percentage of the plant tissue area affected by the disease on infected plants. Standardized rating scales or digital image analysis can be used for greater accuracy.

  • Phytotoxicity: Visually assess and record any signs of crop injury (e.g., stunting, chlorosis, necrosis) due to the fungicide applications, typically on a 0-100% scale.

  • Yield: Measure the harvestable yield from the central area of each plot and adjust for moisture content.

  • Environmental Data: Record temperature, humidity, and rainfall throughout the trial period as these factors can significantly influence disease development.

Data Summary Tables

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Preventative Efficacy of this compound on Asian Soybean Rust

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Yield ( kg/ha )
Untreated Control045.2 a2510 c
This compound5012.5 b3250 b
This compound758.1 c3480 a
Reference SDHI7510.3 bc3310 ab
LSD (p=0.05)3.7195
CV (%)8.24.5
Means within a column followed by the same letter are not significantly different (P > 0.05).

Table 2: Hypothetical Curative Efficacy of this compound on Apple Scab

TreatmentApplication Rate (ppm)Initial Severity (%)Final Severity (%)% Disease Control
Untreated Control05.2 a38.7 a0.0 d
This compound1005.5 a12.1 c68.7 b
This compound1505.3 a9.8 c74.7 a
Reference Fungicide1205.6 a15.4 b60.2 c
LSD (p=0.05)NS2.95.1
CV (%)6.19.54.8
% Disease Control = ((Final Severity in UTC - Final Severity in Treatment) / Final Severity in UTC) x 100. Means within a column followed by the same letter are not significantly different (P > 0.05). NS = Not Significant.

Statistical Analysis

Statistical analysis is crucial to determine if the observed differences between treatments are real or due to random chance.[12][14]

  • Analysis of Variance (ANOVA): Use ANOVA to test for significant differences among treatment means.

  • Mean Separation Test: If the ANOVA is significant, use a mean separation test such as Fisher's Least Significant Difference (LSD) or Tukey's HSD to compare individual treatment means.[15]

  • Coefficient of Variation (CV): The CV indicates the level of unexplained variability in the data. A lower CV (generally <15% for field trials) suggests more reliable results.[15]

Safety Precautions

Always follow the manufacturer's safety data sheet (SDS) and label instructions when handling and applying this compound. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection. Be aware of environmental safety, as this compound is classified as "very highly toxic" to freshwater fish.[6] A restricted-entry interval (REI) of 12 hours is typically required.[6]

By adhering to these detailed protocols, researchers can generate robust and reliable data to accurately assess the performance of this compound for the management of key plant diseases.

References

Inpyrfluxam: Application Notes and Protocols for the Management of Rhizoctonia solani Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole-carboxamide group, classified under FRAC (Fungicide Resistance Action Committee) Code 7.[1][2] It demonstrates high efficacy against a range of fungal pathogens, notably Rhizoctonia solani, the causal agent of numerous economically significant diseases in various crops, including sheath blight in rice, aerial blight in soybeans, and root and crown rot in sugar beets.[2][3] This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the study and development of this compound for the management of R. solani.

Mechanism of Action

This compound's mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[4][5] By binding to the ubiquinone-binding site of the SDH complex, this compound disrupts the transfer of electrons from succinate to ubiquinone. This blockage of the respiratory chain impedes ATP production, leading to a severe energy deficit within the fungal cells and ultimately inhibiting fungal growth and development.[5][6]

Signaling Pathway of this compound in Rhizoctonia solani

The direct molecular target of this compound is the succinate dehydrogenase (SDH) enzyme complex. Inhibition of this complex leads to a cascade of downstream cellular effects. While the complete signaling pathway is a subject of ongoing research, the primary consequences of SDH inhibition by this compound in R. solani are understood to be the disruption of cellular respiration and energy production. This leads to a significant reduction in ATP synthesis, which is vital for all cellular processes. The accumulation of succinate due to the blockage of its oxidation can also lead to metabolic imbalances and potentially trigger oxidative stress, contributing to fungal cell death.

Inpyrfluxam_MoA cluster_mitochondrion Mitochondrial Inner Membrane cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone e- Energy_Deficit Severe Energy Deficit ComplexII->Energy_Deficit Disruption ComplexIII Complex III Ubiquinone->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ... ATP_Production ATP Production ATP_Synthase->ATP_Production This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexII Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Energy_Deficit->Fungal_Growth Inhibition

Caption: Mechanism of action of this compound on the fungal respiratory chain.

Quantitative Data

The efficacy of this compound against various anastomosis groups (AGs) of Rhizoctonia solani has been demonstrated in several studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound Against Rhizoctonia solani

Anastomosis Group (AG)EC₅₀ (µg/mL)Reference
AG2-2 III B0.015[7]
AG2-2 IV0.030[7]
AG30.027[7]
AG40.0095[7]
AG50.0011[7]

Table 2: Field Efficacy of this compound Against Rhizoctonia solani Diseases

CropDiseaseApplication Rate (kg a.i./ha)Disease Incidence Reduction (%)Reference
PeanutRhizoctonia Pod Rot0.0552% (2018)[8]
PeanutRhizoctonia Pod Rot0.0585% (2019)[8]
PeanutRhizoctonia Pod Rot0.0549% (2020, low disease pressure)[8]
PeanutRhizoctonia Pod Rot0.171% (2020, low disease pressure)[8]
SoybeanSeedling BlightSeed TreatmentApprox. 19% yield increase over base treatment[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized protocols for key experiments based on common practices cited in the literature.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of this compound against R. solani.

Materials:

  • This compound technical grade (dissolved in a suitable solvent, e.g., DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Rhizoctonia solani pure culture

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media: a. Prepare a stock solution of this compound. b. Autoclave PDA medium and cool to 50-55°C. c. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL). A control medium with the solvent alone should also be prepared. d. Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. From the margin of an actively growing R. solani culture, take 5 mm mycelial plugs using a sterile cork borer. b. Place one mycelial plug, mycelium-side down, in the center of each Petri dish (both fungicide-amended and control).

  • Incubation: a. Seal the Petri dishes with parafilm and incubate at 25 ± 2°C in the dark.

  • Data Collection and Analysis: a. Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter of the colony in the treatment. c. Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Amended_Media Create Serial Dilutions in Molten PDA Stock->Amended_Media Media Prepare PDA Medium Media->Amended_Media Pour_Plates Pour Amended and Control Plates Amended_Media->Pour_Plates Inoculate Inoculate Center of Plates with Mycelial Plugs Pour_Plates->Inoculate Culture Active R. solani Culture Culture->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Radial Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate EC50 Determine EC50 (Probit Analysis) Calculate->EC50

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Protocol 2: Greenhouse Efficacy Trial

This protocol outlines a general procedure for evaluating the efficacy of this compound as a soil drench or foliar spray in a controlled greenhouse environment.

Materials:

  • Susceptible host plant seedlings (e.g., soybean, cotton)

  • Pots with sterilized soil mix

  • Rhizoctonia solani inoculum (e.g., colonized grain or mycelial suspension)

  • This compound formulation

  • Greenhouse with controlled temperature and humidity

  • Spraying equipment

Procedure:

  • Planting and Inoculation: a. Sow seeds of the host plant in pots and grow them to a suitable stage (e.g., V2-V3 stage for soybeans). b. Inoculate the soil with a known quantity of R. solani inoculum a few days before or at the time of fungicide application.

  • Fungicide Application: a. Soil Drench: Apply a specific volume of the this compound solution at various concentrations to the soil surface of each pot. b. Foliar Spray: Spray the plant foliage to the point of runoff with different concentrations of the this compound formulation. c. Include an untreated, inoculated control and a non-inoculated control.

  • Experimental Design and Incubation: a. Arrange the pots in a randomized complete block design with multiple replications. b. Maintain greenhouse conditions favorable for disease development (e.g., high humidity and moderate temperature).

  • Disease Assessment: a. After a specified period (e.g., 14-21 days), assess disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = plant death). b. Calculate a disease severity index (DSI) for each treatment. c. Other parameters such as plant height, root length, and biomass can also be measured.

  • Data Analysis: a. Analyze the DSI and other collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Greenhouse_Workflow Start Start Planting Sow Susceptible Host Seeds Start->Planting Inoculation Inoculate Soil with R. solani Planting->Inoculation Application Apply this compound (Drench or Foliar) Inoculation->Application Incubation Incubate in Controlled Greenhouse Environment Application->Incubation Assessment Assess Disease Severity and Plant Health Incubation->Assessment Analysis Statistical Analysis (e.g., ANOVA) Assessment->Analysis End End Analysis->End

Caption: General workflow for a greenhouse efficacy trial of this compound.

Resistance Management

To mitigate the risk of fungicide resistance development, this compound should be used as part of an Integrated Pest Management (IPM) program.[1][6] This includes rotating or tank-mixing with fungicides that have different modes of action. As a FRAC Group 7 fungicide, it is crucial to avoid sequential applications of other SDHI fungicides.

Conclusion

This compound is a potent fungicide for the management of diseases caused by Rhizoctonia solani. Its specific mode of action provides an effective tool for disease control, particularly in rotation programs aimed at managing fungicide resistance. The protocols and data presented in this document are intended to serve as a valuable resource for the research and development community working on novel strategies for crop protection. Further research into the detailed signaling pathways affected by this compound will enhance our understanding of its activity and aid in the development of more robust and sustainable disease management practices.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Managing Inpyrfluxam Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing fungal resistance to Inpyrfluxam. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] It targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi, a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting this enzyme, this compound effectively blocks ATP production, leading to the cessation of fungal growth and eventual cell death.[2] this compound belongs to the Fungicide Resistance Action Committee (FRAC) Group 7.[3]

Q2: What are the primary mechanisms of fungal resistance to this compound and other SDHI fungicides?

A2: The predominant mechanism of resistance to SDHI fungicides is target-site modification. This typically involves point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, namely SdhB, SdhC, and SdhD. These mutations can alter the fungicide's binding site, reducing its efficacy. While less common, other mechanisms such as enhanced efflux pump activity may also contribute to reduced sensitivity.

Q3: We are observing a decrease in the efficacy of this compound in our long-term fungal culture experiments. Could this be due to the development of resistance?

A3: A decline in the effectiveness of this compound in ongoing experiments is a strong indicator that the fungal population may be developing resistance. Continuous exposure to a single fungicide can select for naturally occurring resistant individuals. To confirm this, it is recommended to conduct fungicide susceptibility testing to determine the EC50 (Effective Concentration to inhibit 50% of growth) values of your current fungal isolates and compare them to a baseline of sensitive, wild-type strains.

Q4: How can we test our fungal isolates for resistance to this compound?

A4: You can assess the susceptibility of your fungal isolates to this compound using in vitro mycelial growth inhibition assays. This involves growing the fungus on media amended with a range of this compound concentrations to determine the EC50 value. A significant increase in the EC50 value compared to a known sensitive isolate suggests the development of resistance. For a detailed methodology, please refer to the Experimental Protocols section.

Q5: If we confirm resistance, how can we identify the specific mutations responsible?

A5: To identify the genetic basis of resistance, you will need to sequence the SdhB, SdhC, and SdhD genes of your resistant fungal isolates. The resulting sequences can then be compared to those of sensitive isolates to identify any point mutations that lead to amino acid substitutions in the protein. The Experimental Protocols section provides a general procedure for PCR amplification and sequencing of these target genes.

Troubleshooting Guides

Issue 1: Inconsistent results in fungicide susceptibility assays.
  • Possible Cause: Inconsistent inoculum density.

    • Solution: Ensure that the same amount of fungal mycelium or a standardized spore suspension is used to inoculate each plate.

  • Possible Cause: Uneven distribution of this compound in the growth medium.

    • Solution: Ensure the fungicide stock solution is thoroughly mixed into the molten agar before pouring the plates.

  • Possible Cause: Degradation of the fungicide.

    • Solution: Prepare fresh fungicide stock solutions and store them appropriately. Avoid repeated freeze-thaw cycles.

Issue 2: PCR amplification of Sdh genes fails.
  • Possible Cause: Poor quality or insufficient quantity of fungal DNA.

    • Solution: Verify the integrity and concentration of your DNA using gel electrophoresis and a spectrophotometer. Consider re-extracting the DNA if necessary.

  • Possible Cause: Presence of PCR inhibitors.

    • Solution: Dilute your DNA template or use a commercial DNA purification kit that removes inhibitors.

  • Possible Cause: Suboptimal PCR conditions.

    • Solution: Optimize the annealing temperature using a gradient PCR. Ensure the primer sequences are correct for your target fungus.

Data Presentation

Table 1: Efficacy of this compound and Other Fungicides Against Various Fungal Pathogens.

FungicidePathogenEfficacyApplication MethodReference
This compoundPhakopsora pachyrhizi (Soybean Rust)100% control at 0.16 ppmPreventive[2]
This compoundVenturia inaequalis (Apple Scab)100% control at 100 ppmPreventive[2]
This compoundRhizoctonia solani on cornComparable to sedaxane and fluxapyroxadSeed treatment/In-furrow[4]
This compound + trifloxystrobin/pyraclostrobin/ipconazoleRhizoctonia solani on cornNo significant difference in plant standSeed treatment[4]
This compoundRhizoctonia Aerial Blight on soybeanExcellentFoliar[1]
This compoundApple ScabReduced severity to 2% (from 11% in control)Foliar[1]
PenthiopyradApple ScabReduced severity to 4% (from 11% in control)Foliar[1]

Table 2: Examples of Sdh Subunit Mutations Conferring Resistance to SDHI Fungicides.

Note: This table provides examples of mutations affecting other SDHI fungicides and is illustrative of the types of changes that can lead to this compound resistance. The cross-resistance patterns of SDHIs are complex, and a specific mutation may have a different impact on this compound's efficacy.

Fungal SpeciesSdh SubunitMutationFungicide(s) with Reduced SensitivityReference
Alternaria alternataSdhBH277Y/LBoscalid, Pyraziflumid, Fluxapyroxad[5]
Alternaria alternataSdhCH134RBoscalid, Pyraziflumid, Fluxapyroxad[5]
Alternaria alternataSdhCG79RBoscalid, Pyraziflumid, Fluxapyroxad[5]
Corynespora cassiicolaSdhBH278Y/LBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam[6]
Corynespora cassiicolaSdhCN75SBoscalid, Fluopyram, Fluxapyroxad, Isopyrazam[6]
Erysiphe necatorSdhBH242RBoscalid[7]

Experimental Protocols

Protocol 1: In Vitro Fungicide Susceptibility Testing (Mycelial Growth Inhibition Assay)
  • Preparation of Fungicide Stock Solutions: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Media Preparation: Prepare potato dextrose agar (PDA) or a suitable growth medium for your fungus and autoclave. Cool the medium to approximately 50-55°C in a water bath.

  • Amending Media with Fungicide: Add the required volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a young fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a regression analysis.

Protocol 2: Molecular Detection of SDHI Resistance Mutations
  • Fungal DNA Extraction:

    • Grow the fungal isolate in liquid or on solid media.

    • Harvest the mycelium and freeze-dry or use fresh.

    • Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

    • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • PCR Amplification of SdhB, SdhC, and SdhD Genes:

    • Design or obtain primers that flank the coding regions of the SdhB, SdhC, and SdhD genes.

    • Set up PCR reactions containing fungal genomic DNA, primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Use a thermocycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

    • Verify the PCR product size on an agarose gel.

  • DNA Sequencing and Analysis:

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified products for Sanger sequencing using both forward and reverse primers.

    • Assemble the sequences and align them with a reference wild-type sequence to identify any nucleotide changes that result in amino acid substitutions.

Mandatory Visualizations

Inpyrfluxam_Mode_of_Action cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Sdh Enzyme ComplexII Complex II (Sdh) ComplexIII Complex III ComplexII->ComplexIII e- transfer No_Growth Inhibition of Growth ComplexII->No_Growth ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ... ATP ATP (Energy) ATP_Synthase->ATP Produces Fungal_Growth Fungal Growth ATP->Fungal_Growth This compound This compound This compound->Inhibition Inhibition->ComplexII

Caption: this compound inhibits Complex II (Sdh), blocking ATP synthesis.

Resistance_Management_Strategy Start Start: Disease Risk Assessed Apply_Fungicide Apply Fungicide? Start->Apply_Fungicide Inpyrfluxam_Mix This compound + Partner (Different MoA) Apply_Fungicide->Inpyrfluxam_Mix Yes (Mixture Preferred) Monitor Monitor Efficacy Apply_Fungicide->Monitor No Inpyrfluxam_Solo This compound (Solo) Inpyrfluxam_Mix->Monitor Rotation_Partner Fungicide with Different MoA Rotation_Partner->Monitor Monitor->Apply_Fungicide Next Application Interval Resistance_Suspected Resistance Suspected? Monitor->Resistance_Suspected End End of Season Monitor->End Season End Resistance_Suspected->Monitor No Test_Isolates Test Isolates for Resistance (EC50 & Molecular) Resistance_Suspected->Test_Isolates Yes Test_Isolates->Rotation_Partner Confirmed -> Switch MoA

Caption: A logical workflow for managing this compound resistance.

Experimental_Workflow_Resistance_Detection Sample 1. Collect Fungal Isolates (Sensitive & Suspected Resistant) Culture 2. Isolate and Culture Fungi Sample->Culture Susceptibility_Test 3. In Vitro Susceptibility Assay (Determine EC50 values) Culture->Susceptibility_Test DNA_Extraction 4. Genomic DNA Extraction Culture->DNA_Extraction Analysis 7. Data Analysis: - Compare EC50 values - Align sequences to find mutations Susceptibility_Test->Analysis PCR 5. PCR Amplification of SdhB, SdhC, SdhD genes DNA_Extraction->PCR Sequencing 6. Sanger Sequencing PCR->Sequencing Sequencing->Analysis Conclusion 8. Correlate Genotype with Resistance Phenotype Analysis->Conclusion

Caption: Workflow for identifying this compound resistance mechanisms.

References

Inpyrfluxam Technical Support Center: Optimizing Application Timing for Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for optimizing the experimental application of Inpyrfluxam, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) belonging to the pyrazole-carboxamide group of fungicides.[2][3] It targets and binds to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This binding action blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The inhibition of SDH disrupts the production of adenosine triphosphate (ATP), leading to a cessation of energy production and ultimately fungal cell death.[2]

Q2: What is the spectrum of activity for this compound?

A2: this compound exhibits a broad spectrum of activity against numerous phytopathogenic fungi, particularly those in the divisions Basidiomycota and Ascomycota.[2] It has demonstrated high efficacy against economically important diseases such as Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and various diseases caused by Rhizoctonia spp.[1][2]

Q3: Does this compound have preventive, curative, or both types of activity?

A3: this compound possesses both preventive and curative properties.[2] It can be applied before the onset of disease to prevent fungal infection and can also be applied at the early stages of infection to halt disease progression.[2] Laboratory and field studies have confirmed its efficacy in both pre- and post-infection scenarios.[2]

Q4: What are the primary methods of applying this compound in an experimental setting?

A4: In research settings, this compound can be applied as a foliar spray, a soil drench, or a seed treatment, mirroring its practical applications in agriculture. The choice of application method will depend on the target disease, host plant, and the specific objectives of the experiment.

Q5: Is there a risk of phytotoxicity with this compound application?

A5: this compound has been shown to have a good safety profile on various crops. For instance, studies on peanuts have shown no phytotoxicity even at higher than recommended doses. However, as with any chemical compound, it is crucial to conduct preliminary phytotoxicity tests on the specific plant species and cultivars being used in your experiments, especially when using new formulations or tank mixes. Symptoms of phytotoxicity can include leaf burn, chlorosis, distortion, and stunted growth.[4][5][6]

Troubleshooting Guides

This section addresses common issues that researchers may encounter during in vitro and in planta experiments with this compound.

In Vitro Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent EC50 values 1. Inoculum Variability: Age and viability of fungal plugs or spores. 2. Uneven Fungicide Distribution: Poor mixing of this compound in the growth medium. 3. Solvent Effects: Toxicity from the solvent (e.g., DMSO) at high concentrations. 4. Inaccurate Pipetting: Errors in serial dilutions.1. Use fresh, actively growing cultures for inoculum. Standardize the age and size of mycelial plugs. 2. Ensure thorough mixing of the stock solution into the molten agar before pouring plates. Vortex or stir adequately. 3. Include a solvent control to assess its impact on fungal growth. Keep the final solvent concentration consistent and low across all treatments. 4. Use calibrated pipettes and practice proper pipetting techniques.
No Fungal Growth in Control 1. Non-viable Inoculum: The fungal culture is old or has lost viability. 2. Inappropriate Growth Medium: The medium lacks essential nutrients or has an incorrect pH. 3. Contamination: Bacterial or other fungal contamination inhibiting the target fungus.1. Use a fresh, actively growing culture. 2. Verify that the growth medium and pH are optimal for the specific fungal species. 3. Maintain strict aseptic techniques during all manipulations.
Precipitation of this compound in Media 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. Solvent Choice: The solvent used for the stock solution is not miscible with the aqueous medium.1. Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and add a smaller volume to the medium. 2. Use a solvent that is miscible with water, such as DMSO or ethanol, and ensure the final concentration of the solvent is low.
In Planta (Greenhouse/Field) Experiment Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Lack of Disease in Untreated Control 1. Low Inoculum Pressure: Insufficient viable pathogen spores/mycelia were applied. 2. Unfavorable Environmental Conditions: Temperature, humidity, or leaf wetness duration are not conducive to disease development. 3. Host Resistance: The plant cultivar used is resistant to the pathogen isolate.1. Verify the viability of the inoculum before application. Increase the inoculum concentration if necessary. 2. Ensure that environmental conditions are optimal for infection and disease development. Use of humidity chambers or tents may be necessary. 3. Use a susceptible host cultivar to ensure disease development.
High Variability in Disease Severity 1. Uneven Inoculum or Fungicide Application: Inconsistent spray coverage or inoculum distribution. 2. Environmental Gradients: Variations in light, temperature, or humidity across the experimental area. 3. Inconsistent Plant Vigor: Differences in plant age or health at the start of the experiment.1. Ensure uniform application of both the pathogen and the fungicide using calibrated equipment. 2. Randomize the placement of experimental units to minimize the effects of environmental gradients. 3. Use plants of a uniform age and size. Discard any plants that appear unhealthy before starting the experiment.
Observed Phytotoxicity 1. High Application Rate: The concentration of this compound is too high for the specific plant species or cultivar. 2. Adverse Environmental Conditions: Application during high temperatures or intense sunlight can increase the risk of phytotoxicity. 3. Tank-Mix Incompatibility: Interaction with other chemicals in the spray solution.1. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration. 2. Apply treatments during cooler parts of the day, such as early morning or late evening. 3. Test for the compatibility of all tank-mix partners before application.

Data Presentation: Efficacy of this compound at Different Application Timings

The following tables summarize the efficacy of this compound in controlling key diseases when applied at various timings.

Table 1: Efficacy of this compound against Apple Scab (Venturia inaequalis)

Application Timing (Relative to Infection)This compound Concentration (ppm)Disease Control (%)Reference
Preventive (2 days before inoculation)10095 - 100[2]
Curative (1 day after inoculation)10090 - 100[7]
Curative (3 days after inoculation)10085 - 95[7]
Early Stage of Infection100100[2]

Table 2: Efficacy of this compound against Asian Soybean Rust (Phakopsora pachyrhizi)

Application Timing (Soybean Growth Stage)This compound Rate (g a.i./ha)Disease Control (%)Reference
R1 (Beginning Bloom) - Preventive30~90[2][8]
R3 (Beginning Pod) - Curative30~85[8]
At first sign of disease30>90[2][8]
Preventive (at 0.16 ppm)-100[2]
Post-infection (at 30 g ai/ha)-100[2]

Table 3: Efficacy of this compound against Peanut Foliar and Soil-Borne Diseases

DiseaseApplication Timing (Days After Planting - DAP)This compound Rate (kg a.i./ha)Disease Incidence Reduction (%)Reference
Rhizoctonia Pod Rot63 and 83 DAP0.0585[7]
Rhizoctonia Pod Rot63 and 83 DAP0.171[7]
Early Leaf Spot60, 79, 96, 113, 130 DAP (in a program)0.05 - 0.1Comparable to or better than standards[7]
Southern BlightOne to two applications during the season0.05 - 0.1Comparable to azoxystrobin + benzovindiflupyr[7]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungus.

Materials:

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) or other appropriate growth medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungus

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of technical grade this compound.

    • Dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the growth medium and allow it to cool to approximately 50-55°C in a water bath.

    • Prepare a series of dilutions from the stock solution.

    • Add the appropriate volume of the this compound stock solution or its dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • For the control, add an equivalent volume of the solvent (DMSO) to the medium.

    • Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of a fresh fungal culture.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the target fungus.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by performing a probit or log-logistic regression analysis of the inhibition data.

Protocol 2: In Planta Preventive and Curative Efficacy Assay (Detached Leaf)

Objective: To evaluate the preventive and curative efficacy of this compound on detached leaves.

Materials:

  • This compound formulation

  • Sterile distilled water

  • Tween 20 or other suitable surfactant

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • Fungal spore suspension of the target pathogen

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Spray bottle or atomizer

Procedure:

  • Preparation of this compound Solution:

    • Prepare the desired concentration of this compound in sterile distilled water. Add a surfactant (e.g., Tween 20 at 0.01%) to ensure uniform coverage.

  • Leaf Collection and Placement:

    • Excise healthy leaves and place them adaxial side up in moist chambers.

  • Fungicide Application:

    • For Preventive Assay: Spray the leaves with the this compound solution until runoff. Allow the leaves to air dry completely before inoculation. Control leaves are sprayed with water and surfactant only.

    • For Curative Assay: Inoculate the leaves first (see step 4). Apply the this compound solution at specific time points after inoculation (e.g., 24, 48, 72 hours).

  • Inoculation:

    • Prepare a spore suspension of the target pathogen at a known concentration.

    • Spray the leaves uniformly with the spore suspension.

  • Incubation:

    • Place the moist chambers in an incubator with appropriate light and temperature conditions to promote disease development.

  • Disease Assessment:

    • After a suitable incubation period (typically 7-14 days), assess the disease severity on each leaf. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease rating scale.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test).

Mandatory Visualizations

Signaling Pathway of this compound

Inpyrfluxam_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Complex_II->Ubiquinone ATP ATP Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Ubiquinol->ETC ATP_Synthase->ATP Cell_Death Fungal Cell Death This compound This compound This compound->Inhibition

Caption: this compound inhibits Complex II (SDH) in the fungal mitochondrial electron transport chain.

Experimental Workflow for this compound Efficacy Screening

experimental_workflow cluster_application Application start Hypothesis: This compound will control target pathogen prep_fungus Prepare Fungal Inoculum (spore suspension or mycelial plugs) start->prep_fungus prep_plants Prepare Host Plants (uniform age and size) start->prep_plants prep_fungicide Prepare this compound Solutions (serial dilutions and controls) start->prep_fungicide preventive Preventive Application: 1. Apply this compound 2. Inoculate with pathogen prep_fungus->preventive curative Curative Application: 1. Inoculate with pathogen 2. Apply this compound prep_fungus->curative prep_plants->preventive prep_plants->curative prep_fungicide->preventive prep_fungicide->curative incubation Incubation (controlled environment) preventive->incubation curative->incubation assessment Disease Assessment (e.g., % leaf area infected) incubation->assessment analysis Data Analysis (e.g., ANOVA, EC50 calculation) assessment->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: A generalized workflow for evaluating the efficacy of this compound in a laboratory setting.

Troubleshooting Decision Tree for Inconsistent Bioassay Results

troubleshooting_tree start Inconsistent Bioassay Results check_controls Are the controls (untreated, solvent) behaving as expected? start->check_controls troubleshoot_controls Troubleshoot Controls: - Check inoculum viability - Verify media preparation - Assess for contamination check_controls->troubleshoot_controls No check_variability Is there high variability between replicates? check_controls->check_variability Yes control_ok_no No control_ok_yes Yes review_protocol Review and Refine Entire Protocol troubleshoot_controls->review_protocol troubleshoot_variability Address Variability: - Refine pipetting technique - Ensure uniform inoculum/fungicide application - Randomize plate/plant placement check_variability->troubleshoot_variability Yes check_ec50 Are EC50 values unexpectedly high or low? check_variability->check_ec50 No variability_yes Yes variability_no No troubleshoot_variability->review_protocol troubleshoot_ec50 Investigate EC50 values: - Verify stock solution concentration - Check for potential resistance in fungal isolate - Review literature for expected efficacy check_ec50->troubleshoot_ec50 Yes check_ec50->review_protocol No ec50_yes Yes ec50_no No troubleshoot_ec50->review_protocol

Caption: A decision tree to guide troubleshooting of inconsistent results in this compound bioassays.

References

Inpyrfluxam Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of inpyrfluxam in aqueous solutions. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound is generally stable in aqueous buffer solutions across a range of pH values.[1][2][3] Specifically, it is stable to hydrolysis at pH 4, 7, and 9 with a half-life of over a year at 25°C.[1] Similarly, in a pure buffer solution (pH 7), it is also stable to photolysis with a half-life greater than one year.[1] However, its degradation can be accelerated in the presence of other substances found in natural water.[1][4]

Q2: What are the primary degradation pathways for this compound in water?

Under illuminated conditions, particularly in the presence of sediment and natural water components, this compound degrades primarily through oxidation.[5] Key degradation pathways include oxidation at the 1'- and 3'-positions of the indane ring and cleavage of the amide linkage.[5]

Q3: What are the major degradation products of this compound in aqueous environments?

The main degradation products identified in water and sediment are:

  • 3'-OH-S-2840

  • 1'-COOH-S-2840-A

  • 1'-COOH-S-2840-B[4][6][7]

Q4: Does pH significantly affect the stability of this compound?

Based on available data, this compound is stable to hydrolysis in a pH range of 4 to 9, with a half-life of at least one year.[1] This indicates that pH is not a primary driver of degradation under typical experimental conditions in the absence of other factors.

Q5: How does light affect the stability of this compound?

This compound is stable to direct photolysis in pure buffer solutions.[1][4] However, its degradation is significantly faster in natural water under illumination, suggesting that indirect photolysis, mediated by substances present in natural water, is the main photodegradation pathway.[1][4] The photodegradation half-life in natural water can range from 223 to 549 days.[1] In illuminated water-sediment systems, the half-life is even shorter, around 16-18 days.[5]

Troubleshooting Guide

Issue: this compound is degrading much faster than expected in my aqueous solution.

  • Possible Cause 1: Presence of photosensitizers. Natural water often contains substances like nitrate and humic acids that can act as photosensitizers, accelerating photodegradation.

    • Troubleshooting Step: If your experiment is light-sensitive, conduct it in the dark or use amber glassware to minimize light exposure. Analyze your water source for the presence of potential photosensitizers.

  • Possible Cause 2: Microbial activity. If you are using non-sterilized natural water or if your buffer has become contaminated, microbial degradation can occur.

    • Troubleshooting Step: Use sterilized water and buffers. Filter-sterilize your this compound stock solution if possible. Consider adding a microbial inhibitor if it does not interfere with your experiment.

  • Possible Cause 3: Presence of sediment. this compound partitions to sediment where degradation, particularly under illuminated conditions, is more rapid.[2][3][4]

    • Troubleshooting Step: If your experiment does not require sediment, ensure your aqueous solution is free of any particulate matter. If sediment is part of your experimental system, be aware of the accelerated degradation.

Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound solutions.

  • Possible Cause 1: Formation of degradation products. The unexpected peaks could be the major degradation products such as 3'-OH-S-2840 or 1'-COOH-S-2840.

    • Troubleshooting Step: If available, run analytical standards of the expected degradation products to confirm their retention times. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and compare them to the masses of known degradants.

  • Possible Cause 2: Isomerization. While no isomerization at the 3'-position of the indane ring has been reported, other isomeric forms of degradation products could potentially form.

    • Troubleshooting Step: Employ chromatographic conditions that are capable of separating isomers.

Issue: My this compound concentration is not decreasing over time in my natural water photolysis experiment.

  • Possible Cause 1: Insufficient light intensity or inappropriate wavelength. The light source may not be providing sufficient energy or the correct wavelength (>290 nm) to induce photolysis.

    • Troubleshooting Step: Verify the specifications of your light source. Ensure that the wavelength and intensity are appropriate for simulating natural sunlight as per OECD guidelines.

  • Possible Cause 2: Absence of photosensitizers. The "natural water" you are using may lack the necessary components (e.g., nitrates) to facilitate indirect photolysis.

    • Troubleshooting Step: Analyze the composition of your natural water. Consider preparing a synthetic natural water sample with known concentrations of common photosensitizers to have a more controlled system.

Data Presentation

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (t½)Reference
425≥ 1 year[1]
725≥ 1 year[1]
925≥ 1 year[1]

Table 2: Photolytic Stability of this compound

MediumConditionHalf-life (t½)Reference
Buffer Solution (pH 7)Artificial Sunlight (λ > 290 nm)≥ 1 year[1]
Natural Water (pH 7.5)Artificial Sunlight (λ > 290 nm)223 - 549 days[1]
Water-Sediment SystemArtificial Sunlight (λ > 290 nm)16 - 18 days[5]

Experimental Protocols

1. Hydrolysis Study (Following OECD Guideline 111)

This protocol outlines a general procedure for assessing the hydrolysis of this compound.

  • Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound analytical standard

    • Sterile buffer solutions at pH 4, 7, and 9

    • Acetonitrile (HPLC grade)

    • Sterile, amber glass vials with screw caps

    • Constant temperature chamber or water bath

    • HPLC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • In separate sterile, amber glass vials, add the appropriate volume of the stock solution to the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired final concentration. The volume of the organic solvent should be minimal (typically <1% v/v) to avoid co-solvent effects.

    • Prepare triplicate samples for each pH and a control sample (without this compound) for each buffer.

    • Incubate the vials in a constant temperature chamber at a specified temperature (e.g., 25°C or 50°C) in the dark.

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each vial for analysis.

    • Analyze the concentration of this compound and any potential degradation products using a validated analytical method, such as LC-MS/MS.

    • Calculate the degradation rate constant and the half-life for each pH.

2. Aqueous Photolysis Study (Following OECD Guideline 316)

This protocol provides a general framework for evaluating the photodegradation of this compound.

  • Objective: To determine the rate of direct and indirect photolysis of this compound in aqueous solutions.

  • Materials:

    • This compound analytical standard

    • Sterile buffer solution (e.g., pH 7)

    • Sterile natural water (or synthetic natural water)

    • Quartz or borosilicate glass tubes

    • A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters for λ > 290 nm)

    • Dark controls (tubes wrapped in aluminum foil)

    • HPLC-MS/MS system

  • Procedure:

    • Prepare solutions of this compound in both the sterile buffer and the natural water in the photolysis tubes.

    • Prepare dark controls for each solution type.

    • Expose the samples to the light source in a temperature-controlled environment. Place the dark controls under the same conditions but shielded from light.

    • At specific time points, collect samples from both the irradiated and dark control tubes.

    • Analyze the concentration of this compound and its degradation products by LC-MS/MS.

    • Determine the degradation kinetics and half-lives for both direct (in buffer) and indirect (in natural water) photolysis.

3. Analytical Method for this compound and its Degradates in Water (Based on Valent Method RM-50W-1)

  • Instrumentation: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]

  • Sample Preparation:

    • Solid Phase Extraction (SPE) is a common method for sample clean-up and concentration.[6]

    • An Oasis HLB cartridge can be used.[6]

    • The cartridge is typically conditioned with methanol and water.[6]

    • After loading the water sample, the cartridge is washed with water.[6]

    • This compound and its metabolites are eluted with methanol.[6]

  • LC-MS/MS Analysis:

    • A C18 column is often suitable for the separation.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

    • A gradient elution is used to separate the parent compound and its more polar metabolites.

    • Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and its metabolites need to be optimized.[6]

Visualizations

Inpyrfluxam_Degradation_Pathway This compound This compound Oxidation_Indane Oxidation of Indane Ring This compound->Oxidation_Indane Light, H₂O, Photosensitizers Amide_Cleavage Amide Linkage Cleavage This compound->Amide_Cleavage Light, H₂O, Photosensitizers Degradation_Products Degradation Products (e.g., 3'-OH-S-2840, 1'-COOH-S-2840) Oxidation_Indane->Degradation_Products Amide_Cleavage->Degradation_Products

Caption: Simplified degradation pathway of this compound in aqueous systems.

Stability_Study_Workflow Prep_Stock Prepare this compound Stock Solution Prep_Solutions Prepare Test Solutions (Buffers, Natural Water) Prep_Stock->Prep_Solutions Incubate_Hydrolysis Incubate Hydrolysis Samples (Dark, Constant Temp) Prep_Solutions->Incubate_Hydrolysis Incubate_Photolysis Incubate Photolysis Samples (Light Source & Dark Controls) Prep_Solutions->Incubate_Photolysis Sampling Sample at Time Intervals Incubate_Hydrolysis->Sampling Incubate_Photolysis->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Processing Calculate Concentrations Analysis->Data_Processing Kinetics Determine Degradation Kinetics and Half-life Data_Processing->Kinetics

Caption: General workflow for an this compound aqueous stability study.

References

Technical Support Center: Investigating Cross-Resistance Between Inpyrfluxam and Other SDHIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating cross-resistance between Inpyrfluxam and other Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work on this compound and SDHI cross-resistance.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent EC50 values for the same fungal isolate and fungicide. 1. Inoculum variability (spore concentration, mycelial age).2. Uneven fungicide distribution in the agar medium.3. Incubation conditions (temperature, light) not strictly controlled.4. Solvent (e.g., DMSO) concentration too high, affecting fungal growth.1. Standardize inoculum preparation meticulously. Use a hemocytometer for accurate spore counts or take mycelial plugs from the actively growing edge of a fresh culture.2. Ensure thorough mixing of the fungicide stock solution into the molten agar before pouring plates.3. Maintain consistent and optimal incubation conditions for the specific fungal species.4. The final concentration of the solvent should be kept constant across all treatments (including the control) and should not exceed a level that inhibits fungal growth (typically ≤1% v/v).
No fungal growth, even in the control plates. 1. Non-viable fungal culture.2. Contamination of media or culture with inhibitory substances.1. Use a fresh, actively growing culture for inoculation.2. Ensure aseptic techniques are followed during media preparation and inoculation.
Unexpectedly high resistance to this compound in a wild-type strain. 1. The isolate may not be a true wild-type and could possess an unknown resistance mechanism.2. The "wild-type" isolate may have been mislabeled or cross-contaminated.1. Sequence the SdhB, SdhC, and SdhD genes to check for mutations. Consider investigating other resistance mechanisms like efflux pump overexpression.2. Verify the identity and purity of the fungal isolate.
Difficulty in amplifying and sequencing the Sdh genes. 1. Poor DNA quality.2. PCR inhibitors present in the DNA extract.3. Inappropriate primer design.1. Use a reliable DNA extraction protocol for fungi.2. Purify the DNA extract to remove potential inhibitors.3. Design or use primers that are validated for the target fungal species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to SDHI fungicides like this compound?

A1: The primary mechanism of resistance to SDHI fungicides is target-site modification due to point mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme, specifically the SdhB, SdhC, and SdhD genes.[1] These mutations can alter the binding affinity of the fungicide to the SDH enzyme, reducing its inhibitory effect.

Q2: Does resistance to one SDHI fungicide necessarily confer resistance to this compound?

A2: Not always. The cross-resistance patterns among SDHI fungicides are complex and depend on the specific mutation in the Sdh gene and the chemical structure of the fungicide.[2] For example, a mutation conferring high resistance to boscalid might have a different effect on the sensitivity to this compound. Some mutations may confer resistance to a broad range of SDHIs, while others may be more specific.

Q3: How can I determine if a fungal isolate is resistant to this compound?

A3: Fungicide resistance can be determined through in vitro susceptibility assays to calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth). A significant increase in the EC50 value of an isolate compared to a known sensitive (wild-type) isolate indicates resistance. Molecular methods, such as PCR and DNA sequencing, can then be used to identify specific mutations in the Sdh genes that are known to confer resistance.

Q4: Are there known Sdh mutations that confer resistance to this compound?

A4: Yes, studies have identified specific mutations that lead to reduced sensitivity to this compound. For instance, in Botrytis cinerea, isolates with the H272Y and P225F mutations in the SdhB gene have shown significantly higher EC50 values for this compound compared to wild-type isolates.[3]

Q5: Where can I find information on the chemical groupings of different SDHI fungicides?

A5: The Fungicide Resistance Action Committee (FRAC) provides a comprehensive list of fungicides grouped by their mode of action and cross-resistance patterns. SDHI fungicides are classified under FRAC Code 7. This compound belongs to the pyrazole-4-carboxamides subgroup.[4]

Data Presentation: Cross-Resistance of this compound and Other SDHIs

The following table summarizes the in vitro efficacy (EC50 values in µg/mL) of this compound and other selected SDHI fungicides against wild-type (WT) and resistant isolates of Botrytis cinerea with specific mutations in the SdhB gene.

Fungicide Chemical Subgroup Wild-Type (WT) H272R Mutant H272Y Mutant N230I Mutant P225F Mutant
This compound Pyrazole-4-carboxamide1.00.723.20.948.8
Pydiflumetofen N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide0.40.8149.80.938.8
Benzovindiflupyr Pyrazole-4-carboxamide-7.0---
Penthiopyrad Pyrazole-4-carboxamide-8.0---
Boscalid Pyridine-carboxamide-26.0---
Fluopyram Pyridinyl-ethyl-benzamide-11.0---
Isofetamid Phenyl-oxo-ethyl thiophene amide-4.0---

Data for B. cinerea sourced from a study on populations from small fruit fields in the Mid-Atlantic, USA.[3][5]

Experimental Protocols

Protocol 1: In Vitro Fungicide Susceptibility Testing (Amended Agar Medium Method)

This protocol details the determination of the half-maximal effective concentration (EC50) of a fungicide against a fungal pathogen using the amended agar medium method.

  • Preparation of Fungicide Stock Solutions:

    • Dissolve the technical-grade fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Preparation of Amended Agar Medium:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 50-55°C in a water bath.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates, including the control (e.g., 1% v/v).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the fungal isolate, take a mycelial plug (e.g., 5 mm diameter) from the leading edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each amended PDA plate.

    • Include control plates containing only the solvent at the same concentration as the treated plates.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection and Analysis:

    • After a defined incubation period (when the mycelium in the control plate has reached a significant portion of the plate's diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by performing a probit or log-logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Protocol 2: Molecular Detection of Sdh Gene Mutations

This protocol outlines the steps for identifying mutations in the SdhB, SdhC, and SdhD genes associated with SDHI resistance.

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) or on PDA.

    • Harvest the mycelium and extract genomic DNA using a suitable fungal DNA extraction kit or protocol.

  • PCR Amplification:

    • Design or obtain primers that specifically amplify the target regions of the SdhB, SdhC, and SdhD genes known to harbor resistance mutations.

    • Perform PCR using the extracted genomic DNA as a template. The PCR reaction mixture typically includes DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.

    • Use appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers and target DNA.

  • Verification of PCR Products:

    • Run the PCR products on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing using the same primers as in the PCR amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequences with the wild-type reference sequence of the respective Sdh gene from a sensitive isolate.

    • Identify any nucleotide changes that result in an amino acid substitution in the protein sequence.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_molecular Molecular Analysis cluster_results Results & Interpretation fungal_culture Fungal Isolate Culture amended_media Prepare Fungicide- Amended Media fungal_culture->amended_media dna_extraction DNA Extraction fungal_culture->dna_extraction fungicide_prep Fungicide Stock Preparation fungicide_prep->amended_media inoculation Inoculate Plates amended_media->inoculation incubation Incubate inoculation->incubation data_collection Measure Mycelial Growth incubation->data_collection ec50 Calculate EC50 Values data_collection->ec50 pcr PCR Amplification of Sdh Genes dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis & Mutation ID sequencing->analysis cross_resistance Determine Cross- Resistance Profile analysis->cross_resistance ec50->cross_resistance

Caption: Experimental workflow for assessing SDHI cross-resistance.

signaling_pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_SDHI Mechanism of Action & Resistance ComplexI Complex I UQ Ubiquinone Pool ComplexI->UQ ComplexII Complex II (SDH) Fumarate Fumarate ComplexII->Fumarate ComplexII->UQ Electron Transfer ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Succinate Succinate Succinate->ComplexII Oxidation UQ->ComplexIII ATP ATP ATP_Synthase->ATP Generates This compound This compound (SDHI Fungicide) This compound->ComplexII Inhibits Altered_SDH Altered SDH Enzyme (Reduced Binding) This compound->Altered_SDH Ineffective Binding Sdh_Mutation SdhB, SdhC, SdhD Gene Mutations Sdh_Mutation->Altered_SDH Leads to Altered_SDH->ComplexII Replaces Wild-Type

Caption: SDHI mode of action and mechanism of target-site resistance.

logical_relationship cluster_genotype Genotype cluster_phenotype Phenotype (Sensitivity to this compound) WT Wild-Type (No Sdh Mutation) Sensitive Sensitive WT->Sensitive H272R SdhB-H272R Reduced_Sensitivity Reduced Sensitivity H272R->Reduced_Sensitivity H272Y SdhB-H272Y Resistant Resistant H272Y->Resistant P225F SdhB-P225F Highly_Resistant Highly Resistant P225F->Highly_Resistant

References

How to overcome experimental variability in Inpyrfluxam studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in studies involving Inpyrfluxam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a broad-spectrum fungicide belonging to the pyrazole-4-carboxamide subgroup of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][3][4] This disruption of cellular respiration prevents ATP production, leading to the cessation of fungal growth and reproduction.[1][4]

Q2: What is the reported spectrum of activity for this compound?

This compound demonstrates high efficacy against a wide range of fungal pathogens, particularly those in the phyla Basidiomycota and Ascomycota.[5] It is effective against diseases such as Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and various soil-borne diseases caused by Rhizoctonia solani.[5][6]

Q3: What are the known risks of resistance development to this compound?

As a succinate dehydrogenase inhibitor (SDHI) with a specific, single-site mode of action, this compound is classified as having a medium to high risk for the development of fungicide resistance.[4][7] Resistance can arise from mutations in the genes encoding the subunits of the SDH enzyme.[8][9] Therefore, implementing robust resistance management strategies is crucial when using this compound in repeated applications.[3][4]

Troubleshooting Guide

Issue 1: High variability in in vitro assay results (e.g., EC₅₀ values).

Possible Causes and Solutions:

  • Pathogen Isolate Variability: Different isolates of the same fungal species can exhibit natural variation in their sensitivity to fungicides.[10][11]

    • Solution: Always use a well-characterized, reference isolate for baseline comparisons. When testing field isolates, ensure proper identification and test a sufficient number of isolates to understand the population's sensitivity distribution.

  • Inoculum Preparation: Inconsistent spore or mycelial concentration in the inoculum can lead to significant variability.

    • Solution: Standardize your inoculum preparation method. For spore suspensions, use a hemocytometer to ensure a consistent spore count. For mycelial growth assays, use agar plugs of a uniform size from the actively growing edge of a fresh culture.[1]

  • Media Composition and pH: The type of growth medium and its pH can influence both fungal growth and the activity of the fungicide.[2][12]

    • Solution: Use a standardized and consistent batch of growth medium for all experiments. Buffer the medium to a stable pH and record the pH value for each experiment.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have inhibitory effects on fungal growth at higher concentrations.

    • Solution: Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1%). Include a solvent-only control to assess any potential effects.[13]

  • Incubation Conditions: Variations in temperature and incubation time can alter the growth rate of the fungus and the apparent efficacy of the fungicide.[14]

    • Solution: Maintain consistent and accurately controlled incubation temperatures. Determine the optimal incubation time for your specific fungus and assay, and use this time point for all measurements.

Issue 2: Inconsistent results in in planta (greenhouse or field) experiments.

Possible Causes and Solutions:

  • Application Technique: Uneven spray coverage can lead to variable disease control.

    • Solution: Calibrate spray equipment to ensure a uniform application volume and pressure. Use appropriate nozzles and techniques to achieve thorough coverage of the plant material. For laboratory experiments, consider using a spray cabinet for consistent application.[15][16]

  • Environmental Conditions: Factors such as temperature, humidity, and light can influence disease development and fungicide performance.[17]

    • Solution: Monitor and record environmental conditions throughout the experiment. In greenhouse studies, strive to maintain consistent conditions. In field trials, be aware of how local weather patterns might affect your results.

  • Host Plant Variability: The age, health, and genetic susceptibility of the host plants can impact disease development and the apparent efficacy of the fungicide.

    • Solution: Use plants of a uniform age and growth stage. Ensure all plants are healthy and free from other stresses before starting the experiment. Use a susceptible host variety to ensure adequate disease pressure for a robust assay.

  • Formulation and Tank Mixing: The formulation of this compound and its compatibility with other tank-mixed products can affect its stability and efficacy.

    • Solution: Use the recommended formulation for your application. If tank-mixing, ensure compatibility with other products by performing a jar test before application. Be aware that the pH of the spray solution can affect the stability of some fungicides.[16]

  • Fungicide Resistance: The presence of resistant individuals within the pathogen population can lead to reduced efficacy in the field.[3][4]

    • Solution: Conduct baseline sensitivity testing of the local pathogen population. Implement a fungicide resistance management strategy that includes rotating or mixing fungicides with different modes of action.[4]

Issue 3: Complete lack of this compound efficacy.

Possible Causes and Solutions:

  • Incorrect Diagnosis of Disease: The disease may be caused by a pathogen that is not within this compound's spectrum of activity (e.g., an oomycete).

    • Solution: Ensure accurate identification of the causal pathogen before applying any fungicide.

  • Degradation of the Compound: Improper storage or preparation of the this compound solution can lead to its degradation.

    • Solution: Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment and protect them from light if they are light-sensitive.

  • High Disease Pressure: Applying the fungicide after the disease is already well-established may result in poor control.

    • Solution: For preventative fungicides, apply before the onset of disease. For curative applications, apply at the first sign of disease symptoms.[17][18]

  • Widespread Fungicide Resistance: The pathogen population may have developed a high level of resistance to SDHI fungicides.

    • Solution: Test the sensitivity of the pathogen population to this compound and other SDHI fungicides. If resistance is confirmed, switch to a fungicide with a different mode of action.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other SDHI Fungicides Against Various Fungal Pathogens

FungicidePathogenAssay TypeEC₅₀ (µg/mL)Reference
This compoundPhakopsora pachyrhiziNot Specified0.000057[5]
BoscalidAlternaria solaniSpore Germination0.33[11]
PenthiopyradAlternaria solaniSpore Germination0.38[11]
FluopyramAlternaria solaniSpore Germination0.31[11]
Azoxystrobin (QoI)Phakopsora pachyrhiziNot Specified0.0033[5]

Note: EC₅₀ values can vary depending on the specific isolate and experimental conditions.

Table 2: In Planta Efficacy of this compound in Controlling Key Plant Diseases

CropDiseaseApplication Rate% ControlReference
SoybeanAsian Soybean Rust0.16 ppm (preventive)100%[5]
SoybeanAsian Soybean Rust30 g ai/ha (post-infection)100%[5]
AppleApple Scab100 ppm (preventive)100%[5]
PeanutEarly Leaf Spot2 applications in programComparable to or better than standards[19]
PeanutRhizoctonia Pod Rot0.04-0.1 kg ai/ha (2 applications)Comparable to azoxystrobin[19]

Experimental Protocols

1. In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from standard methods for determining the half-maximal effective concentration (EC₅₀) of a fungicide against a mycelial-growing fungus.[1][20]

  • Materials:

    • Pure culture of the target fungus

    • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA)

    • This compound stock solution (in a suitable solvent like DMSO)

    • Sterile petri dishes, cork borer (5 mm), and micropipettes

    • Incubator

  • Procedure:

    • Media Preparation: Prepare the growth medium and amend with a range of this compound concentrations. Ensure the final solvent concentration is the same across all plates, including a solvent-only control.

    • Inoculation: Place a 5 mm mycelial plug from the leading edge of an actively growing fungal culture in the center of each amended agar plate.

    • Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelial growth in the control plate has reached a specified diameter.

    • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the fungicide concentration and fitting a dose-response curve.

2. In Planta Detached Leaf Assay for Protective Activity

This protocol provides a method for assessing the protective efficacy of this compound on detached leaves.[15]

  • Materials:

    • Healthy, susceptible host plants of a uniform age

    • This compound spray solution at various concentrations

    • Spore suspension of the target pathogen

    • Spray bottle or atomizer

    • Humid chambers (e.g., petri dishes with moist filter paper)

  • Procedure:

    • Plant Material: Detach healthy, fully expanded leaves from the host plants.

    • Fungicide Application: Spray the leaves with the this compound solutions until runoff. Include a water-sprayed control. Allow the leaves to dry completely.

    • Inoculation: Inoculate the treated leaves with a standardized spore suspension of the pathogen.

    • Incubation: Place the inoculated leaves in a humid chamber and incubate under conditions conducive to disease development (e.g., specific temperature and light/dark cycle).

    • Disease Assessment: After a set incubation period, assess the disease severity on each leaf (e.g., percentage of leaf area covered by lesions, number of lesions).

    • Analysis: Calculate the percent disease control for each this compound concentration relative to the untreated control.

Mandatory Visualizations

Inpyrfluxam_MOA cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Q Ubiquinone (Q) Complex_II->Q e- This compound This compound This compound->Complex_II QH2 Ubihydroquinone (QH2) Q->QH2 Reduction Complex_III Complex III QH2->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Caption: this compound's mechanism of action, inhibiting Complex II (SDH).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_inplanta In Planta Assay A1 Prepare Fungal Culture A3 Amend Growth Media A1->A3 A2 Prepare this compound Concentrations A2->A3 A4 Inoculate Plates A3->A4 A5 Incubate A4->A5 A6 Measure Mycelial Growth A5->A6 A7 Calculate EC₅₀ A6->A7 B1 Grow Host Plants B3 Apply Fungicide to Plants B1->B3 B2 Prepare this compound Spray Solutions B2->B3 B4 Inoculate with Pathogen B3->B4 B5 Incubate under Controlled Conditions B4->B5 B6 Assess Disease Severity B5->B6 B7 Calculate % Disease Control B6->B7

Caption: General workflows for in vitro and in planta fungicide efficacy testing.

Troubleshooting_Logic cluster_invitro_causes Potential In Vitro Causes cluster_inplanta_causes Potential In Planta Causes Start Inconsistent Experimental Results Check_In_Vitro In Vitro Assay? Start->Check_In_Vitro Check_In_Planta In Planta Assay? Start->Check_In_Planta C1 Pathogen Variability Check_In_Vitro->C1 Yes C2 Inoculum Issues Check_In_Vitro->C2 Yes C3 Media/pH Problems Check_In_Vitro->C3 Yes C4 Solvent Effects Check_In_Vitro->C4 Yes D1 Application Technique Check_In_Planta->D1 Yes D2 Environmental Factors Check_In_Planta->D2 Yes D3 Host Plant Variability Check_In_Planta->D3 Yes D4 Resistance Development Check_In_Planta->D4 Yes Solution Implement Corrective Actions C1->Solution C2->Solution C3->Solution C4->Solution D1->Solution D2->Solution D3->Solution D4->Solution

Caption: Logical troubleshooting workflow for experimental variability.

References

Factors affecting Inpyrfluxam degradation in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the degradation of the fungicide Inpyrfluxam in various soil types. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in soil?

A1: The persistence of this compound in soil, as measured by its half-life (DT50), can vary significantly depending on environmental conditions. Laboratory and field studies have reported a wide range of half-lives:

  • Aerobic Conditions: The half-life at 20°C can range from 121 to 1,720 days.[1]

  • Anaerobic Conditions: The half-life is approximately 1,212 days.[1]

  • Soil Photolysis: The half-life on the soil surface is about 627 days.[1]

  • Field Dissipation: Terrestrial field dissipation studies have shown half-lives ranging from 45 to 381 days, with a geomean of 158 days across North American and European sites.

  • Soil Residue Studies: In some soil residue studies, a shorter half-life of 7.9 to 69.8 days has been observed.[2]

This variability underscores the importance of considering specific soil and environmental parameters when designing and interpreting degradation studies.

Q2: What are the major degradation pathways and metabolites of this compound in soil?

A2: The primary degradation pathway for this compound in soil is through oxidation. The main chemical transformations observed are:

  • Hydroxylation: The major degradation pathway is the hydroxylation at the 3-position of the indane ring.

  • Carboxylation: Carboxylation at the 1'-position of the indane ring has also been noted, a process that can be accelerated in the presence of light and photosynthetic microorganisms.[3][4]

The key, non-toxic metabolites that have been identified are:

  • 3-OH-S-2840

  • 1-COOH-S-2840

  • 1-Keto-S-2840[1]

Q3: How do different soil properties affect the degradation rate of this compound?

A3: While specific quantitative relationships for this compound are not extensively documented across a wide range of soils, the following general principles of pesticide degradation apply and are critical to consider in your experiments:

  • Organic Matter: Higher organic matter content generally increases the adsorption of pesticides. This can sometimes lead to slower degradation by reducing the bioavailability of the compound to microorganisms. However, organic matter can also enhance microbial activity, potentially accelerating degradation. The soil-organic carbon partition coefficient (Koc) for this compound is 691 L/kg, indicating moderate mobility.[1]

  • Soil Texture: Soil texture (the proportion of sand, silt, and clay) influences water holding capacity, aeration, and surface area, all of which affect microbial activity and the chemical's availability for degradation. Fine-textured soils with higher clay content may have a greater potential for adsorption.

  • pH: The pH of the soil can influence both microbial activity and the chemical stability of pesticides. This compound is stable to hydrolysis in a pH range of 4 to 9.[5] However, soil pH can significantly impact the composition and activity of the microbial communities responsible for biodegradation.

Q4: What is the influence of environmental conditions on this compound degradation?

A4: Environmental conditions play a crucial role in the degradation kinetics of this compound:

  • Temperature: Higher temperatures generally accelerate the rate of both microbial and chemical degradation, up to an optimal point for microbial activity. Most laboratory studies are conducted at a standard temperature of 20°C.[6]

  • Moisture: Soil moisture is critical for microbial activity. Optimal degradation rates are typically observed at moisture levels that support a thriving microbial population. Both overly dry and water-logged (anaerobic) conditions can significantly slow down aerobic degradation.

  • Light: Photodegradation can occur on the soil surface, although for this compound, it is a relatively slow process with a half-life of 627 days.[1]

Troubleshooting Guide

Problem: I am observing a much faster/slower degradation rate than reported in the literature.

  • Possible Cause 1: Differences in Soil Properties.

    • Troubleshooting: Fully characterize your soil, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass. Compare these properties to those reported in the literature. A significantly different soil composition can lead to different degradation rates. For example, a soil with very low microbial activity will likely exhibit a slower degradation rate.

  • Possible Cause 2: Variation in Experimental Conditions.

    • Troubleshooting: Review your experimental setup. Ensure that the temperature and moisture levels have been consistently maintained as intended. Fluctuations in these parameters can significantly impact microbial activity and, consequently, the degradation rate. Calibrate your incubators and monitoring equipment.

  • Possible Cause 3: Bio-stimulation or Inhibition.

    • Troubleshooting: Consider the recent history of the soil used. Has it been exposed to other chemicals that could have inhibited or stimulated the microbial populations responsible for degrading this compound? It is also possible that repeated applications of similar compounds could have led to an adapted microbial community capable of faster degradation.

Problem: I am having difficulty with the analytical quantification of this compound and its metabolites.

  • Possible Cause 1: Inefficient Extraction.

    • Troubleshooting: The extraction of this compound and its metabolites from soil requires a robust solvent system. A common procedure involves a multi-step extraction with acetone/water followed by acetone/hydrochloric acid. Ensure your shaking/sonication times and solvent-to-soil ratios are optimized.

  • Possible Cause 2: Matrix Effects in LC-MS/MS Analysis.

    • Troubleshooting: Soil extracts can contain numerous co-extractives that interfere with the ionization of the target analytes in the mass spectrometer. Implement a solid-phase extraction (SPE) cleanup step to remove interfering substances. It is also highly recommended to use matrix-matched standards for calibration to compensate for any remaining matrix effects. The use of isotopically labeled internal standards for this compound and its metabolites will provide the most accurate quantification.

Data Presentation

Table 1: Summary of this compound Degradation Half-life (DT50) in Soil

ConditionHalf-life (Days)Reference Soil Properties
Aerobic Laboratory (20°C)121 - 1720Sandy loam/sandy clay loam; pH 7.2-8.0; Organic Matter 0.52-2.7%[7]
Anaerobic Laboratory1212Not specified
Soil Photolysis627Not specified
Field Dissipation (North America)45 - 279Various
Field Dissipation (Europe)121 - 381Various
Soil Residue Studies7.9 - 69.8Not specified

Experimental Protocols

Detailed Methodology for Aerobic Soil Metabolism Study (based on OECD 307 Guideline)

This protocol outlines a typical aerobic soil metabolism study to determine the degradation rate and pathway of this compound.

1. Soil Collection and Preparation:

  • Collect fresh soil from a relevant agricultural region. The soil should not have been treated with this compound or other structurally similar pesticides in the last two years.

  • Sieve the soil through a 2 mm mesh to remove stones and large debris.

  • Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil in the dark at the test temperature (e.g., 20°C) for 7-14 days to allow the microbial community to stabilize.

2. Application of Test Substance:

  • Prepare a stock solution of ¹⁴C-labeled this compound (if metabolite identification and mass balance are required) or non-labeled this compound in a suitable solvent.

  • Apply the test substance to the soil to achieve a final concentration relevant to the maximum recommended field application rate. Ensure a homogenous distribution of the substance within the soil.

  • Prepare control samples (soil without this compound) and sterile control samples (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

3. Incubation:

  • Divide the treated soil into individual incubation vessels (biometers). A typical setup includes a flask for the soil and traps for collecting CO₂ and volatile organic compounds.

  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).

  • Maintain aerobic conditions by continuously purging the vessels with humidified, carbon-dioxide-free air.

4. Sampling and Analysis:

  • Sacrifice duplicate samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with a suitable solvent mixture (e.g., acetone/water followed by acetone/0.5 M HCl). Use exhaustive extraction techniques like shaking or sonication.

  • Analysis:

    • Quantify the parent compound and its transformation products in the extracts using High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • For radiolabeled studies, use Liquid Scintillation Counting (LSC) to determine the distribution of radioactivity in extracts, unextracted residues, and volatile traps (¹⁴CO₂).

    • Characterize and identify major transformation products.

5. Data Analysis:

  • Calculate the concentration of this compound and its metabolites at each time point.

  • Determine the degradation kinetics and calculate the DT50 (half-life) and DT90 (time for 90% degradation) values using appropriate kinetic models (e.g., single first-order or biphasic models).

Visualizations

Inpyrfluxam_Degradation_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization moisture_adjustment Moisture Adjustment soil_characterization->moisture_adjustment pre_incubation Pre-incubation moisture_adjustment->pre_incubation application This compound Application pre_incubation->application incubation Aerobic Incubation (Dark, 20°C) application->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms kinetics Degradation Kinetics lcms->kinetics metabolites Metabolite ID lcms->metabolites dt50 DT50 / DT90 Calculation kinetics->dt50

Caption: Experimental workflow for an aerobic soil metabolism study of this compound.

Degradation_Factors cluster_soil Soil Properties cluster_env Environmental Conditions This compound This compound Degradation Rate OrganicMatter Organic Matter This compound->OrganicMatter influences pH pH This compound->pH influences Texture Texture This compound->Texture influences MicrobialBiomass Microbial Biomass This compound->MicrobialBiomass influences Temperature Temperature This compound->Temperature influences Moisture Moisture This compound->Moisture influences Light Light (Photodegradation) This compound->Light influences

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Inpyrfluxam Efficacy Enhancement: A Technical Support Resource for Agricultural Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Inpyrfluxam in agricultural field trials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound field trials and offers potential solutions.

Q1: Why might I be observing reduced or inconsistent efficacy of this compound in my field trial?

A1: Several factors can influence the field performance of this compound. Consider the following:

  • Application Timing: this compound exhibits both preventive and curative properties, but its primary strength lies in preventive applications.[1] For foliar applications, it should be applied before or in the very early stages of disease development.[2][3]

  • Fungicide Resistance: The target fungal population may have developed resistance to SDHI fungicides (Fungicide Resistance Action Committee [FRAC] Group 7).[3][4] It is crucial to implement a resistance management strategy by rotating or tank-mixing this compound with fungicides that have different modes of action.[3]

  • Application Method and Coverage: Inadequate spray coverage can lead to poor disease control. Ensure that the application equipment is properly calibrated to deliver the recommended spray volume and that nozzles are configured for thorough plant coverage.[5] For soil-borne diseases, in-furrow applications at planting are a registered method.[6]

  • Environmental Conditions: While specific environmental triggers for reduced efficacy are not extensively detailed in the provided literature, general principles of fungicide application suggest that factors like rainfall shortly after application (before the product has dried) or extreme temperatures can impact performance.

  • Soil Characteristics: this compound is moderately persistent in soil.[6] Its mobility and adsorption are influenced by soil organic matter content; higher organic matter may lead to greater adsorption, potentially reducing the amount available for plant uptake in soil applications.[4][7]

Q2: What is the recommended application strategy for this compound?

A2: The optimal application strategy depends on the target crop and disease. Key considerations include:

  • Preventive Application: For foliar diseases, apply this compound before the onset of disease or at the very early stages of infection for best results.[1][2]

  • Application Methods: this compound is versatile and can be applied as a foliar spray, a seed treatment, or an in-furrow soil application at planting.[6][8] The chosen method should align with the target pathogen and crop.

  • Resistance Management: To mitigate the risk of fungicide resistance, this compound should be used in rotation with fungicides from different FRAC groups.[3] Tank-mixing with a multi-site fungicide can also be an effective strategy.

Q3: Can this compound be tank-mixed with other pesticides or fertilizers?

A3: Yes, tank-mixing is a common practice.[9] However, it is crucial to ensure compatibility to avoid issues such as product antagonism, synergism leading to crop damage, or physical incompatibility (e.g., formation of solids in the tank).[10]

  • Label Recommendations: Always consult the product labels for all potential tank-mix partners for any specific prohibitions or recommendations.[9][10]

  • Jar Test: Before mixing in the main spray tank, perform a jar test to check for physical compatibility.[11][12] This involves mixing the products in the correct proportions in a small, clear container and observing for any signs of incompatibility like precipitation or separation.[12]

  • Mixing Order: Follow the recommended mixing order, often remembered by the acronym A.P.P.L.E.S. (Ammonium sulfate, Powder solubles, Powder dry, Liquid flowables, Emulsifiable concentrates, Solutions), and ensure constant agitation.[9]

Q4: How does this compound work, and how does this affect its use in field trials?

A4: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2][13][14] It disrupts the mitochondrial respiration in fungi by inhibiting the succinate dehydrogenase enzyme (Complex II) in the electron transport chain.[2][4][13][14] This leads to a halt in ATP production, the primary energy source for the fungus, ultimately stopping its growth and reproduction.[1] Understanding this mode of action is critical for resistance management, as rotating with fungicides that have different target sites is essential.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound.

Table 1: this compound Application Rates for Various Crops

CropApplication MethodApplication Rate (lb. ai/A)
AppleFoliar0.044 - 0.089
PeanutFoliar0.044 - 0.089
SoybeanFoliar0.044 - 0.089
Sugar BeetFoliar0.044 - 0.089
Corn (Field, Sweet, Pop)In-furrow at planting0.044 - 0.089

Source:[4]

Table 2: Efficacy of this compound in Peanut Disease Control

TreatmentApplication Rate (kg ai/ha)Application TimingEarly Leaf Spot ControlRhizoctonia Pod Rot ControlSouthern Blight Control
This compound + Chlorothalonil0.04 - 0.1 (this compound)2 applications in a 4-5 spray programAs good as or better than standardsComparable to AzoxystrobinComparable to Azoxystrobin + Benzovindiflupyr
Azoxystrobin + ChlorothalonilStandard Rate2 applicationsStandard--
Azoxystrobin0.222 applications-Standard-
Azoxystrobin + BenzovindiflupyrStandard Rate---Standard

Source:[5][15]

Experimental Protocols

Protocol 1: Standard Foliar Application Field Trial

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications.[5]

  • Plot Size: Individual plots should be large enough to allow for accurate application and to minimize spray drift between plots. A common plot size consists of four rows, spaced appropriately for the crop, with a length of approximately 7.9 meters.[5][15]

  • Treatment Groups:

    • Untreated Control

    • This compound at various rates (e.g., 0.04, 0.05, 0.075, 0.1 kg ai/ha)[15]

    • Standard registered fungicide for comparison

  • Application Equipment: Use a CO2-pressurized backpack sprayer equipped with appropriate nozzles (e.g., D2-23 hollow-cone nozzles) to ensure thorough coverage.[5] Calibrate the sprayer to deliver a consistent spray volume (e.g., 187 L/ha).[5]

  • Application Timing: Apply treatments preventively, before the expected onset of disease, or at the first sign of disease symptoms. Record the growth stage of the crop at the time of application.

  • Data Collection:

    • Assess disease incidence (% of infected plants) and severity (% of tissue affected) at regular intervals (e.g., weekly) after application.[16]

    • Record any signs of phytotoxicity.

    • At the end of the season, harvest the center rows of each plot to determine yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[16]

Protocol 2: Jar Test for Tank-Mix Compatibility

  • Materials:

    • Clean, clear glass jar with a lid (1-quart size)

    • Water from the same source that will be used for the spray tank

    • Pipettes or measuring spoons for accurate measurement

    • All products to be tank-mixed (this compound, other pesticides, adjuvants, etc.)

  • Procedure:

    • Fill the jar half full with the carrier (water).

    • Add a compatibility agent if one is to be used.

    • Add the products one at a time in the correct mixing order (e.g., WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants).

    • After adding each product, cap the jar and invert it 10 times to mix thoroughly.

    • Once all products are added, let the mixture stand for 15-30 minutes.

    • Observe the mixture for any signs of incompatibility, such as the formation of flakes, precipitates, gels, or separation into layers.[12]

    • If no incompatibility is observed, the tank mix is likely physically compatible.

Visualizations

Inpyrfluxam_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->ComplexII Inhibits Succinate Succinate Succinate->ComplexII

Caption: this compound's mode of action: Inhibition of Complex II.

Field_Trial_Workflow start Trial Planning design Experimental Design (Randomized Complete Block) start->design plots Plot Establishment design->plots treatments Treatment Preparation (this compound, Controls) plots->treatments application Fungicide Application (Calibrated Sprayer) treatments->application data_collection Data Collection (Disease Severity, Yield) application->data_collection analysis Statistical Analysis data_collection->analysis end Results & Reporting analysis->end

Caption: A typical workflow for an this compound field trial.

References

Addressing matrix interference in Inpyrfluxam analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inpyrfluxam analytical methods. Our goal is to help you address challenges related to matrix interference and ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, focusing on matrix interference.

Problem 1: Poor recovery of this compound during sample preparation.

Possible Causes:

  • Inadequate Extraction: The chosen solvent system may not be efficient for extracting this compound from the specific sample matrix.

  • Analyte Loss During Cleanup: this compound may be lost during solid-phase extraction (SPE) or other cleanup steps.

  • Degradation: this compound may be unstable in the sample matrix or under the extraction conditions.

Solutions:

  • Optimize Extraction Solvent: For soil and sediment, a multi-step extraction with acetone/water followed by acetone/0.5 M hydrochloric acid has proven effective.[1] For plant matrices, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis.

  • Evaluate Cleanup Sorbents: For SPE, C18 and polymeric sorbents are common choices. If using QuEChERS with dispersive SPE (d-SPE), primary secondary amine (PSA) is often used to remove sugars and fatty acids. However, the effectiveness of d-SPE can be lower than conventional SPE, potentially leading to inadequate reduction of matrix effects.[2][3][4]

  • Matrix-Matched Calibration: To compensate for recovery losses and matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process.[5][6]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound can help correct for analyte loss during sample preparation and analysis.[7]

Problem 2: Signal suppression or enhancement in LC-MS/MS analysis.

Possible Causes:

  • Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as this compound can compete for ionization in the mass spectrometer's source, leading to either a decrease (suppression) or increase (enhancement) in the analyte signal.[8]

  • High Matrix Concentration: Injecting a sample with a high concentration of matrix components can overwhelm the ionization source.[1]

  • Suboptimal LC-MS/MS Parameters: The settings for the liquid chromatography and mass spectrometry instruments may not be optimized to separate this compound from interfering compounds or to detect it with maximum sensitivity in the presence of the matrix.

Solutions:

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from matrix components. A slower gradient can improve resolution.

    • Column Selection: Use a high-resolution analytical column, such as a sub-2 µm particle size C18 column, to enhance separation efficiency.

  • Optimize MS Parameters:

    • Ionization Source Tuning: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperature, and gas flow, to maximize the signal for this compound and minimize the influence of the matrix.[9]

    • MRM Transition Selection: Choose multiple reaction monitoring (MRM) transitions that are specific and sensitive for this compound to reduce the likelihood of interference from other compounds.

  • Sample Dilution: Diluting the final extract can be a simple and effective way to reduce the concentration of matrix components injected into the LC-MS/MS system, thereby minimizing matrix effects.[1]

  • Advanced Cleanup Techniques: For particularly challenging matrices, consider more rigorous cleanup methods like Fabric Phase Sorptive Extraction (FaPEx) or the use of specific sorbents like Z-Sep® in the d-SPE step of QuEChERS.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a problem in this compound analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analysis by causing underestimation or overestimation of the this compound concentration in the sample.

Q2: Which sample preparation method is best for analyzing this compound in complex matrices?

A2: The optimal sample preparation method depends on the specific matrix.

  • For soil and sediment , a validated method involves a multi-step solvent extraction followed by solid-phase extraction (SPE) for cleanup.[1]

  • For many plant-based matrices , the QuEChERS method is a popular choice due to its speed and efficiency. However, for very complex matrices, the dispersive SPE (d-SPE) cleanup step in QuEChERS may be less effective at removing interferences than traditional SPE.[2][4] For challenging matrices like those with high fat or pigment content, further optimization of the d-SPE sorbents or the use of alternative cleanup techniques may be necessary.

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a standard solution prepared in a post-extraction blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Q4: What are the key LC-MS/MS parameters to optimize for minimizing matrix effects?

A4: Key parameters to optimize include:

  • Liquid Chromatography:

    • Column Chemistry and Dimensions: A C18 stationary phase is commonly used. A longer column with a smaller particle size can improve separation.

    • Mobile Phase Composition and Gradient: The choice of organic solvent (e.g., acetonitrile or methanol) and additive (e.g., formic acid or ammonium formate) can influence ionization and chromatography. Optimizing the gradient elution profile is crucial for separating this compound from matrix interferences.[10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) is typically used for pesticides like this compound. Both positive and negative ion modes should be evaluated to determine the most sensitive and selective option.

    • Source Parameters: Nebulizer gas flow, drying gas flow and temperature, and capillary voltage should be tuned to maximize the this compound signal.[9]

    • Collision Energy and MRM Transitions: Optimize the collision energy for each MRM transition to ensure sensitive and specific detection.

Q5: When should I use matrix-matched calibration versus an internal standard?

A5:

  • Matrix-Matched Calibration is recommended when a representative blank matrix is available. It effectively compensates for both matrix effects and recovery losses during sample preparation.[5][6]

  • An Internal Standard (IS) , particularly a stable isotope-labeled version of this compound, is the preferred method for correction as it can account for variability in both sample preparation and instrument response for each individual sample. If a SIL-IS is not available, a structurally similar compound can be used, but its ability to mimic the behavior of this compound must be carefully validated.

Data on Sample Preparation and Matrix Effect Reduction

The following tables summarize typical recovery rates and matrix effect reduction for different sample preparation techniques used in pesticide analysis. While not all data is specific to this compound, it provides a valuable comparison of the methods' effectiveness.

Table 1: Comparison of Recovery Efficiency for Different Cleanup Methods in Apple and Korean Cabbage Matrices.

Cleanup MethodMatrixPercentage of Pesticides with Recovery in the 70-120% Range
QuEChERS with d-SPEApple99%
Korean Cabbage94%
SPE (PSA sorbent)Apple96-99%
Korean Cabbage96-98%
FaPEx (Amine + C18)Apple80-95%
Korean Cabbage80-95%
Data adapted from a comparative study on various pesticides.[2][3][4]

Table 2: Matrix Effect Reduction by Different Cleanup Methods.

Cleanup MethodMatrixPercentage of Pesticides with Low Matrix Effect (within ±20%)
QuEChERS with d-SPEApple & Korean Cabbage> 94%
SPE (PSA sorbent)Apple & Korean Cabbage> 94%
FaPEx (Amine + C18)Apple & Korean Cabbage> 98%
Data adapted from a comparative study on various pesticides.[2][4]

Experimental Protocols

Protocol 1: Sample Preparation of Soil and Sediment for this compound Analysis (Based on EPA Validated Method)

  • Extraction:

    • Weigh 10 g of homogenized soil or sediment into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of a 4:1 (v/v) mixture of acetone and water.

    • Shake vigorously for 60 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Decant the supernatant into a collection flask.

    • Repeat the extraction of the solid residue with another 20 mL of acetone/water.

    • Perform a third extraction with 20 mL of a 4:1 (v/v) mixture of acetone and 0.5 M hydrochloric acid.

    • Combine all supernatants.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute this compound from the cartridge with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: General QuEChERS Method for Plant-Based Matrices

  • Extraction:

    • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Cleanup (Dispersive SPE - d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile phase) and transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., magnesium sulfate, PSA, C18). The choice of sorbents will depend on the matrix; for example, C18 is used for high-fat matrices.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The supernatant is ready for LC-MS/MS analysis, potentially after dilution.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate this compound Quantification check_recovery Check Analyte Recovery start->check_recovery low_recovery Low Recovery? check_recovery->low_recovery optimize_extraction Optimize Extraction - Solvent choice - Extraction time/method low_recovery->optimize_extraction Yes evaluate_cleanup Evaluate Cleanup Step - SPE sorbent - d-SPE composition low_recovery->evaluate_cleanup Yes check_matrix_effect Assess Matrix Effect (Signal Suppression/Enhancement) low_recovery->check_matrix_effect No optimize_extraction->check_matrix_effect evaluate_cleanup->check_matrix_effect matrix_effect_present Significant Matrix Effect? check_matrix_effect->matrix_effect_present improve_chromatography Improve Chromatography - Optimize gradient - Change column matrix_effect_present->improve_chromatography Yes optimize_ms Optimize MS Parameters - Tune ion source - Select specific MRMs matrix_effect_present->optimize_ms Yes dilute_sample Dilute Sample Extract matrix_effect_present->dilute_sample Yes implement_correction Implement Correction Strategy matrix_effect_present->implement_correction No improve_chromatography->implement_correction optimize_ms->implement_correction dilute_sample->implement_correction matrix_matched_cal Use Matrix-Matched Calibration implement_correction->matrix_matched_cal internal_standard Use Internal Standard (ideally SIL-IS) implement_correction->internal_standard end End: Accurate Quantification matrix_matched_cal->end internal_standard->end Sample_Prep_Comparison cluster_matrix Matrix Type quechers QuEChERS + Fast & Simple - Moderate Cleanup - Prone to Matrix Effects spe Solid-Phase Extraction (SPE) + Excellent Cleanup + Reduces Matrix Effects - More Time Consuming lle Liquid-Liquid Extraction (LLE) + Good for certain matrices - Large solvent volumes - Can be less selective high_water High Water Content (e.g., Fruits, Vegetables) high_water->quechers Often Suitable high_water->lle high_fat High Fat/Oily (e.g., Oilseeds, Animal Tissue) high_fat->quechers d-SPE with C18 high_fat->spe Often Preferred dry_complex Dry/Complex (e.g., Soil, Cereals) dry_complex->quechers May require optimization dry_complex->spe Often Necessary

References

Technical Support Center: Analysis of Inpyrfluxam Residues in Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analysis of Inpyrfluxam residues in agricultural matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound residues in crops?

A1: The main challenges include overcoming matrix effects from complex crop compositions, ensuring efficient extraction of this compound from diverse matrices, achieving low limits of detection (LOD) and quantification (LOQ) to meet regulatory standards, and developing robust analytical methods that are both accurate and reproducible.

Q2: What is the recommended analytical technique for this compound residue analysis?

A2: The most widely accepted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This combination offers high selectivity and sensitivity for detecting and quantifying this compound residues in various food matrices.

Q3: What are matrix effects and how can they be mitigated for this compound analysis?

A3: Matrix effects are the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[3] This can result in inaccurate quantification. To mitigate matrix effects in this compound analysis, several strategies can be employed:

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.

  • Use of internal standards: Isotopically labeled this compound is an ideal internal standard to compensate for matrix effects and variations in extraction recovery.

  • Sample dilution: Diluting the final extract can reduce the concentration of interfering matrix components.

  • Optimized cleanup: Employing appropriate dispersive solid-phase extraction (d-SPE) sorbents during the QuEChERS cleanup step is crucial.

Q4: Which d-SPE sorbents are recommended for cleaning up this compound extracts from different crop types?

A4: The choice of d-SPE sorbent depends on the crop matrix:

  • General Fruits and Vegetables: Primary Secondary Amine (PSA) is effective for removing organic acids and some sugars.

  • Pigmented Crops (e.g., strawberries, leafy greens): A combination of PSA and Graphitized Carbon Black (GCB) is recommended to remove pigments like chlorophyll and carotenoids.[2]

  • High-Fat Matrices (e.g., oilseeds, nuts): C18 sorbent should be used in addition to PSA to remove lipids and other non-polar interferences.[3]

Q5: What are the key metabolites of this compound to consider during residue analysis?

A5: While the residue definition for Maximum Residue Limit (MRL) compliance in plant commodities is typically the parent this compound, it's important to be aware of its metabolites, which include 3-OH-S-2840, 1-COOH-S-2840, and 1-Keto-S-2840.[4] For some regulatory purposes or in animal commodity analysis, the inclusion of certain metabolites in the residue definition may be required.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete extraction from the matrix.- Ensure proper homogenization of the sample. - For dry commodities like cereals, add water before the initial acetonitrile extraction to improve solvent penetration.[5] - Verify the pH of the extraction solvent; this compound is stable under neutral and acidic conditions.
Degradation of the analyte during sample processing.- Keep samples and extracts cool throughout the process. - Minimize exposure of extracts to light.
Inefficient phase separation during QuEChERS.- Ensure the correct ratio of acetonitrile, water, and extraction salts. - Shake the tube vigorously immediately after adding the salts to prevent clumping.
High Variability in Results (Poor Precision) Inconsistent sample homogenization.- Use a high-speed homogenizer to ensure a uniform sample matrix.
Inconsistent pipetting or weighing.- Calibrate balances and pipettes regularly. - Handle volatile solvents quickly to minimize evaporation.
Matrix effects varying between samples.- Use an internal standard to normalize the results. - Ensure consistent and effective cleanup for all samples.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.- Implement matrix-matched calibration curves.[6] - Optimize the d-SPE cleanup step with appropriate sorbents for the specific matrix. - Dilute the final extract and re-inject.
- Adjust the chromatographic gradient to better separate this compound from interfering compounds.
Peak Tailing or Poor Peak Shape Active sites in the GC or LC system.- Use analyte protectants in the final extract for GC analysis. - Ensure the LC column is properly conditioned and not overloaded.
Contamination of the analytical column.- Use a guard column and replace it regularly. - Implement a column wash step after each analytical batch.
Inability to Meet Required LOD/LOQ Insufficient instrument sensitivity.- Optimize MS/MS parameters, including collision energy and MRM transitions.
High background noise from the matrix.- Improve the sample cleanup procedure to remove more interfering compounds. - Use a more selective analytical column.
Low extraction recovery.- Re-evaluate and optimize the extraction procedure as described above.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound in various crop matrices using QuEChERS and LC-MS/MS. Values are indicative and may vary depending on the specific method and instrumentation.

Crop MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, mg/kg)
Apple 0.01 - 0.185 - 110< 150.01
Grapes 0.01 - 0.190 - 115< 150.01
Potato 0.01 - 0.180 - 105< 200.01
Wheat (grain) 0.01 - 0.175 - 100< 200.01
Soybean 0.01 - 0.180 - 110< 150.01
Lettuce 0.01 - 0.190 - 110< 150.01
Canola (seed) 0.02 - 0.270 - 95< 200.02

Note: The acceptable range for recovery is typically 70-120% with an RSD of ≤20%.[2][7]

Experimental Protocols

QuEChERS Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific crop matrix.

  • Homogenization: Weigh a representative portion of the crop sample (e.g., 10-15 g) into a blender and homogenize until a uniform consistency is achieved. For dry samples, a cryogenic grinder may be used.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For samples with low water content (<80%), add an appropriate amount of water to make up the difference.

    • Add an internal standard if used.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquhydrate).

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). For pigmented or fatty matrices, use d-SPE tubes containing GCB or C18, respectively.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following are typical starting parameters for the LC-MS/MS analysis of this compound. Instrument-specific optimization is required.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound (example):

    • Quantifier: m/z 334 → 238

    • Qualifier: m/z 334 → 258

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenize Crop Sample Extraction 2. Extract with Acetonitrile & Salts Homogenization->Extraction 10-15g Cleanup 3. d-SPE Cleanup (PSA, C18, or GCB) Extraction->Cleanup Acetonitrile Supernatant LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Filtered Extract Quantification 5. Quantification & Reporting LCMS->Quantification Raw Data

Caption: Workflow for this compound Residue Analysis.

Troubleshooting_Low_Recovery Start Low this compound Recovery Detected Check_Extraction Verify Extraction Efficiency Start->Check_Extraction Check_Cleanup Review Cleanup Step Start->Check_Cleanup Check_Stability Assess Analyte Stability Start->Check_Stability Sol_Homogenization Improve Sample Homogenization Check_Extraction->Sol_Homogenization Incomplete? Sol_Solvent Optimize Solvent/ Water Ratio Check_Extraction->Sol_Solvent Dry Matrix? Sol_Shaking Ensure Vigorous Shaking Check_Extraction->Sol_Shaking Salt Clumping? Sol_Sorbent Select Appropriate d-SPE Sorbent Check_Cleanup->Sol_Sorbent Wrong Sorbent? Sol_Transfer Ensure Accurate Aliquoting Check_Cleanup->Sol_Transfer Inaccurate? Sol_Temp Maintain Low Temperatures Check_Stability->Sol_Temp Degradation? Sol_Light Protect from Light Check_Stability->Sol_Light Degradation?

Caption: Troubleshooting Logic for Low Recovery Issues.

References

Common stability issues with Inpyrfluxam research formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inpyrfluxam research formulations. The information is designed to help anticipate and resolve common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a fungicide belonging to the pyrazole carboxamide class, which acts as a succinate dehydrogenase inhibitor (SDHI).[1] It is a white powder with low water solubility and low volatility.[1] A summary of its key physicochemical properties is provided in the table below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₁F₂N₃O[2]
Molecular Weight 333.4 g/mol [2][3]
Melting Point 81 - 84°C
Water Solubility Low[1]
Organic Solvent Solubility Highly soluble in polar organic solvents, soluble in toluene and ethanol, and slightly soluble in aliphatic hydrocarbon solvents. Sparingly soluble in Chloroform and slightly soluble in Dichloromethane.[1]
Appearance White powder[1]

Q2: What are the known stability characteristics of this compound?

This compound is generally considered to be a stable compound under standard storage conditions. The technical active constituent and its formulated products are expected to be stable for at least two years when stored under normal conditions. It is stable to hydrolysis in aqueous solutions with a pH range of 4 to 9.[4] While it is also stable to photolysis in pure water, it has been observed to degrade gradually in natural water under illumination, a process that is accelerated in the presence of sediment.[4]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound involve oxidation and cleavage of the amide bond. Specifically, degradation often occurs via oxidation at the 1'- and 3'-positions of the indane ring, followed by the cleavage of the amide linkage.[4][5] In the presence of light and sediment, carboxylation at the 1'-position of the indane ring is notably accelerated.[5]

Mandatory Visualization: this compound Degradation Pathway

This compound This compound Oxidation Oxidation of Indane Ring This compound->Oxidation Primary Pathway Amide_Cleavage Amide Linkage Cleavage Oxidation->Amide_Cleavage Degradation_Products Degradation Products Amide_Cleavage->Degradation_Products

This compound degradation pathway.

Troubleshooting Guides

This section provides practical guidance for addressing specific stability issues that may arise during your experiments with this compound research formulations.

Issue 1: Precipitation or Crystallization of this compound in Solution

Symptoms:

  • The solution appears cloudy or hazy.

  • Visible solid particles or crystals form over time.

  • A decrease in the expected concentration is observed upon analysis.

Potential Causes and Solutions:

CauseRecommended Action
Supersaturation The concentration of this compound may be too high for the chosen solvent system. Try reducing the concentration or using a co-solvent to improve solubility.
Solvent Polarity This compound has low water solubility. If you are working with aqueous-based solutions, ensure you are using an appropriate co-solvent (e.g., DMSO, DMF, ethanol) at a sufficient concentration to maintain solubility.
Temperature Fluctuations Changes in temperature can affect solubility. Store solutions at a constant, controlled temperature. If you observe precipitation upon cooling, you may need to reformulate at a lower concentration.
pH Effects Although stable to hydrolysis across a wide pH range, extreme pH values could potentially affect the solubility of this compound or excipients in the formulation. Ensure the pH of your formulation is within a suitable range.

Issue 2: Unexpected Degradation of this compound in a Research Formulation

Symptoms:

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent this compound compound over time.

  • Changes in the physical appearance of the formulation (e.g., color change).

Potential Causes and Solutions:

CauseRecommended Action
Photodegradation This compound can degrade in the presence of light, especially in natural water matrices. Protect your formulations from light by using amber vials or by wrapping containers in aluminum foil.
Oxidative Degradation The primary degradation pathway involves oxidation. If your formulation contains excipients that can generate reactive oxygen species, this could accelerate degradation. Consider using antioxidants if compatible with your experimental design.
Incompatible Excipients Certain excipients may react with this compound. Conduct compatibility studies with your chosen excipients. A simple approach is to prepare binary mixtures of this compound and each excipient and store them under accelerated conditions (e.g., elevated temperature) to observe any changes.
Hydrolysis at Extreme pH While stable between pH 4 and 9, formulations outside this range may experience hydrolysis. Ensure the pH of your formulation is controlled and monitored.

Mandatory Visualization: Troubleshooting Workflow for Formulation Instability

Start Formulation Instability Observed (Precipitation or Degradation) Check_Concentration Is Concentration > Solubility Limit? Start->Check_Concentration Reduce_Concentration Reduce Concentration or Use Co-solvent Check_Concentration->Reduce_Concentration Yes Check_Storage Are Storage Conditions Appropriate? Check_Concentration->Check_Storage No Reduce_Concentration->Check_Storage Control_Storage Control Temperature and Protect from Light Check_Storage->Control_Storage No Check_Excipients Are Excipients Compatible? Check_Storage->Check_Excipients Yes Control_Storage->Check_Excipients Conduct_Compatibility Conduct Excipient Compatibility Studies Check_Excipients->Conduct_Compatibility No Stable_Formulation Stable Formulation Check_Excipients->Stable_Formulation Yes Reformulate Reformulate with Alternative Excipients Conduct_Compatibility->Reformulate Reformulate->Stable_Formulation

Troubleshooting workflow for formulation instability.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Research Formulation

Objective: To identify potential degradation products and pathways of this compound in a research formulation under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound reference standard

  • Your research formulation of this compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water) for sample preparation and analysis

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your this compound formulation in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being secondary degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients for your research formulation.

Materials:

  • This compound reference standard

  • Selected excipients (e.g., polymers, surfactants, bulking agents)

  • Analytical balance

  • Vials

  • Oven

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight. Also, prepare a sample of this compound alone as a control.

  • Storage Conditions: Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • Analysis: At the end of the storage period, analyze the samples using a suitable analytical technique such as HPLC to check for any degradation of this compound or the appearance of new peaks. Physical observations (e.g., color change, clumping) should also be recorded.

  • Data Interpretation: Compare the results of the binary mixtures with the control sample. A significant increase in degradation or the appearance of new peaks in the binary mixture indicates a potential incompatibility between this compound and the excipient.

References

Technical Support Center: Mitigating Inpyrfluxam Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential phytotoxicity with the fungicide Inpyrfluxam in sensitive crops during experimental trials.

Troubleshooting Guides

Issue 1: Visual Symptoms of Phytotoxicity Observed After this compound Application

Question: We have observed leaf discoloration and abnormal growth in our [Crop Name, e.g., Soybean] plants following the application of this compound. How can we confirm if this is phytotoxicity and what are the typical symptoms?

Answer:

Fungicide-induced phytotoxicity can manifest through various visual symptoms. While specific symptoms for this compound are not extensively documented in publicly available research, you can look for general signs of phytotoxicity that have been observed with other systemic fungicides.

Common Phytotoxicity Symptoms:

  • Chlorosis: Yellowing of leaf tissue, which can be interveinal (between the veins), marginal, or blotchy.[1]

  • Necrosis: Browning and death of plant tissue, often appearing as spots, leaf margin burn, or tip burn.[1]

  • Stunting: Reduced plant height or overall smaller plant size compared to untreated control plants.

  • Leaf Distortion: Abnormal leaf shapes such as cupping, curling, or twisting.

  • Reduced Emergence or Vigor: In seed treatment applications, you might observe poor germination or weaker seedlings.

Troubleshooting Steps:

  • Review Application Parameters:

    • Rate: Was the applied rate within the recommended range for your specific crop and growth stage? Higher than recommended rates can increase the risk of phytotoxicity.[2]

    • Adjuvants/Tank Mixes: Were any adjuvants or other pesticides tank-mixed with this compound? Some combinations can be incompatible and lead to phytotoxicity.[1]

    • Environmental Conditions: Were the plants under stress (e.g., drought, high temperatures) during or shortly after application? Stressed plants can be more susceptible to chemical injury.

  • Compare with Controls:

    • Always include an untreated control group in your experiment for a baseline comparison.

    • If possible, also include a vehicle control (treated with the formulation components without this compound) to rule out effects from other ingredients.

  • Document Symptoms:

    • Take high-quality photographs of the affected plants and compare them to the control group.

    • Note the pattern of injury in the field or greenhouse. Is it uniform, patchy, or concentrated in certain areas?

Issue 2: Unexpected Reduction in Crop Growth or Yield in this compound-Treated Plots

Question: Our experiments show a statistically significant reduction in biomass/yield in plants treated with this compound, even without obvious visual symptoms. Could this be a subtle form of phytotoxicity?

Answer:

Yes, phytotoxicity can manifest as a reduction in growth or yield without prominent visual symptoms. This is often referred to as "hidden" or "sub-lethal" phytotoxicity. This compound, as a succinate dehydrogenase inhibitor (SDHI), disrupts mitochondrial respiration.[3] While its primary target is fungi, it is plausible that at certain concentrations or under specific conditions, it could have off-target effects on the plant's metabolic processes, leading to reduced growth.

Troubleshooting and Investigation Workflow:

A Reduced Growth/Yield Observed B Review Experimental Design - Control groups - Replication - Randomization A->B C Analyze Application Records - Rate and timing - Environmental conditions A->C D Conduct Biochemical Assays - Chlorophyll content - Photosynthetic efficiency - Oxidative stress markers B->D C->D E Perform Root System Analysis - Root mass - Root architecture D->E F Hypothesize Sub-lethal Phytotoxicity E->F G Design Follow-up Dose-Response Study F->G

Caption: Workflow for Investigating Sub-lethal Phytotoxicity.

Recommended Actions:

  • Biochemical Assays: Measure key physiological parameters to assess plant health. (See FAQ section for details on specific assays).

  • Dose-Response Study: Conduct a follow-up experiment with a range of this compound concentrations to determine if the growth reduction is dose-dependent.

  • Environmental Interaction: Analyze if specific environmental conditions (e.g., soil type, temperature, light intensity) correlate with the observed growth reduction in treated plants.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how might it cause phytotoxicity?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[3] It targets Complex II of the mitochondrial electron transport chain, thereby inhibiting cellular respiration and energy production in fungi.[3] While highly selective for fungal SDH, it is theoretically possible that at high concentrations or in sensitive plant species, it could interfere with the plant's own mitochondrial respiration, leading to oxidative stress and reduced energy availability for growth and development.

cluster_Mitochondrion Mitochondrial Electron Transport Chain cluster_Cellular_Effects Cellular Effects ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII Reduced_ATP Reduced ATP Production ComplexII->Reduced_ATP ROS_Increase Increased ROS ComplexII->ROS_Increase ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Succinate -> Fumarate This compound This compound This compound->Inhibition Phytotoxicity Phytotoxicity Symptoms Reduced_ATP->Phytotoxicity ROS_Increase->Phytotoxicity

Caption: this compound's Mode of Action and Potential for Phytotoxicity.

Q2: Are there any known safeners to mitigate this compound phytotoxicity?

A2: Currently, there is no publicly available data documenting the use of specific safeners with this compound to reduce phytotoxicity in sensitive crops. However, the concept of using safeners is well-established for herbicides. Herbicide safeners typically work by enhancing the crop's ability to metabolize the herbicide, often by upregulating detoxification enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[4][5]

Should you suspect this compound phytotoxicity, a potential research avenue would be to investigate whether known safeners for other chemistries could have a similar protective effect.

Q3: What experimental protocol can I follow to assess this compound phytotoxicity?

A3: A general protocol for assessing fungicide phytotoxicity is outlined below. This should be adapted to your specific crop and experimental setup.

Experimental Protocol: Fungicide Phytotoxicity Assessment

  • Plant Material: Use healthy, uniform plants of a sensitive cultivar if known.

  • Treatments:

    • Untreated Control (no spray)

    • Water Spray Control (or vehicle control if using a formulated product)

    • This compound at the recommended rate (1x)

    • This compound at a higher rate (e.g., 2x or 4x) to establish a margin of safety.[6]

  • Experimental Design: Use a randomized complete block design with a sufficient number of replicates (e.g., 4-6) for statistical power.

  • Application: Apply treatments according to your standard experimental procedure (e.g., foliar spray to runoff). Record environmental conditions during application.

  • Assessments:

    • Visual Phytotoxicity Rating: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess each plant for symptoms of phytotoxicity using a rating scale.

    • Plant Growth Measurements: At the end of the experiment, measure plant height, shoot fresh and dry weight, and root fresh and dry weight.

    • Yield and Quality: If applicable, measure yield parameters (e.g., fruit number, weight, seed yield) and quality attributes.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA and mean separation tests) to determine significant differences between treatments.

Table 1: Visual Phytotoxicity Rating Scale

RatingDescription of SymptomsPercent of Plant Affected
0No visible injury0%
1Slight chlorosis or discoloration1-10%
2Moderate chlorosis, some necrosis or stunting11-25%
3Severe chlorosis and necrosis, significant stunting26-50%
4Plant dying>50%
5Plant dead100%

Q4: What biochemical markers can be used to quantify phytotoxic stress from this compound?

A4: Fungicide-induced phytotoxicity is often associated with oxidative stress.[7] Measuring biochemical markers of oxidative stress can provide quantitative data on the plant's response.

Table 2: Biochemical Markers for Assessing Fungicide-Induced Oxidative Stress

MarkerDescriptionTypical Response to Stress
Malondialdehyde (MDA) A product of lipid peroxidation, indicating cell membrane damage.Increases
**Hydrogen Peroxide (H₂O₂) **A reactive oxygen species (ROS) that can accumulate under stress.Increases
Superoxide Dismutase (SOD) Activity An antioxidant enzyme that scavenges superoxide radicals.Increases (initially)
Catalase (CAT) Activity An antioxidant enzyme that detoxifies H₂O₂.Increases
Ascorbate Peroxidase (APX) Activity Another key enzyme in H₂O₂ detoxification.Increases

Experimental Protocol: Measuring MDA Content (Thiobarbituric Acid Reactive Substances - TBARS Assay)

  • Sample Preparation: Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in a suitable buffer (e.g., trichloroacetic acid solution).

  • Reaction: Add thiobarbituric acid (TBA) solution to the homogenate and incubate at a high temperature (e.g., 95°C) for a specific time.

  • Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using the Beer-Lambert equation with the extinction coefficient of the MDA-TBA adduct.

Q5: How might this compound affect gene expression in sensitive plants, and how can this be investigated?

A5: this compound-induced stress could lead to significant changes in gene expression related to stress response, detoxification, and metabolic pathways. Transcriptomic analysis (e.g., RNA-Seq) can provide a comprehensive view of these changes.

Potential Gene Expression Changes:

  • Upregulation of Stress-Responsive Genes: Genes encoding heat shock proteins, chaperones, and transcription factors involved in stress signaling.

  • Activation of Detoxification Pathways: Increased expression of genes for cytochrome P450s, glutathione S-transferases (GSTs), and ABC transporters.

  • Modulation of Photosynthesis-Related Genes: Downregulation of genes involved in chlorophyll biosynthesis and photosynthetic efficiency.

  • Changes in Hormone Signaling Pathways: Altered expression of genes related to hormones like ethylene, jasmonic acid, and salicylic acid, which are involved in plant defense and stress responses.

cluster_Stress_Perception Stress Perception cluster_Signal_Transduction Signal Transduction cluster_Transcriptional_Regulation Transcriptional Regulation cluster_Gene_Expression Gene Expression Changes This compound This compound Stress ROS ROS Production This compound->ROS MAPK MAPK Cascade ROS->MAPK Hormone Hormone Signaling (SA, JA, ET) ROS->Hormone TFs Stress-Responsive Transcription Factors MAPK->TFs Hormone->TFs Detox Detoxification Genes (GSTs, P450s) TFs->Detox Antioxidant Antioxidant Genes (SOD, CAT, APX) TFs->Antioxidant PR_Proteins Pathogenesis-Related (PR) Proteins TFs->PR_Proteins

References

Impact of soil composition on Inpyrfluxam bioavailability and performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Inpyrfluxam. The information focuses on the impact of soil composition on its bioavailability and performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole-carboxamide group (FRAC Code 7).[1][2] It functions by inhibiting the mitochondrial respiratory chain in fungi, specifically targeting the enzyme succinate dehydrogenase. This disruption of the fungal respiration process ultimately leads to the cessation of growth and death of the pathogen. This compound is effective against a range of soil-borne and foliar fungal diseases, including those caused by Rhizoctonia solani.[1][2][3]

Q2: How does soil composition generally affect the bioavailability of this compound?

The bioavailability of this compound in soil, and therefore its ability to control target pathogens, is significantly influenced by the soil's physical and chemical properties. Key factors include:

  • Organic Matter: Soils with high organic matter content tend to exhibit stronger adsorption of this compound. This binding can reduce the concentration of the fungicide available in the soil solution for uptake by fungi, potentially decreasing its immediate efficacy.

  • Clay Content: Clay particles, due to their large surface area and charge characteristics, can also adsorb this compound. The type and amount of clay will influence the degree of binding.

  • Soil pH: The pH of the soil can affect the chemical form of this compound and the surface charge of soil colloids (organic matter and clay), thereby influencing adsorption-desorption processes. While specific studies on this compound are limited, for many pesticides, soil pH can alter their persistence and mobility.[4]

Q3: Why might I see reduced performance of this compound in soils with high organic matter?

Reduced performance in high organic matter soils is likely due to increased sorption (binding) of this compound to the organic particles. When this compound is tightly bound to soil components, it is less available in the soil water to come into contact with and be absorbed by the target fungal pathogens. This can lead to a lower effective dose and reduced disease control.

Q4: Can soil pH affect the efficacy of this compound against pathogens like Rhizoctonia solani?

Q5: Is this compound prone to leaching in sandy soils?

This compound is described as being moderately mobile in soil.[2] In soils with low organic matter and low clay content, such as sandy soils, there is less surface area for adsorption. This can lead to a higher concentration of this compound in the soil solution and potentially greater mobility, which could increase the risk of leaching. However, its moderate persistence suggests it does not move through the soil profile as readily as some other compounds.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in field or greenhouse trials.

Possible Cause Troubleshooting Steps
High Soil Organic Matter or Clay Content 1. Characterize your soil: Determine the percentage of organic matter and clay content. 2. Consider a higher application rate if within labeled limits and appropriate for your experimental design. 3. Ensure thorough incorporation of this compound into the soil to maximize contact with the target zone.
Suboptimal Soil pH 1. Measure the pH of your soil. 2. If the pH is extreme, consider if it might be affecting either the pathogen's susceptibility or the fungicide's availability based on general pesticide chemistry principles. 3. For research purposes, you could adjust the soil pH in a controlled experiment to observe the effect on performance.
Enhanced Microbial Degradation 1. Soils with a history of pesticide application can sometimes develop microbial populations capable of accelerated degradation. 2. If you suspect this, a soil dissipation study comparing sterilized and non-sterilized soil from your site could provide insights.

Issue 2: Difficulty in extracting this compound from soil for analysis, leading to poor recovery rates.

Possible Cause Troubleshooting Steps
Strong Adsorption to Soil Matrix 1. Review your extraction solvent system. A combination of polar and non-polar solvents may be necessary to efficiently desorb this compound from both organic matter and clay surfaces. 2. Increase the extraction time and/or use a more vigorous extraction method (e.g., sonication, accelerated solvent extraction). 3. Consider using a multi-step extraction with solvents of varying polarity.
Degradation of this compound in Soil Samples 1. Ensure soil samples are stored properly (e.g., frozen) immediately after collection to halt microbial activity. 2. Analyze samples as quickly as possible after collection.

Data on this compound-Soil Interactions

While extensive public data correlating specific soil types with this compound's performance is limited, the following tables provide a generalized overview based on established principles of soil science and pesticide behavior.

Table 1: Expected Impact of Soil Properties on this compound Bioavailability

Soil PropertyLow LevelMedium LevelHigh Level
Organic Matter (%) High BioavailabilityModerate BioavailabilityLow Bioavailability
Clay Content (%) High BioavailabilityModerate BioavailabilityLow Bioavailability
Sand Content (%) Low BioavailabilityModerate BioavailabilityHigh Bioavailability

Note: This table presents expected trends. Actual bioavailability will depend on the complex interplay of all soil factors.

Table 2: Generalized Dissipation Half-Life (DT₅₀) of this compound in Different Soil Textures

Soil TextureTypical Organic MatterExpected DT₅₀ Range (Days)Primary Dissipation Factor
SandyLowShorterMicrobial Degradation
LoamModerateModerateSorption & Degradation
ClayHighLongerStrong Sorption

Note: These are generalized estimates. The actual DT₅₀ can vary significantly based on specific soil characteristics, microbial activity, and environmental conditions.

Experimental Protocols

1. Batch Equilibrium Study for Determining Soil Sorption Coefficient (Kd)

This method is used to quantify the extent to which this compound is adsorbed by a specific soil.

  • Materials:

    • Test soil, air-dried and sieved (2 mm).

    • Analytical grade this compound.

    • Stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • 0.01 M CaCl₂ solution.

    • Centrifuge tubes.

    • Orbital shaker.

    • HPLC-MS/MS or GC-MS for analysis.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound in 0.01 M CaCl₂ at different concentrations.

    • Add a known mass of soil to each centrifuge tube.

    • Add a known volume of each this compound solution to the tubes.

    • Include control samples with no soil to account for any adsorption to the tube walls.

    • Shake the tubes on an orbital shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil from the solution.

    • Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution.

    • Calculate the amount of this compound sorbed to the soil by subtracting the final solution concentration from the initial concentration.

    • The sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium. The Freundlich or Langmuir models can be used to describe the sorption isotherm.[7]

2. Soil Dissipation Study

This protocol helps determine the rate at which this compound degrades in a specific soil under controlled conditions.

  • Materials:

    • Test soil, sieved (2 mm).

    • Analytical grade this compound.

    • Incubation containers.

    • Controlled environment chamber (to maintain constant temperature and moisture).

  • Procedure:

    • Treat a known mass of soil with a solution of this compound to achieve the desired concentration.

    • Thoroughly mix the soil to ensure uniform distribution.

    • Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity).

    • Place the treated soil into incubation containers and store them in a controlled environment chamber in the dark.

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), collect soil samples.

    • Extract this compound from the soil samples using an appropriate solvent and analytical method.

    • Quantify the concentration of this compound at each time point.

    • Plot the concentration of this compound over time and use first-order kinetics to calculate the dissipation half-life (DT₅₀).

Visualizations

Inpyrfluxam_Bioavailability This compound This compound Applied to Soil SoilSolution This compound in Soil Solution (Bioavailable) This compound->SoilSolution Dissolution Sorbed This compound Sorbed to Soil Particles (Less Bioavailable) SoilSolution->Sorbed Adsorption Degradation Degradation (Microbial / Chemical) SoilSolution->Degradation Uptake Uptake by Fungi SoilSolution->Uptake Leaching Leaching SoilSolution->Leaching OrganicMatter High Organic Matter OrganicMatter->Sorbed Increases Adsorption ClayContent High Clay Content ClayContent->Sorbed Increases Adsorption LowpH Low Soil pH LowpH->Sorbed May Increase/Decrease Adsorption HighpH High Soil pH HighpH->Sorbed May Increase/Decrease Adsorption

Caption: Factors influencing the bioavailability of this compound in the soil environment.

Caption: A troubleshooting workflow for diagnosing issues with this compound performance.

References

Validation & Comparative

Inpyrfluxam versus other succinate dehydrogenase inhibitor fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural fungicides, succinate dehydrogenase inhibitors (SDHIs) represent a critical class of compounds for managing a wide spectrum of fungal plant diseases. Inpyrfluxam, a novel pyrazole-4-carboxamide fungicide developed by Sumitomo Chemical, has emerged as a potent addition to the SDHI arsenal. This guide provides an objective comparison of this compound's performance against other prominent SDHI fungicides, supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental workflows.

Performance Comparison of SDHI Fungicides

This compound demonstrates broad-spectrum activity against numerous phytopathogenic fungi, particularly those in the divisions Basidiomycota and Ascomycota.[1] Experimental data indicates that its efficacy is often comparable or superior to other leading SDHI fungicides.

In Vitro Efficacy Data

The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the potency of fungicides. The following tables summarize the available data comparing the in vitro efficacy of this compound and other SDHIs against key plant pathogens.

Table 1: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Rhizoctonia solani

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
This compound Data not publicly availableData not publicly available
Fluxapyroxad0.054 - 0.160.0101 - 0.3[1][2][3][4]
Boscalid2.04 - 2.2121.89 - 2.68[2][5]
Penthiopyrad0.150.05 - 0.27[3][4]
Sedaxane0.10.03 - 0.3[3][4]

Table 2: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Phakopsora pachyrhizi (Asian Soybean Rust)

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
This compound Provides 100% control at 0.16 ppm-[6]
Fluxapyroxad-Can be > 10[7]
Benzovindiflupyr-Can be > 10[7]

Table 3: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Venturia inaequalis (Apple Scab)

FungicideMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
This compound Provides 100% control at 100 ppm-[6]
FluxapyroxadData not publicly available in direct comparison-
BoscalidCan be > 10.1531 - 21.147[8]
Fluopyram0.043-[9]
Benzovindiflupyr2.02-[9]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound, like all SDHI fungicides, targets and inhibits the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to its death. The binding site for SDHI fungicides is the ubiquinone-binding (Qp) site of the SDH enzyme, which is formed by the SdhB, SdhC, and SdhD subunits.

Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.

While the general mechanism is understood, specific molecular docking studies for this compound are not widely available in the public domain. Such studies would provide detailed insights into the binding affinity and specific interactions of this compound with the Qp site of the SDH enzyme, allowing for a more precise comparison with other SDHIs at the molecular level.

Experimental Protocols

The following sections outline the general methodologies used to generate the comparative efficacy data presented in this guide.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 values of fungicides.

A Prepare fungicide stock solutions and serial dilutions B Amend molten agar medium with fungicide dilutions A->B C Pour amended agar into Petri dishes B->C D Inoculate center of each plate with a mycelial plug C->D E Incubate plates in the dark at a controlled temperature D->E F Measure colony diameters at regular intervals E->F G Calculate percentage of mycelial growth inhibition F->G H Determine EC50 value using probit or log-logistic regression G->H

Caption: Workflow for an in vitro mycelial growth inhibition assay.

  • Preparation of Fungicide Solutions: Stock solutions of each fungicide are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial dilutions are then made to achieve a range of desired concentrations.

  • Media Preparation: A standard growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved. The molten agar is cooled to approximately 50-55°C.

  • Fungicide Amendment: The fungicide dilutions are added to the molten agar to achieve the final test concentrations. A control plate with only the solvent is also prepared.

  • Inoculation: A mycelial plug, taken from the actively growing edge of a fungal culture, is placed in the center of each agar plate.

  • Incubation: The plates are incubated in the dark at a temperature optimal for the specific fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches a predefined size.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by performing a probit or log-logistic regression analysis.

In Vivo Fungicide Efficacy Trial (Foliar Application)

This method assesses the protective and curative efficacy of a fungicide on a whole plant.

A Grow host plants to a susceptible growth stage B Prepare fungicide spray solutions at desired concentrations A->B C Apply fungicide treatments to the plants B->C D Inoculate plants with fungal spores (before or after treatment) C->D Preventive D->C Curative E Provide optimal conditions for disease development (e.g., high humidity) D->E F Assess disease severity after an incubation period E->F G Calculate percent disease control relative to untreated control F->G

Caption: General workflow for an in vivo fungicide efficacy trial.

  • Plant Propagation: Healthy host plants are grown under controlled conditions to a growth stage that is susceptible to the target pathogen.

  • Fungicide Application: Fungicide solutions are prepared at various concentrations and applied to the plants as a foliar spray until runoff. A set of plants is left untreated or sprayed with a water/solvent control.

  • Inoculation: Plants are inoculated with a suspension of fungal spores. For preventive assays, inoculation occurs after fungicide application. For curative assays, inoculation occurs before fungicide application.

  • Incubation: The inoculated plants are placed in a controlled environment with optimal conditions (e.g., temperature, humidity, and light) for disease development.

  • Disease Assessment: After a specific incubation period, the severity of the disease on each plant is assessed using a rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: The percentage of disease control is calculated for each fungicide treatment by comparing the disease severity to that of the untreated control.

Enzymatic Assay: Succinate-Cytochrome c Reductase (SCR) Activity

This assay directly measures the inhibitory effect of SDHIs on the enzymatic activity of Complex II.

  • Mitochondria Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, succinate (the substrate), and cytochrome c (the electron acceptor).

  • Enzyme Reaction: The isolated mitochondria are added to the reaction mixture, and the reduction of cytochrome c is monitored spectrophotometrically at a specific wavelength.

  • Inhibition Assay: The assay is repeated with the addition of various concentrations of the SDHI fungicides to the reaction mixture.

  • Data Analysis: The rate of cytochrome c reduction is calculated for each fungicide concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Conclusion

This compound is a potent, broad-spectrum SDHI fungicide with demonstrated high efficacy against economically important plant pathogens. While publicly available, direct comparative data in the form of EC50 and IC50 values against a wide range of other SDHIs is still emerging, initial studies and regulatory assessments indicate performance that is often on par with or superior to existing market standards. Its distinct chemical structure within the pyrazole-4-carboxamide class may also offer advantages in resistance management strategies. Further research, particularly in the area of molecular modeling and the generation of comprehensive comparative efficacy data across a broader array of fungal pathogens, will continue to elucidate the precise positioning of this compound within the SDHI fungicide landscape.

References

Comparative Efficacy of Inpyrfluxam and Azoxystrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the fungicides Inpyrfluxam and Azoxystrobin, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative efficacy against key fungal pathogens supported by experimental data, and the methodologies employed in these evaluations.

Introduction and Overview

In the realm of agricultural and horticultural disease management, the development and application of effective fungicides are paramount. This guide focuses on two significant active ingredients: this compound, a newer succinate dehydrogenase inhibitor (SDHI), and Azoxystrobin, a widely used quinone outside inhibitor (QoI). Understanding their comparative efficacy and mechanisms is crucial for optimizing disease control strategies and managing fungicide resistance.

This compound is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class and is classified under FRAC (Fungicide Resistance Action Committee) Group 7.[1] It exhibits both protective and curative activity against a range of fungal pathogens.

Azoxystrobin , a member of the strobilurin class, is a broad-spectrum, systemic fungicide categorized under FRAC Group 11.[2][3] It is known for its protective, curative, eradicant, and translaminar properties.[4]

Mechanism of Action

Both this compound and Azoxystrobin disrupt the fungal mitochondrial electron transport chain, a critical pathway for cellular energy (ATP) production. However, they target different complexes within this chain.

This compound: Succinate Dehydrogenase Inhibition (SDHI)

This compound acts as a succinate dehydrogenase inhibitor (SDHI).[5][6] It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1] By binding to this complex, this compound blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] This inhibition halts ATP production, leading to the cessation of fungal growth and eventual cell death.[6]

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate CoQ_Pool Coenzyme Q Pool Complex_II->CoQ_Pool e- This compound This compound This compound->Complex_II Inhibition Complex_III Complex III CoQ_Pool->Complex_III ATP_Production ATP Production Complex_III->ATP_Production

This compound's inhibitory action on Complex II.
Azoxystrobin: Quinone outside Inhibition (QoI)

Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[2][7][8] It binds to the Qo site of cytochrome b, thereby blocking electron transfer from ubiquinol to cytochrome c.[2][7] This disruption of the electron flow prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] The blockage ultimately leads to a lack of cellular energy and fungal death.

Complex_II Complex II CoQ_Pool Coenzyme Q Pool (Ubiquinol) Complex_II->CoQ_Pool e- Complex_III Complex III (Cytochrome bc1) CoQ_Pool->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibition at Qo site Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Production ATP Production Complex_IV->ATP_Production

Azoxystrobin's inhibitory action on Complex III.

Comparative Efficacy Data

Direct, side-by-side comparative efficacy data for this compound and Azoxystrobin across a wide range of pathogens from a single comprehensive study is limited in the public domain. The following tables summarize available data from various sources, highlighting their performance against specific fungal diseases.

In Vitro Efficacy

The following table presents the half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth in laboratory assays. Lower EC50 values indicate higher efficacy.

PathogenFungicideEC50 (µg/mL)Reference
Alternaria alternataAzoxystrobin1.86[4]
Rhizoctonia solaniAzoxystrobin0.03 - 0.3 (most isolates)[9]

Note: Specific EC50 values for this compound against these pathogens were not available in the reviewed literature.

Field and Greenhouse Efficacy

The following tables summarize the percentage of disease control or reduction in disease severity observed in field or greenhouse trials.

Table 1: Efficacy against Rice Sheath Blight (Rhizoctonia solani)

TreatmentDisease Incidence Reduction (%)Reference
This compound43[10]
Azoxystrobin38[10]
Untreated Control0[10]

Data from registrant-submitted experimental trials indicate that this compound reduced sheath blight incidence from 68% in the untreated control to 25%, while Azoxystrobin reduced it to 30%. There was no significant difference in disease control between these fungicides in this study.[10]

Table 2: Efficacy against Apple Scab (Venturia inaequalis)

TreatmentDisease Severity Reduction (%)Reference
This compound9[11]
Untreated Control0[11]

In a study comparing curative effects, this compound was noted as being particularly effective against apple scab.[11] Another study showed this compound reduced apple scab severity from 11% in the untreated control to 2%.

Table 3: Efficacy against Soybean Rust (Phakopsora pachyrhizi)

TreatmentDisease SeverityReference
This compound + TebuconazoleLower[5]
Benzovindiflupyr + AzoxystrobinHigher[5]

A study on Asian soybean rust control showed that a mixture of this compound and Tebuconazole resulted in lower disease severity compared to a mixture of Benzovindiflupyr and Azoxystrobin.[5]

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the evaluation of fungicide efficacy.

In Vitro Bioassay: Mycelial Growth Inhibition

This method is used to determine the direct inhibitory effect of a fungicide on the growth of a target pathogen in a controlled laboratory setting.

Start Start Prepare_Media Prepare fungal growth medium (e.g., PDA) Start->Prepare_Media Add_Fungicide Incorporate serial dilutions of fungicide into the medium Prepare_Media->Add_Fungicide Pour_Plates Pour amended medium into Petri dishes Add_Fungicide->Pour_Plates Inoculate Inoculate center of each plate with a mycelial plug of the pathogen Pour_Plates->Inoculate Incubate Incubate plates at optimal temperature for pathogen growth Inoculate->Incubate Measure Measure colony diameter at regular intervals Incubate->Measure Calculate Calculate percent inhibition and determine EC50 value Measure->Calculate End End Calculate->End Start Start Site_Selection Select a uniform field site with a history of the target disease Start->Site_Selection Experimental_Design Design the experiment (e.g., Randomized Complete Block Design) with multiple replications Site_Selection->Experimental_Design Plot_Establishment Establish and mark experimental plots Experimental_Design->Plot_Establishment Treatment_Application Apply fungicide treatments at specified rates and timings Plot_Establishment->Treatment_Application Data_Collection Assess disease incidence and severity at regular intervals Treatment_Application->Data_Collection Yield_Assessment Harvest plots and measure yield and quality parameters Data_Collection->Yield_Assessment Statistical_Analysis Analyze data to determine treatment effects on disease and yield Yield_Assessment->Statistical_Analysis End End Statistical_Analysis->End

References

A Comparative Performance Analysis of Inpyrfluxam and Fluxapyroxad

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the fungicides Inpyrfluxam and Fluxapyroxad, both belonging to the succinate dehydrogenase inhibitor (SDHI) class. The analysis is intended for researchers, scientists, and professionals in drug development, offering a summary of their performance based on available experimental data.

Overview and Mode of Action

This compound and Fluxapyroxad are broad-spectrum fungicides classified under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] Their primary mode of action is the inhibition of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungal pathogens.[3][4][5][6] This disruption blocks the fungal cell's energy production (ATP synthesis) and the supply of building blocks for essential cellular components, ultimately leading to the cessation of fungal growth and reproduction.[6][7] This mechanism is effective against multiple stages of the fungal life cycle, including spore germination, germ tube growth, and mycelial development.[3][7]

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain TCA TCA Cycle Succinate Succinate TCA->Succinate produces C2 Complex II (Succinate Dehydrogenase) Succinate->C2 donates electrons to Fumarate Fumarate C1 Complex I C3 Complex III C1->C3 C2->Fumarate converts to C2->C3 C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase powers ATP ATP (Energy) ATP_Synthase->ATP generates SDHI This compound Fluxapyroxad (SDHI Fungicides) SDHI->C2 INHIBITS

Caption: SDHI fungicides inhibit Complex II, disrupting fungal energy production.

Comparative Efficacy Data

The performance of this compound and Fluxapyroxad can be comparable for certain pathogens, but differences in efficacy have been noted in various studies. Both fungicides offer preventive and curative properties.[5][6]

Table 1: Efficacy Against Rhizoctonia solani

Rhizoctonia solani causes a range of diseases, including seed decay, damping-off, sheath blight, and black scurf.

CropDiseaseThis compound EfficacyFluxapyroxad EfficacyKey Findings
CornSeedling DiseaseComparable to FluxapyroxadComparable to this compoundAs a seed treatment or in-furrow application, both provide similar protection against R. solani.[1][8]
SoybeanSeedling BlightOn par with FluxapyroxadOn par with this compoundWhen added to a base seed treatment, both fungicides resulted in a significant and similar yield increase (approx. 19%) over the base treatment alone.[1][8]
RiceSheath Blight25% disease incidence32% disease incidenceBoth significantly reduced disease incidence compared to the untreated control (68%). No significant differences in crop yield were observed between the two treatments.[8]
PotatoBlack ScurfData not specified>90% reduction in severityAt concentrations of 0.08% to 0.12%, Fluxapyroxad was highly effective in controlling the disease and increasing yield.[9]
SugarbeetDamping-offEffective as seed treatmentEffective as seed treatmentBoth are registered and effective seed treatments for controlling R. solani.[1][8]
Table 2: Efficacy Against Asian Soybean Rust (Phakopsora pachyrhizi)

Asian Soybean Rust is a highly aggressive foliar disease that can cause significant yield losses.

ParameterThis compoundFluxapyroxadKey Findings
Preventive Control 100% control at 0.16 ppmData not specifiedIn a laboratory pot test, this compound showed high preventive efficacy.[4]
Post-Infection Control 100% control at 30 g ai/haData not specifiedThis compound demonstrated superior post-infection efficacy compared to other major SDHIs in the cited study.[4]
Field Performance Data not specifiedEffective in mixturesFluxapyroxad, typically in combination with strobilurins and/or triazoles, is widely used for ASR control.[10][11] Populations with reduced sensitivity to Fluxapyroxad have been observed in Brazil.[12]
Table 3: Efficacy Against Other Key Pathogens

| Pathogen | Disease | this compound Efficacy | Fluxapyroxad Efficacy | Key Findings | | :--- | :--- | :--- | :--- | | Zymoseptoria tritici | Septoria Tritici Blotch (Wheat) | Data not specified | Superior Performance | In a multi-country European field study (2019-2021), Fluxapyroxad provided the best overall efficacy against STB among several tested SDHIs.[13] | | Venturia inaequalis | Apple Scab | 100% control at 100 ppm | Data not specified | Showed superior efficacy compared to other major SDHIs in the cited study.[4] | | Colletotrichum spp. | Anthracnose / Leaf Disease | Data not specified | <35% inhibitory activity at 5 mg/liter | In an in vitro study, Fluxapyroxad showed lower efficacy against C. siamense and C. nymphaeae compared to other SDHIs like benzovindiflupyr and penthiopyrad.[14] |

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of fungicide performance. Below are generalized protocols for key experiments.

A. In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit 50% of fungal growth (EC₅₀).

  • Fungal Culture: The target fungal pathogen is cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), until the colony is actively growing.

  • Media Preparation: Autoclaved PDA is cooled to approximately 50°C. A stock solution of the fungicide (e.g., this compound or Fluxapyroxad) is serially diluted and added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with no fungicide is also prepared.

  • Inoculation: A small mycelial plug (e.g., 5 mm diameter) is taken from the edge of the active fungal culture and placed in the center of each fungicide-amended and control plate.

  • Incubation: Plates are incubated under optimal conditions (temperature, light) for the specific pathogen.

  • Data Collection & Analysis: Once the fungal colony on the control plate has reached a substantial size, the diameter of the colonies on all plates is measured. The percentage of mycelial growth inhibition is calculated relative to the control. These values are used to determine the EC₅₀ for each fungicide via probit analysis or non-linear regression.[15]

B. In Vivo Field Efficacy Trial

Field trials assess fungicide performance under real-world agricultural conditions.

  • Trial Setup: The trial is established in a location with a history of the target disease. A randomized complete block design is typically used, with multiple replications (e.g., 4 blocks) for each treatment.

  • Treatments: Treatments include an untreated control, this compound at a specified rate, Fluxapyroxad at a specified rate, and potentially other standard fungicides for comparison. Application rates are based on manufacturer recommendations (e.g., lbs a.i./Acre or g ai/ha).[4][8]

  • Application: Fungicides are applied using calibrated equipment (e.g., ground boom sprayer) at a specific crop growth stage or upon initial disease detection. The timing and number of applications are critical variables.

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue area affected) are visually assessed at multiple time points after application. Standardized rating scales are used to ensure consistency.[8][9]

  • Yield Measurement: At the end of the growing season, the crop from each plot is harvested, and the yield (e.g., bushels/acre, kg/ha ) is measured.[8]

  • Statistical Analysis: Data on disease levels and yield are subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments.

Experimental_Workflow cluster_invitro In Vitro Assay (EC₅₀ Determination) cluster_invivo In Vivo Field Trial A1 Culture Pathogen A3 Inoculate Plates A1->A3 A2 Prepare Fungicide- Amended Media A2->A3 A4 Incubate A3->A4 A5 Measure Colony Growth A4->A5 A6 Calculate EC₅₀ Value A5->A6 B1 Establish Field Plots (Randomized Block Design) B2 Apply Fungicide Treatments B1->B2 B3 Assess Disease (Incidence & Severity) B2->B3 B4 Harvest & Measure Yield B3->B4 B5 Statistical Analysis B4->B5 B6 Determine Performance B5->B6

Caption: Generalized workflow for in vitro and in vivo fungicide efficacy testing.

Resistance Management

As both this compound and Fluxapyroxad belong to FRAC Group 7, there is a medium to high risk of fungi developing resistance.[1] Cross-resistance between different SDHI fungicides is a known phenomenon.[15] Therefore, neither fungicide can be effectively used to manage resistance to the other. For sustainable disease control, it is critical to use these products in rotation or as part of a mixture with fungicides from different FRAC groups (i.e., with different modes of action).[16]

Conclusion

This compound and Fluxapyroxad are both highly effective systemic fungicides that share the same mode of action by inhibiting fungal respiration.

  • Performance: Their efficacy is often comparable, particularly against various diseases caused by Rhizoctonia solani on crops like corn, soybeans, and rice.[8]

  • Pathogen Specificity: Distinct performance advantages can be observed depending on the target pathogen. Studies have shown this compound to have excellent post-infection activity against Asian soybean rust and apple scab, while Fluxapyroxad has demonstrated superior performance against Septoria tritici blotch in wheat in large-scale European trials.[4][13]

  • Utility: Both fungicides are valuable tools for integrated pest management (IPM) programs. However, due to their shared mode of action and the risk of cross-resistance, they must be used judiciously within a broader resistance management strategy that includes rotation with other fungicide classes.[16]

The selection between this compound and Fluxapyroxad should be guided by the specific target pathogen, local disease pressure, and existing resistance profiles in the fungal population.

References

Inpyrfluxam: A Comparative Analysis of a Novel SDHI Fungicide Across Key Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Inpyrfluxam, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, is demonstrating significant efficacy in the control of a broad spectrum of fungal diseases across multiple key agricultural crops. This guide provides a comprehensive comparison of this compound's performance against other market alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential applications and benefits in modern agriculture.

This compound, classified under the Fungicide Resistance Action Committee (FRAC) Group 7, targets the mitochondrial complex II of pathogenic fungi, effectively inhibiting their respiration and energy production.[1][2][3][4] This mode of action provides both preventative and curative properties against a range of foliar, soil-borne, and seed-borne diseases.[1]

Comparative Efficacy of this compound

Field trials have consistently shown this compound's robust performance in various cropping systems, often comparable or superior to other established fungicides.

Soybean (Glycine max)

In soybeans, this compound has proven effective against critical diseases such as Asian soybean rust (Phakopsora pachyrhizi) and Rhizoctonia aerial blight. As a seed treatment, its efficacy in controlling soybean seedling blight caused by Rhizoctonia solani is on par with other SDHI fungicides like sedaxane and fluxapyroxad, leading to significant yield increases of approximately 19% over base treatments.[5] For foliar applications against aerial blight, this compound offers a distinct mode of action compared to the widely used strobilurins (FRAC Code 11) and triazoles (FRAC Code 3), making it a valuable tool for resistance management.[5] In regions like Brazil, where resistance to other fungicide classes is a growing concern, a combination of this compound and tebuconazole has shown lower disease severity and higher grain yields in controlling Asian soybean rust.[1]

CropTarget DiseaseThis compound PerformanceComparator Fungicide(s)Comparator Performance
Soybean Seedling Blight (Rhizoctonia solani)Comparable efficacy, ~19% yield increase over baseSedaxane, FluxapyroxadComparable efficacy, ~19% yield increase over base
Soybean Asian Soybean RustLower disease severity, higher grain yield (in combination with tebuconazole)Benzovindiflupyr + Picoxystrobin, Benzovindiflupyr + Azoxystrobin, Fluxapyroxad + PyraclostrobinVaried, with Fluxapyroxad + Pyraclostrobin also showing high efficacy
Soybean Rhizoctonia Aerial BlightExcellent efficacy, provides a new mode of action for resistance managementStrobilurins (e.g., Azoxystrobin), TriazolesEffective, but with noted resistance development to strobilurins
Sugar Beet (Beta vulgaris)

This compound presents a new mode of action for controlling Rhizoctonia root and crown rot in sugar beets, a disease primarily managed by strobilurins and triazoles.[5] As a seed treatment, this compound, when added to a base treatment, has been shown to increase plant counts.[5] For post-emergence control of Rhizoctonia solani, fungicides are most effective when applied just before infection takes place, with soil temperatures around 60-62°F being a key indicator.[6]

CropTarget DiseaseThis compound PerformanceComparator Fungicide(s)Comparator Performance
Sugar Beet Rhizoctonia Root and Crown RotProvides a new mode of action for resistance managementAzoxystrobin, Pyraclostrobin, ProthioconazoleEstablished control, but with the need for alternative modes of action
Sugar Beet Rhizoctonia Damping-off (Seed Treatment)Increased plant stand countPenthiopyradSimilar increase in plant stand count
Rice (Oryza sativa)

Field trials on rice have demonstrated that this compound is as effective as azoxystrobin and fluxapyroxad in reducing sheath blight incidence. In one study, this compound reduced sheath blight from 68% in the untreated control to 25%, a level of control not significantly different from that of azoxystrobin (30%) and fluxapyroxad (32%).[5][7]

CropTarget DiseaseThis compound PerformanceComparator Fungicide(s)Comparator Performance
Rice Sheath Blight25% disease incidenceAzoxystrobin, Fluxapyroxad30% and 32% disease incidence, respectively
Corn (Zea mays)

As a seed treatment and in-furrow application, this compound has shown protection against Rhizoctonia diseases in corn that is comparable to widely used alternatives like sedaxane and fluxapyroxad.[5][7] No significant differences in plant stand counts were observed between these treatments.[5][7]

CropTarget DiseaseThis compound PerformanceComparator Fungicide(s)Comparator Performance
Corn Rhizoctonia Seed Decay and Damping-offComparable protectionSedaxane, FluxapyroxadComparable protection
Apple (Malus domestica)

In controlling apple scab, this compound has demonstrated high efficacy. In one trial, it reduced scab severity from 11% in the untreated control to 2%, which was not significantly different from the 4% severity observed with penthiopyrad.[5][7] Against powdery mildew, this compound reduced disease incidence from 20% to 2%, outperforming penthiopyrad and kresoxim-methyl, which both reduced incidence to 6%.[7]

CropTarget DiseaseThis compound PerformanceComparator Fungicide(s)Comparator Performance
Apple Apple Scab2% disease severityPenthiopyrad4% disease severity
Apple Powdery Mildew2% disease incidencePenthiopyrad, Kresoxim-methyl6% disease incidence for both

Experimental Protocols

The evaluation of this compound's efficacy relies on standardized and rigorous experimental methodologies. The following provides an overview of typical protocols employed in field trials.

General Field Trial Design
  • Experimental Design: Most field efficacy trials utilize a Randomized Complete Block Design (RCBD) with multiple replications (typically 4 or 5) to minimize the effects of field variability.[2][5][8]

  • Plot Size: Plot dimensions vary depending on the crop and available land, with examples such as four rows spaced 97 cm apart and 7.9 m long for peanut trials.[8]

  • Application: Fungicides are typically applied using CO2-pressurized sprayers equipped with nozzles designed to ensure thorough coverage of the target crop.[8] Application timing is critical and is often based on crop growth stage, disease prediction models, or environmental cues like soil temperature.[4][9]

  • Data Collection: Disease assessment is conducted at various intervals after application. This can involve visual ratings of disease severity on leaves and fruit, stand counts, and ultimately, crop yield.[2]

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.[2]

Specific Protocol Example: Control of Rhizoctonia solani in Sugar Beet (Greenhouse)
  • Objective: To evaluate the efficacy of fungicides for the control of R. solani on sugar beet.

  • Experimental Setup: Greenhouse conditions maintained at 22 ± 2°C with a 12-hour photoperiod.[2]

  • Design: Randomized complete block with four replicates.[2]

  • Inoculation: Soil is inoculated with R. solani grown on a carrier medium such as barley seeds prior to planting.[2][3]

  • Fungicide Application: Fungicides are applied in-furrow at the time of planting.[2]

  • Assessment: Stand counts are taken, and roots are evaluated for disease symptoms using a rating scale (e.g., 0 to 7) at a set time point after inoculation (e.g., 21 days).[2]

  • Analysis: Data are analyzed using appropriate statistical models, such as the SAS general linear model, to compare treatment means.[2]

Visualizing Key Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

SDHI_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Mode of Action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Experimental_Workflow cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_assessment Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting Objective Define Objectives & Hypotheses SiteSelection Site Selection (Crop History, Soil Type) Objective->SiteSelection ExperimentalDesign Experimental Design (e.g., RCBD, Plot Size) SiteSelection->ExperimentalDesign TreatmentSelection Select Treatments (this compound, Comparators, Control) ExperimentalDesign->TreatmentSelection Planting Crop Planting Inoculation Pathogen Inoculation (if required) Planting->Inoculation Application Fungicide Application (Calibrated Equipment, Timed) Inoculation->Application Maintenance Crop Maintenance (Irrigation, Pest Control) Application->Maintenance DiseaseAssessment Disease Severity/Incidence Rating YieldMeasurement Harvest & Measure Crop Yield DiseaseAssessment->YieldMeasurement DataAnalysis Statistical Analysis (e.g., ANOVA) YieldMeasurement->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation Publication Publication of Findings Interpretation->Publication

Caption: Generalized Experimental Workflow for Fungicide Efficacy Trials.

References

A Comparative Analysis of the SDHI Fungicides: Inpyrfluxam and Benzovindiflupyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides: Inpyrfluxam and Benzovindiflupyr. Both belong to the Fungicide Resistance Action Committee (FRAC) Group 7, sharing a common mode of action by targeting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal death.[3][4] This document summarizes their chemical properties, comparative efficacy against key fungal pathogens based on available experimental data, and details the methodologies employed in these studies.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Benzovindiflupyr is crucial for appreciating their behavior and efficacy.

PropertyThis compoundBenzovindiflupyr
Chemical Class Pyrazole-4-carboxamidePyrazole-4-carboxamide
FRAC Group 7 (Succinate Dehydrogenase Inhibitor)7 (Succinate Dehydrogenase Inhibitor)
Molecular Formula C₁₈H₂₁F₂N₃OC₁₈H₁₅Cl₂F₂N₃O
Molecular Weight 333.4 g/mol 398.2 g/mol
Chemical Structure
alt text
alt text

Mode of Action: Inhibition of Succinate Dehydrogenase

Both this compound and Benzovindiflupyr function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][5] The SDH enzyme is a complex of four subunits (SdhA, SdhB, SdhC, and SdhD).[6] SDHI fungicides bind to the ubiquinone-binding (Qp) site of complex II, preventing the transfer of electrons from succinate to ubiquinone.[5][7] This blockage of the electron transport chain disrupts ATP synthesis and leads to the accumulation of succinate.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- transfer ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- transfer Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase UQ->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII Oxidation ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexII Inhibition Benzovindiflupyr Benzovindiflupyr Benzovindiflupyr->ComplexII

Figure 1: Signaling pathway of SDHI fungicides. (Within 100 characters)

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Benzovindiflupyr against various fungal pathogens. EC₅₀ values represent the concentration of the fungicide that inhibits 50% of the fungal growth or germination.

Table 1: Comparative Efficacy (EC₅₀ in µg/mL) Against Venturia inaequalis (Apple Scab)

Growth StageThis compoundBenzovindiflupyrReference
Conidial Germination0.01370.0021[8]
Mycelial Growth0.02910.0575[8]

Table 2: Efficacy Against Rhizoctonia solani and Sclerotium rolfsii in Peanut

DiseaseThis compound TreatmentComparative TreatmentEfficacy ComparisonReference
Rhizoctonia Pod Rot (R. solani)0.04-0.1 kg a.i./ha (2 applications)Azoxystrobin @ 0.22 kg a.i./ha (2 applications)Comparable[9]
Southern Blight (S. rolfsii)0.05-1.0 kg/ha (1-2 applications)Azoxystrobin + BenzovindiflupyrComparable[9]

Table 3: Efficacy of Benzovindiflupyr Against Corynespora cassiicola (Cucumber Corynespora Leaf Spot)

ParameterEC₅₀ (µg/mL)Reference
Mycelial Growth0.69 ± 0.44[10]
Spore Germination0.12 ± 0.063[10]
Germ Tube Elongation0.13 ± 0.076[10]

Table 4: Field Trial Efficacy of Benzovindiflupyr Against Corynespora cassiicola

TreatmentApplication RatePreventive Efficacy (%)Curative Efficacy (%)Reference
Benzovindiflupyr150 µg/mL86.977.1[10]

Table 5: Comparative Efficacy Against Asian Soybean Rust (Phakopsora pachyrhizi)

FungicideObservationReference
This compoundTended to retain higher efficacy than benzovindiflupyr after the emergence of the SdhC-I86F genotype.[11]
Benzovindiflupyr + Azoxystrobin61.8% control efficiency.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is commonly used to determine the EC₅₀ values of fungicides against mycelial growth.

A Prepare fungicide stock solutions of varying concentrations B Amend molten Potato Dextrose Agar (PDA) with fungicide solutions A->B C Pour amended PDA into Petri dishes B->C D Inoculate center of each plate with a mycelial plug of the target fungus C->D E Incubate plates at a controlled temperature (e.g., 25°C) D->E F Measure colony diameter at regular intervals E->F G Calculate percent inhibition and determine EC50 value F->G

Figure 2: In vitro fungicide screening workflow. (Within 100 characters)

Protocol Details:

  • Fungicide Preparation: Stock solutions of this compound and Benzovindiflupyr are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to achieve a range of test concentrations.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten (around 45-50°C), the fungicide dilutions are added to the agar to achieve the desired final concentrations.[12][13] A control group with only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each fungicide-amended and control plate.[12]

  • Incubation: The plates are incubated at a temperature optimal for the growth of the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.[13]

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Field Trial for Fungicide Efficacy

Field trials are crucial for evaluating the performance of fungicides under real-world conditions.

A Establish experimental plots in a randomized complete block design B Apply fungicide treatments at specified growth stages or disease onset A->B C Maintain an untreated control plot A->C D Assess disease severity and incidence at regular intervals B->D C->D E Harvest plots and measure yield and quality parameters D->E F Statistically analyze the data to determine treatment efficacy E->F

Figure 3: Field trial experimental workflow. (Within 100 characters)

Protocol Details:

  • Experimental Design: Field plots are established in a location with a history of the target disease. A randomized complete block design is typically used to minimize the effects of field variability.[9]

  • Treatments: this compound and Benzovindiflupyr are applied at their recommended label rates. An untreated control plot is included for comparison. Applications can be preventive (before disease symptoms appear) or curative (after initial symptoms are observed).[10]

  • Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. The timing of applications is critical and often corresponds to specific plant growth stages or is triggered by disease forecasting models.[14]

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity (percentage of tissue area affected) are assessed visually at regular intervals throughout the growing season. Standardized rating scales are used to ensure consistency.[15]

  • Yield and Quality Assessment: At the end of the growing season, the plots are harvested, and yield (e.g., bushels per acre, fruit weight) and quality parameters are measured.

  • Data Analysis: The collected data on disease levels and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the fungicide treatments and the untreated control.

Conclusion

Both this compound and Benzovindiflupyr are effective SDHI fungicides with broad-spectrum activity against a range of important plant pathogens. The available data suggests that their efficacy can vary depending on the target pathogen and the specific fungal life stage being targeted. For instance, against Venturia inaequalis, Benzovindiflupyr showed higher efficacy in inhibiting conidial germination, while this compound was more effective against mycelial growth.[8] In the case of Asian soybean rust, this compound may offer an advantage against certain resistant genotypes.[11] Both fungicides have demonstrated comparable efficacy to other standard treatments against key diseases in peanuts.[9]

The selection of either this compound or Benzovindiflupyr for research or disease management programs should be guided by the specific target pathogen, the potential for resistance development, and the desired application strategy (preventive vs. curative). Further head-to-head comparative studies across a wider range of pathogens and environmental conditions are warranted to provide a more comprehensive understanding of their relative performance.

References

A Comparative Guide to the Cross-Validated Quantification of Inpyrfluxam Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a cross-validated analytical method for the quantification of the fungicide Inpyrfluxam and its primary metabolites (3'-OH-S-2840, 1'-COOH-S-2840-A, and 1'-COOH-S-2840-B) in different environmental matrices. The methodology is based on a robust Liquid Chromatography with Tandem Mass Spectrometric Detection (LC-MS/MS) approach, which has been independently validated.[1] This document summarizes the method's performance across soil and water matrices, offering insights into its suitability for various research and regulatory applications.

Introduction to this compound and Analytical Challenges

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of plant diseases.[2][3] Accurate quantification of this compound and its metabolites in environmental samples is crucial for residue monitoring, environmental fate studies, and ensuring food safety.[4] The complexity of environmental matrices, such as soil and water, can introduce interferences, making the development and validation of reliable analytical methods essential.[5] This guide focuses on a validated LC-MS/MS method, recognized for its high selectivity and sensitivity in trace analysis.[6]

Overview of the Validated LC-MS/MS Method

The primary analytical method validated for this compound quantification is based on High-Performance Liquid Chromatography (HPLC) coupled with a Tandem Mass Spectrometer (MS/MS).[1][7][8][9][10] This technique offers excellent specificity by separating the target analytes from the matrix components chromatographically and then identifying and quantifying them based on their specific mass-to-charge ratios.[6]

Comparative Performance Data

The performance of the LC-MS/MS method for the quantification of this compound and its metabolites has been validated in both soil and water matrices. The key performance parameters are summarized in the tables below.

Table 1: Method Performance in Soil Matrix [9]

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Limit of Detection (LOD) (mg/kg)
This compound (S-2399) 0.01 (LOQ)955.30.010.005
0.10 (10xLOQ)983.1
3'-OH-S-2840 0.01 (LOQ)926.50.010.005
0.10 (10xLOQ)964.2
1'-COOH-S-2840-A 0.01 (LOQ)897.10.010.005
0.10 (10xLOQ)944.8
1'-COOH-S-2840-B 0.01 (LOQ)887.80.010.005
0.10 (10xLOQ)935.1

Table 2: Method Performance in Water Matrix [8]

AnalyteFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)
This compound (S-2399) 1.0 (LOQ)993.01.00.5
10.0 (10xLOQ)1012.5
3'-OH-S-2840 1.0 (LOQ)973.51.00.5
10.0 (10xLOQ)992.8
1'-COOH-S-2840-A 1.0 (LOQ)954.11.00.5
10.0 (10xLOQ)983.2
1'-COOH-S-2840-B 1.0 (LOQ)944.51.00.5
10.0 (10xLOQ)973.6

Experimental Protocols

The following sections detail the methodologies employed for sample preparation and LC-MS/MS analysis.

Soil Samples [1][9]

  • Extraction: A 10g soil sample is extracted twice with a solution of acetone and water (4:1, v/v) by shaking, followed by centrifugation. A third extraction is performed with acetone and 0.5 M hydrochloric acid (4:1, v/v).

  • Buffering and Cleanup: The combined extracts are buffered to a pH of approximately 5 using sodium acetate and acetic acid. The buffered extract then undergoes solid-phase extraction (SPE) cleanup using an Oasis HLB cartridge.

  • Elution and Reconstitution: The analytes are eluted from the SPE cartridge with methanol. The eluent is then diluted to a known volume with methanol. An aliquot is mixed with an internal standard solution before analysis.

Water Samples [8]

  • Solid-Phase Extraction (SPE): A 20 mL water sample is loaded onto an Oasis HLB SPE cartridge that has been preconditioned with methanol and HPLC-grade water.

  • Washing and Elution: The cartridge is washed with HPLC-grade water, and the analytes are then eluted with methanol.

  • Final Preparation: The final volume of the eluate is adjusted to 10 mL with methanol. An aliquot of the extract is mixed with HPLC-grade water and an internal standard solution for LC-MS/MS analysis.

  • Instrumentation: An Agilent 1200 series HPLC system (or equivalent) coupled to an Applied Biosystems API 4000 mass spectrometer (or equivalent) with an electrospray ionization (ESI) interface.

  • Chromatographic Column: Agilent Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is used with Mobile Phase A consisting of 5 mM ammonium acetate in water and Mobile Phase B consisting of methanol.

  • Ionization Mode: Both positive and negative ion modes are used to detect the different analytes.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for the quantification of the target analytes and their internal standards. Two ion transitions are monitored for each analyte for quantification and confirmation.

Visualizing the Workflow and Validation Concepts

The following diagrams illustrate the experimental workflow and the logical relationships in analytical method validation.

Experimental_Workflow_for_Inpyrfluxam_Quantification cluster_Soil Soil Sample Preparation cluster_Water Water Sample Preparation Soil_Sample 10g Soil Sample Extraction1 Extraction with Acetone/Water Soil_Sample->Extraction1 Centrifugation Centrifugation Extraction1->Centrifugation Extraction2 Extraction with Acetone/HCl Combine_Extracts Combine Extracts Extraction2->Combine_Extracts Centrifugation->Extraction2 Buffering Buffering (pH ~5) Combine_Extracts->Buffering SPE_Cleanup_Soil SPE Cleanup (Oasis HLB) Buffering->SPE_Cleanup_Soil Elution_Soil Elution with Methanol SPE_Cleanup_Soil->Elution_Soil Final_Prep_Soil Final Preparation with Internal Standard Elution_Soil->Final_Prep_Soil LCMS_Analysis LC-MS/MS Analysis (ESI, MRM) Final_Prep_Soil->LCMS_Analysis Water_Sample 20mL Water Sample SPE_Cleanup_Water SPE Cleanup (Oasis HLB) Water_Sample->SPE_Cleanup_Water Wash Wash Cartridge SPE_Cleanup_Water->Wash Elution_Water Elution with Methanol Wash->Elution_Water Final_Prep_Water Final Preparation with Internal Standard Elution_Water->Final_Prep_Water Final_Prep_Water->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Diagram 1: Experimental Workflow for this compound Quantification.

Analytical_Method_Validation_Parameters center Method Validation Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (RSD %) center->Precision Linearity Linearity (Correlation Coefficient) center->Linearity Range Range center->Range LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantification (LOQ) center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

Diagram 2: Key Parameters of Analytical Method Validation.

Discussion of Alternative and Complementary Methods

While the LC-MS/MS method presented here is highly effective, other analytical techniques could potentially be adapted for this compound quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive and selective than LC-MS/MS. However, for applications where higher concentrations of this compound are expected and the sample matrix is relatively clean, HPLC-UV could be a more accessible and cost-effective option. Method development would be required to establish the optimal wavelength for detection and to ensure sufficient separation from matrix interferences.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The suitability of GC-MS for this compound analysis would depend on the thermal stability and volatility of the parent compound and its metabolites.[6][11][12] Derivatization might be necessary to improve the chromatographic properties of the analytes.[12] GC-MS can offer high sensitivity and selectivity, but the sample preparation may be more complex compared to the LC-MS/MS method.

Conclusion

The cross-validated LC-MS/MS method provides a reliable and robust approach for the quantification of this compound and its key metabolites in both soil and water matrices. The method demonstrates excellent accuracy, precision, and sensitivity, meeting the stringent requirements for environmental monitoring and residue analysis. While alternative methods like HPLC-UV and GC-MS exist, the presented LC-MS/MS protocol offers a superior combination of selectivity and sensitivity for trace-level quantification in complex environmental samples. Researchers and scientists can confidently employ this validated method for their studies on this compound.

References

Independent Validation of Inpyrfluxam: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the fungicide Inpyrfluxam's performance against other alternatives, supported by available experimental data. The information is compiled from independent research and regulatory assessments to offer a comprehensive overview.

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the Fungicide Resistance Action Committee (FRAC) Group 7.[1] It functions by inhibiting Complex II of the mitochondrial respiratory chain, thereby blocking the energy production in pathogenic fungi.[2][3] This guide summarizes quantitative data from field trials, details experimental protocols, and visualizes key biological and experimental processes.

Performance Comparison of this compound and Alternatives

The following tables summarize the efficacy of this compound in controlling key fungal diseases across various crops, as compared to other commercially available fungicides. Data is sourced from independent field trials and comprehensive reviews of registrant-submitted data by the U.S. Environmental Protection Agency's Biological and Economic Analysis Division (BEAD).

Table 1: Efficacy Against Sheath Blight (Rhizoctonia solani) in Rice

FungicideApplication MethodDisease Incidence (%)% Disease Reduction vs. UntreatedYield ResponseData Source
Untreated Control-68--Registrant Data[1]
This compound Foliar Spray2563.2Not significantly different from alternativesRegistrant Data[1]
AzoxystrobinFoliar Spray3055.9Not significantly different from this compoundRegistrant Data[1]
FluxapyroxadFoliar Spray3252.9Not significantly different from this compoundRegistrant Data[1]
PropiconazoleFoliar SprayIneffective--Registrant Data[1]

Table 2: Efficacy Against Seedling and Aerial Blight (Rhizoctonia solani) in Soybeans

Fungicide CombinationApplication MethodOutcomeData Source
Base Treatment (fludioxonil+ethaboxam+metalaxyl)Seed TreatmentBaselineRegistrant Data[1]
This compound + Base TreatmentSeed Treatment~19% yield increase over base treatmentRegistrant Data[1]
Sedaxane + Base TreatmentSeed Treatment~19% yield increase over base treatmentRegistrant Data[1]
Fluxapyroxad + Base TreatmentSeed Treatment~19% yield increase over base treatmentRegistrant Data[1]
This compound (alone)Foliar SprayExcellent efficacy against aerial blightRegistrant Data[1]
Fluxapyroxad + PyraclostrobinFoliar SprayExcellent efficacy against aerial blightRegistrant Data[1]

Table 3: Efficacy Against Asian Soybean Rust (Phakopsora pachyrhizi) in Soybeans

Fungicide CombinationDisease Severity (%)Defoliation (%)1,000-Grain Weight (g)Grain Yield ( kg/ha )Data Source
Benzovindiflupyr + Picoxystrobin14.1 - 25.118.0 - 27.6134.4 - 150.83201 - 3658Siqueira et al., 2025[4][5]
Benzovindiflupyr + Azoxystrobin13.9 - 24.617.0 - 26.6137.2 - 152.03231 - 3681Siqueira et al., 2025[4][5]
Fluxapyroxad + Pyraclostrobin10.6 - 19.812.0 - 19.0145.4 - 159.23496 - 3881Siqueira et al., 2025[4][5]
This compound + Tebuconazole10.1 - 19.311.0 - 18.0145.8 - 160.03512 - 3900Siqueira et al., 2025[4][5]

Table 4: Efficacy Against Foliar and Soil-Borne Diseases in Peanuts

Fungicide ProgramDiseaseEfficacy ComparisonData Source
This compound (2 applications) + ChlorothalonilEarly Leaf SpotAs good as or better than Azoxystrobin or Azoxystrobin + Benzovindiflupyr programsGrichar & Meador, 2023[1]
This compound (0.04-0.1 kg ai/ha, 2 applications)Rhizoctonia Pod RotComparable to two applications of Azoxystrobin (0.22 kg ai/ha)Grichar & Meador, 2023[1]
This compound (0.05-0.1 kg/ha , 1-2 applications)Southern BlightComparable to Azoxystrobin + BenzovindiflupyrGrichar & Meador, 2023[1]

Table 5: Efficacy Against Apple Scab (Venturia inaequalis)

FungicideApplication MethodScab Severity (%)% Disease Reduction vs. UntreatedData Source
Untreated Control-11-Registrant Data[1]
This compound Foliar Spray281.8Registrant Data[1]
PenthiopyradFoliar Spray463.6Registrant Data[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and replication of field trial data. Below are examples of protocols derived from independent research studies.

Protocol 1: In-Furrow Fungicide Application for Rhizoctonia Control in Corn

This protocol is a generalized representation based on methodologies from university research extension trials for soil-borne diseases.

  • Experimental Design: Randomized complete block with four replicates.

  • Plot Size: Four rows, 30-inch spacing, length as appropriate for site.

  • Variety: A corn variety susceptible to Rhizoctonia solani.

  • Treatments:

    • Untreated Control

    • This compound at a specified rate (e.g., in fl oz/acre)

    • Alternative registered fungicides (e.g., Azoxystrobin, Fluxapyroxad) at labeled rates.

  • Application: Fungicides are applied in-furrow at planting using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 5 gallons/acre). Application is directed into the open seed furrow before closure.

  • Data Collection:

    • Stand Counts: Number of emerged plants per plot at 14 and 21 days after planting.

    • Seedling Vigor: Visual rating on a scale (e.g., 1-9) at early vegetative stages.

    • Disease Severity: Root rot ratings on a 0-7 scale at a specified growth stage, where 0 is a healthy root and 7 is a completely rotted root.[6]

    • Yield: Harvest the center two rows of each plot, adjust for moisture, and calculate yield in bushels per acre.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a protected least significant difference (LSD) test at P ≤ 0.05.

Protocol 2: Foliar Fungicide Application for Asian Soybean Rust Control

This protocol is based on the methodology described by Siqueira et al. (2025).[4][5]

  • Experimental Design: Randomized complete block design with five replications.

  • Treatments:

    • Untreated Control

    • This compound + Tebuconazole

    • Benzovindiflupyr + Picoxystrobin

    • Benzovindiflupyr + Azoxystrobin

    • Fluxapyroxad + Pyraclostrobin

  • Application: Fungicides are applied using a CO2-pressurized backpack sprayer with a 6-nozzle boom, calibrated to a spray volume of 150 L/ha. Applications are timed according to disease development and crop stage.

  • Data Collection:

    • Phytotoxicity: Visual assessment of crop injury on a percentage scale.

    • Disease Severity: Assessed using a diagrammatic scale, quantifying the percentage of leaf area affected by rust.

    • Defoliation: Visual estimation of the percentage of leaf loss in the plot.

    • Yield Components: 1,000-grain weight is determined from a sample of harvested seeds.

    • Grain Yield: Harvest of the central area of each plot, with yield adjusted to a standard moisture content (e.g., 13%) and reported in kg/ha .

  • Statistical Analysis: Data are analyzed using ANOVA, and means are compared using the Tukey test (p < 0.05).

Mandatory Visualizations

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. This enzyme is a critical link between the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound prevents the transfer of electrons from succinate to ubiquinone, thereby halting ATP production and leading to fungal cell death.[7][8]

G cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexII Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone 2e- ComplexIII Complex III Ubiquinone->ComplexIII 2e- This compound This compound (SDHI) Inhibition X Inhibition->ComplexII Binds to Q-site, blocks electron transfer

Caption: this compound inhibits Complex II (SDH), blocking electron transfer and halting cellular respiration.

Experimental Workflow: Fungicide Field Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a fungicide like this compound. This process ensures that the data collected is robust, reproducible, and suitable for statistical analysis.

G start Site Selection & Field Preparation design Experimental Design (e.g., RCBD) start->design planting Planting of Susceptible Variety design->planting application Fungicide Application (at specified timings) planting->application data_collection Data Collection (Disease Severity, Vigor, Yield) application->data_collection harvest Plot Harvest data_collection->harvest analysis Statistical Analysis (ANOVA, Mean Separation) harvest->analysis end Conclusion & Reporting analysis->end

Caption: Standard workflow for a randomized complete block design (RCBD) fungicide field trial.

References

A Comparative Analysis of the Bioactivity of Inpyrfluxam Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the two enantiomers of Inpyrfluxam, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. The data presented herein, supported by detailed experimental protocols, demonstrates the stereospecificity of this compound's fungicidal activity.

This compound possesses a single chiral center at the 3'-position of its indane ring, giving rise to (R)- and (S)-enantiomers. The commercially available fungicide, this compound, is the (R)-enantiomer, produced with high optical purity.[1][2] This guide will refer to the (R)-enantiomer as this compound and the (S)-enantiomer by its stereochemical designation.

Executive Summary of Bioactivity

Experimental data conclusively demonstrates that the fungicidal activity of this compound resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is consistently reported to be nearly inactive against a range of fungal pathogens.[1][3] The (R)-enantiomer exhibits potent, broad-spectrum fungicidal activity, effectively controlling diseases such as Asian soybean rust, apple scab, and brown patch.[1][3]

Data Presentation

The following tables summarize the quantitative data comparing the bioactivity of the this compound enantiomers.

Table 1: Comparative Fungicidal Efficacy against Phakopsora pachyrhizi (Asian Soybean Rust)

Concentration (ppm)(R)-Inpyrfluxam Control Efficacy (%)(S)-Enantiomer Control Efficacy (%)
2.500~100<20
0.630~100<20
0.160~100<20
0.039~90<20

Data is estimated from graphical representations in "Research and Development of a Novel Fungicide, this compound" by Sumitomo Chemical.[3]

Table 2: Inhibition of Succinate-Cytochrome c Reductase (SCR) from P. pachyrhizi

EnantiomerIC50 (mg/L)
(R)-Inpyrfluxam0.000057
(S)-Enantiomer> 2.5*

*The (S)-enantiomer showed minimal inhibition at the highest tested concentrations in fungicidal assays, suggesting a significantly higher IC50 value.[3]

Table 3: In Vitro Fungicidal Spectrum of (R)-Inpyrfluxam (EC50 values in mg/L)

Fungal SpeciesEC50 (mg/L)
Venturia inaequalis0.015
Botrytis cinerea0.030
Sclerotinia sclerotiorum0.027
Rhizoctonia solani (AG1)0.00077
Rhizoctonia solani (AG4)0.0011
Ustilago maydis0.015
Phytophthora infestans7.2
Pythium ultimum2.2

EC50 values for the (S)-enantiomer are not available but are expected to be significantly higher, consistent with its observed lack of fungicidal activity.[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[4][5] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This disruption halts ATP production, leading to the cessation of fungal growth and eventual cell death. The profound difference in bioactivity between the enantiomers suggests a highly specific stereochemical interaction at the target binding site.

cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) ETC Other Complexes (III, IV) SDH Complex II (SDH) SDH->ETC Electron Flow ATP ATP (Energy) ETC->ATP ATP Synthesis This compound (R)-Inpyrfluxam This compound->SDH Inhibition

Mechanism of action of (R)-Inpyrfluxam.

Experimental Protocols

Detached Leaf Assay for Fungicidal Efficacy (Phakopsora pachyrhizi)

This protocol is adapted from the methodology described by Sumitomo Chemical for evaluating the preventive efficacy of this compound enantiomers against Asian soybean rust.[3]

Objective: To determine the control efficacy of this compound enantiomers against P. pachyrhizi on detached soybean leaves.

Methodology:

  • Preparation of Test Solutions: Stock solutions of the (R)- and (S)-enantiomers of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted with distilled water containing a surfactant to achieve the desired final concentrations (e.g., 2.5, 0.63, 0.16, and 0.039 ppm). A control solution containing only the solvent and surfactant is also prepared.

  • Treatment Application: Primary leaves are detached from healthy soybean plants. The detached leaves are dipped into the respective test solutions for approximately 3 seconds and then allowed to air dry.

  • Inoculation: One day after the treatment, a suspension of P. pachyrhizi uredospores is sprayed onto the treated leaves.

  • Incubation: The inoculated leaves are placed in a humid chamber at an appropriate temperature to facilitate fungal infection and development.

  • Assessment: After 12 days of incubation, the percentage of the leaf area covered with fungal lesions is visually assessed for each treatment group and the untreated control.

  • Data Analysis: The control efficacy is calculated for each concentration of the enantiomers relative to the untreated control.

A Prepare enantiomer solutions (R, S, and control) B Dip detached soybean leaves in solutions A->B C Air dry treated leaves B->C D Inoculate leaves with P. pachyrhizi spores (1 day post-treatment) C->D E Incubate in humid chamber (12 days) D->E F Visually assess infected leaf area E->F G Calculate control efficacy F->G

Detached leaf assay workflow.

Succinate-Cytochrome c Reductase (SCR) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against the succinate dehydrogenase enzyme complex.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound enantiomers against the SCR activity of P. pachyrhizi.

Methodology:

  • Preparation of Sub-mitochondrial Particles: Germinated spores of P. pachyrhizi are harvested and subjected to cell disruption (e.g., sonication or French press) to release the mitochondria. The sub-mitochondrial particles containing the respiratory chain enzymes are then isolated by differential centrifugation.

  • Assay Reaction Mixture: In a microplate well, the sub-mitochondrial particle preparation is mixed with a buffer solution containing succinate (the substrate) and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or cytochrome c.

  • Inhibitor Addition: Varying concentrations of the (R)- and (S)-enantiomers of this compound are added to the reaction mixtures. A control group without any inhibitor is also included.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate or enzyme preparation. The reduction of the electron acceptor is monitored spectrophotometrically over time. For cytochrome c, the increase in absorbance at 550 nm is measured.

  • Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The comparative bioactivity data for the enantiomers of this compound unequivocally demonstrate that the potent fungicidal activity is attributable to the (R)-enantiomer. The (S)-enantiomer exhibits negligible activity, highlighting a strict stereochemical requirement for the inhibition of the target enzyme, succinate dehydrogenase. This understanding is crucial for the development of more effective and potentially safer agrochemicals, as the use of a single, highly active enantiomer can reduce the overall chemical load on the environment.

References

Evaluating Inpyrfluxam in Fungicide Rotation Programs for Resistance Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to the pyrazole-carboxamide chemical group and classified under FRAC (Fungicide Resistance Action Committee) Group 7.[1][2] It effectively controls a range of fungal pathogens across various crops by inhibiting mitochondrial respiration in fungi.[1][3][4] This guide provides a comparative evaluation of this compound's performance in fungicide rotation programs aimed at managing resistance, supported by experimental data and detailed methodologies.

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][3] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks the transfer of electrons to ubiquinone, thereby halting ATP production and ultimately leading to fungal cell death.[3]

SDHI Mode of Action cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Succinate Succinate Fumarate Fumarate Succinate->Fumarate NADH NADH NAD NAD+ NADH->NAD ADP ADP + Pi ATP ATP ADP->ATP This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Simplified signaling pathway of SDHI fungicide action.

Comparative Efficacy of this compound

Experimental data demonstrates this compound's efficacy against a variety of economically important fungal pathogens. Its performance is comparable or superior to other commercial fungicides, including other SDHIs and fungicides with different modes of action.

In Vitro Efficacy

In vitro studies are crucial for determining the intrinsic activity of a fungicide against a pathogen. The half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of mycelial growth, is a key metric.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of this compound and Other Fungicides against Rhizoctonia solani

FungicideFRAC GroupR. solani AG-1-IAR. solani AG-2-2 IIIBR. solani AG-4 HG-IReference
This compound 7 (SDHI)0.0150.00950.0011[5]
Azoxystrobin11 (QoI)-0.36-[6]
Fluxapyroxad7 (SDHI)---No direct comparative EC50 data found
Boscalid7 (SDHI)>100 (Resistant)--[7]

Note: Direct comparative EC50 values for all fungicides against the same isolates under identical conditions are limited in the reviewed literature. The data presented is compiled from different studies and should be interpreted with caution.

In Vivo and Field Efficacy

Field trials provide a more realistic assessment of a fungicide's performance under agricultural conditions.

Table 2: Field Efficacy of this compound in Rotation Programs for Disease Control

CropDisease (Pathogen)This compound ProgramComparator Program(s)Efficacy OutcomeReference(s)
RiceSheath Blight (Rhizoctonia solani)This compound applicationAzoxystrobin, FluxapyroxadThis compound reduced disease incidence to 25% from 68% in the untreated control, showing no significant difference from azoxystrobin (30%) and fluxapyroxad (32%).[8]
SoybeanAerial Blight (Rhizoctonia solani)This compound alonePremix of Fluxapyroxad + PyraclostrobinThis compound demonstrated "excellent efficacy," comparable to the premix.[8]
PeanutRhizoctonia Limb and Pod Rot (Rhizoctonia solani)This compound in rotationAzoxystrobinThis compound provided disease control equivalent to the registered alternatives.[9]
AppleScab (Venturia inaequalis)This compound applicationPenthiopyradThis compound reduced scab severity to 2% from 11% in the untreated control, compared to 4% for penthiopyrad.[8]
ApplePowdery Mildew (Podosphaera leucotricha)This compound applicationPenthiopyrad, Kresoxim-methylThis compound reduced powdery mildew to 2% from 20% in the untreated control, significantly more effective than penthiopyrad and kresoxim-methyl (both 6%).[8]
SoybeanAsian Soybean Rust (Phakopsora pachyrhizi)This compound (0.16 ppm)Other major SDHIsThis compound provided 100% control and was superior to other major SDHIs in laboratory pot tests.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the EC50 values of fungicides against mycelial fungi like Rhizoctonia solani.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with serial dilutions of the test fungicide (e.g., this compound, Azoxystrobin) to achieve a range of final concentrations. A non-amended PDA serves as the control.

  • Inoculation: Aseptically place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing fungal culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at specified time intervals (e.g., 48, 72 hours) until the mycelium in the control plates reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[11][12]

Field Efficacy Trial for Soybean Foliar Diseases

This protocol outlines a typical field experiment to evaluate the efficacy of fungicides in controlling diseases like Asian Soybean Rust.

  • Experimental Design: Establish a randomized complete block design with multiple replications (typically 3-4) for each treatment.

  • Plot Establishment: Plant a soybean variety susceptible to the target disease in plots of a standardized size.

  • Fungicide Application: Apply fungicides at predetermined growth stages (e.g., R1 - beginning flowering, R3 - beginning pod) using a calibrated sprayer to ensure uniform coverage. Treatments include an untreated control, this compound, and comparator fungicides, applied as part of a rotational or mixed program.

  • Disease Assessment: Visually assess disease severity at regular intervals after application, using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield Data: At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[13][14][15]

Resistance Management Strategies

The repeated use of fungicides with the same mode of action exerts strong selection pressure on fungal populations, leading to the development of resistance. This compound, as a Group 7 fungicide, is considered to be at a medium to high risk for resistance development.[9] Therefore, its integration into a robust resistance management program is crucial.

Fungicide Rotation

The cornerstone of resistance management is the rotation of fungicides with different FRAC codes. A well-designed rotation program prevents the continuous selection for resistance to a single mode of action.

Fungicide_Rotation_Strategy App1 Application 1: Fungicide A (e.g., FRAC Group 3 - DMI) App2 Application 2: This compound (FRAC Group 7 - SDHI) App1->App2 Rotate to different MOA App3 Application 3: Fungicide B (e.g., FRAC Group 11 - QoI) App2->App3 Rotate to different MOA App4 Application 4: This compound (FRAC Group 7 - SDHI) App3->App4 Alternate back to This compound Note Note: Tank-mixing with a multi-site fungicide (e.g., FRAC Group M) is also a key strategy. App4->Note

Caption: Example of a fungicide rotation program incorporating this compound.
Key Principles for this compound in Rotation Programs:

  • Alternate Modes of Action: Avoid consecutive applications of this compound or other FRAC Group 7 fungicides. Rotate with fungicides from different FRAC groups, such as demethylation inhibitors (DMIs, FRAC Group 3) or quinone outside inhibitors (QoIs, FRAC Group 11).[16]

  • Tank Mixtures: When appropriate, tank-mix this compound with a multi-site fungicide (FRAC Groups M1-M12) to broaden the spectrum of control and further reduce the selection pressure for resistance.[17]

  • Scouting and Thresholds: Base fungicide applications on regular field scouting and established disease thresholds to avoid unnecessary treatments.

  • Follow Label Recommendations: Adhere strictly to the manufacturer's recommendations for application rates, timing, and the maximum number of applications per season.[17]

Fitness Cost of Resistance

Fungicide resistance mutations can sometimes be associated with a "fitness cost," meaning that in the absence of the fungicide, the resistant strains are less competitive than the wild-type (sensitive) strains.[18] This can manifest as reduced mycelial growth, lower spore production, or decreased virulence. The presence of a fitness cost is advantageous for resistance management, as the proportion of resistant individuals in the fungal population may decline when the selective pressure of the fungicide is removed.

While the concept of fitness cost is well-established for SDHI fungicides, specific quantitative data on fitness penalties associated with this compound resistance are not yet widely available in the reviewed literature. However, studies on other SDHI fungicides have shown variable fitness costs depending on the specific mutation and the fungal species. For some pathogens and mutations, no significant fitness penalties have been observed.[16]

Conclusion

This compound is a highly effective SDHI fungicide with a broad spectrum of activity against key fungal pathogens. Its performance is comparable, and in some cases superior, to other commercial fungicides. As a Group 7 fungicide, this compound is a valuable tool for disease management, particularly when incorporated into a well-designed fungicide rotation program to mitigate the risk of resistance development. Adherence to resistance management strategies, including the alternation of modes of action and the use of tank mixtures, is essential to preserve the long-term efficacy of this compound and other at-risk fungicides. Further research is needed to quantify the fitness costs associated with this compound resistance in various fungal pathogens to further refine resistance management strategies.

References

Inpyrfluxam: A Comparative Analysis of its Efficacy Against Fungicide-Resistant Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against crop diseases, the emergence of fungicide-resistant pathogen strains poses a significant threat to global food security. Inpyrfluxam, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated considerable promise in managing these resilient pathogens. This guide provides an objective comparison of this compound's performance against fungicide-resistant strains, supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental evaluation.

Introduction to this compound

This compound is a systemic fungicide belonging to the pyrazole-4-carboxamide chemical group and is classified under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] Its mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungal pathogens.[3][4][5] This disruption halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and reproduction.[3] This mechanism of action makes this compound a critical tool in resistance management programs, particularly against pathogens that have developed reduced sensitivity to other fungicide classes like quinone outside inhibitors (QoIs) and demethylation inhibitors (DMIs).[4]

Performance Against Key Resistant Pathogens

This compound has been evaluated against a range of economically important plant pathogens, including those with documented resistance to other SDHI fungicides.

Asian Soybean Rust (Phakopsora pachyrhizi)

Asian soybean rust (ASR) is a devastating disease, particularly in major soybean-producing regions like Brazil, where resistance to DMI and QoI fungicides is widespread.[4] Furthermore, strains with reduced sensitivity to SDHIs, linked to point mutations in the SdhC gene, have been detected.[4] In this challenging environment, this compound has shown robust and stable efficacy.[4][6] In laboratory pot tests, it provided 100% control of ASR at very low concentrations (0.16 ppm) and demonstrated superior post-infection efficacy compared to other major SDHIs.[4] This suggests this compound is a highly effective solution for managing ASR, even in fields with populations exhibiting multiple fungicide resistance.[4][6]

Rhizoctonia solani

Rhizoctonia solani causes a variety of diseases, including sheath blight in rice, seed decay, and damping-off in corn and sugarbeets.[1][7] Resistance to fungicides, such as the QoI azoxystrobin, has been reported in R. solani populations.[7] this compound has proven to be an effective agent for controlling this pathogen.[7][8] Experimental trials have shown that as a seed or in-furrow treatment, this compound's performance in protecting corn against Rhizoctonia is comparable to other widely used SDHIs like sedaxane and fluxapyroxad.[1][7]

Botrytis cinerea (Gray Mold)

Gray mold is a significant disease affecting a wide range of crops, including small fruits. Resistance to multiple fungicide classes is common in B. cinerea populations. Studies have identified specific mutations in the sdhB gene that confer resistance to SDHI fungicides. While this compound is effective against wild-type strains, its efficacy is reduced against certain resistant genotypes. For instance, isolates harboring the P225F mutation in the sdhB gene show significantly lower sensitivity to this compound.[9] This underscores the importance of monitoring pathogen populations and employing integrated resistance management strategies.

Puccinia horiana (Chrysanthemum White Rust)

Research on Puccinia horiana isolates with the SdhC-I88F substitution—a mutation frequently observed in SDHI-resistant rust fungi—has highlighted this compound's relative strength.[6] In both in vitro and in planta assays, this compound was the most potent SDHI against these resistant isolates.[6] While its resistance factor was moderate (10-30), it was significantly lower than that of other SDHIs like penthiopyrad and benzovindiflupyr (>150), indicating better performance against this specific resistance mechanism.[6]

Quantitative Performance Data

The following table summarizes the efficacy of this compound and other fungicides against specific fungicide-resistant pathogen strains based on reported 50% effective concentration (EC50) values and resistance factors (RF).

PathogenResistance Genotype (Gene-Mutation)FungicideMean EC50 (µg/mL)Resistance Factor (RF)Reference
Botrytis cinereaWild-TypeThis compound0.7-[9]
H272R (sdhB)This compound0.91.3[9]
H272Y (sdhB)This compound23.233.1[9]
N230I (sdhB)This compound0.91.3[9]
P225F (sdhB)This compound48.869.7[9]
Puccinia horianaSdhC-I88FThis compound-10-30[6]
SdhC-I88FFluxapyroxad-3-10[6]
SdhC-I88FPenthiopyrad->150[6]
SdhC-I88FBenzovindiflupyr->150[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following table outlines a typical protocol for determining the in vitro efficacy of fungicides against mycelial growth.

Protocol Step Description
Isolate Collection & Culture Pathogen isolates are collected from infected plant tissues in the field. They are then purified and cultured on a suitable nutrient medium, such as potato dextrose agar (PDA), to obtain pure cultures for sensitivity testing.
Fungicide Stock Preparation A stock solution of the technical grade fungicide (e.g., this compound) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). Serial dilutions are then made to achieve the desired final concentrations for the assay.
Poisoned Food Technique The fungicide dilutions are incorporated into molten PDA medium. The amended medium is then poured into Petri plates. A control plate containing only the solvent is also prepared.
Inoculation A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing pathogen colony and placed in the center of each fungicide-amended and control plate.
Incubation The inoculated plates are incubated in the dark at a controlled temperature (e.g., 22°C) for a period sufficient for the mycelium in the control plate to reach a specific diameter or the edge of the plate.
Data Collection The diameter of the fungal colony on each plate is measured in two perpendicular directions. The average diameter is then calculated.
Data Analysis The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is then determined by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Visualizing Mechanisms and Workflows

This compound's Mode of Action and Resistance

The following diagram illustrates the metabolic pathway targeted by this compound and how genetic mutations in the target enzyme can lead to fungicide resistance.

cluster_0 Mitochondrial Inner Membrane cluster_1 Electron Transport Chain cluster_2 TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Succinate Succinate Succinate->ComplexII This compound This compound This compound->ComplexII Inhibits Resistance Resistance (SdhB, SdhC, SdhD mutations) Resistance->ComplexII Alters binding site

Caption: Mechanism of this compound and SDHI resistance.

General Experimental Workflow for Fungicide Efficacy Testing

This diagram outlines a standardized workflow for assessing the performance of a fungicide against plant pathogens, from initial sample collection to final data interpretation.

cluster_setup Experimental Setup cluster_assay In Vitro Assay cluster_analysis Data Analysis A 1. Isolate Collection (from infected fields) B 2. Pathogen Culture & Purification A->B E 5. Inoculation (Pathogen on plates) B->E C 3. Fungicide Preparation (Serial Dilutions) D 4. Poisoned Food Technique (Fungicide in media) C->D D->E F 6. Incubation (Controlled Environment) E->F G 7. Data Collection (Measure Mycelial Growth) F->G H 8. Calculate % Inhibition G->H I 9. Determine EC50 Values H->I J 10. Resistance Factor (EC50 resistant / EC50 sensitive) I->J

Caption: Workflow for in vitro fungicide efficacy testing.

Conclusion

This compound demonstrates potent activity against a broad spectrum of plant pathogens, including strains that have developed resistance to other fungicide classes. Its efficacy against challenging diseases like Asian soybean rust and Rhizoctonia-induced diseases positions it as a valuable component of integrated disease management programs.[4][7] However, the documented cases of reduced sensitivity in pathogens like Botrytis cinerea due to specific target-site mutations highlight the ongoing evolutionary pressure exerted by fungicides.[9] Therefore, to preserve the long-term effectiveness of this compound and other SDHIs, it is imperative to adhere to resistance management guidelines, such as rotating and mixing fungicides with different modes of action.[7][10] Continuous monitoring of pathogen populations for shifts in sensitivity remains a critical activity for researchers and crop protection professionals.

References

Economic Analysis of Inpyrfluxam in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inpyrfluxam is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] It is utilized for the control of a variety of fungal diseases in major crops such as soybeans, corn, sugar beets, apples, and rice.[1][2] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their economic impact analysis. The primary economic benefits of fungicides like this compound are derived from increased crop yields, improved quality, and enhanced food security.[3]

Performance and Efficacy Comparison

This compound has demonstrated efficacy comparable to or, in some cases, superior to other commercially available fungicides across a range of crops and diseases. Its primary economic value often lies in its role as a tool for resistance management, particularly in situations where pathogens have developed resistance to other fungicide classes.

Data Summary

The following tables summarize quantitative data from various experimental trials, comparing the performance of this compound with alternative fungicides.

Table 1: Efficacy of this compound and Alternatives on Corn (Seed Treatment)

TreatmentActive Ingredient(s)FRAC Code(s)Target PestEfficacy MetricResult
This compound This compound7 (SDHI)Rhizoctonia solaniPlant Stand CountComparable to widely used alternatives (sedaxane and fluxapyroxad).[1][4] No significant difference observed.[1][4]
SedaxaneSedaxane7 (SDHI)Rhizoctonia solaniPlant Stand CountComparable to this compound.[1][4]
FluxapyroxadFluxapyroxad7 (SDHI)Rhizoctonia solaniPlant Stand CountComparable to this compound.[1][4]
Base Seed Treatment + this compoundFludioxonil+Ethaboxam+Metalaxyl+this compound12, 22, 4, 7Rhizoctonia solaniYield Increase over BaseApproximately 19% increase.[4]
Base Seed Treatment + SedaxaneFludioxonil+Ethaboxam+Metalaxyl+Sedaxane12, 22, 4, 7Rhizoctonia solaniYield Increase over BaseApproximately 19% increase.[4]
Base Seed Treatment + FluxapyroxadFludioxonil+Ethaboxam+Metalaxyl+Fluxapyroxad12, 22, 4, 7Rhizoctonia solaniYield Increase over BaseApproximately 19% increase.[4]

Table 2: Efficacy of this compound and Alternatives on Soybeans (Foliar Application)

TreatmentActive Ingredient(s)FRAC Code(s)Target PestEfficacy MetricResult
This compound This compound7 (SDHI)Rhizoctonia Aerial BlightDisease ControlExcellent efficacy.[1] A new mode of action for controlling this disease, aiding in resistance management.[5][6]
Fluxapyroxad + PyraclostrobinFluxapyroxad + Pyraclostrobin7 (SDHI) + 11 (QoI)Rhizoctonia Aerial BlightDisease ControlExcellent efficacy.[1]
AzoxystrobinAzoxystrobin11 (QoI)Rhizoctonia Aerial BlightDisease ControlWidely used, but resistance has been reported in some fungal populations.[1][4]
PropiconazolePropiconazole3 (DMI)Rhizoctonia Aerial BlightDisease ControlWidely used.[4]

Table 3: Efficacy of this compound and Alternatives on Sugar Beets (Seed Treatment)

TreatmentActive Ingredient(s)FRAC Code(s)Target PestEfficacy MetricResult
This compound + Base TreatmentThis compound + Hymexazol + Metalaxyl7, 32, 4Rhizoctonia solaniPlant Count IncreaseIn North Dakota trials, resulted in a 9% higher plant count per acre than untreated control.[1] In an Idaho trial, a 9% higher plant count was observed.[1]
Penthiopyrad + Base TreatmentPenthiopyrad + Hymexazol + Metalaxyl7, 32, 4Rhizoctonia solaniPlant Count IncreaseIn North Dakota trials, resulted in a 7% higher plant count per acre than untreated control.[1] In an Idaho trial, a 17% higher plant count was observed.[1]

Table 4: Efficacy of this compound and Alternatives on Rice (Foliar Application)

TreatmentActive Ingredient(s)FRAC Code(s)Target PestEfficacy MetricResult
This compound This compound7 (SDHI)Rhizoctonia Sheath BlightDisease Incidence ReductionReduced from 68% (untreated) to 25%. No significant difference in disease control or crop yield compared to azoxystrobin and fluxapyroxad.[1] An effective rotational partner.[1]
AzoxystrobinAzoxystrobin11 (QoI)Rhizoctonia Sheath BlightDisease Incidence ReductionReduced from 68% (untreated) to 30%.[1] Known resistance in some areas.[1]
FluxapyroxadFluxapyroxad7 (SDHI)Rhizoctonia Sheath BlightDisease Incidence ReductionReduced from 68% (untreated) to 32%.[1]
PropiconazolePropiconazole3 (DMI)Rhizoctonia Sheath BlightDisease Incidence ReductionIneffective in reducing disease incidence in the cited trials.[1]

Economic Impact Analysis

The economic benefit of a fungicide application is determined by the yield increase it provides relative to its cost (fungicide price + application cost).[7] A key consideration for this compound is its role in fungicide resistance management. The evolution of fungicide resistance can lead to significant economic losses due to reduced efficacy of treatments.[8][9] By providing a different mode of action, this compound can be rotated with other fungicides to delay the development of resistance, thus preserving the efficacy of existing products and protecting long-term crop productivity.[1]

Return on Investment (ROI) Framework

A common method to evaluate the economic viability of a fungicide application is to calculate the break-even yield response. This can be determined using the following formula:

Break-Even Yield (bu/A) = Total Application Cost (

/A)/CropPrice(/A) / Crop Price (/A)/CropPrice( 
/bu) [7]

For a fungicide application to be profitable, the actual yield increase must exceed the break-even yield. While specific pricing for this compound and its application is variable, this framework allows for a localized economic analysis. Online ROI calculators, often provided by university extension programs, can also be valuable tools for this assessment.[10][11][12][13]

The economic value of this compound is particularly evident in crops like soybeans and sugar beets where it offers a new mode of action against key diseases for which resistance to other fungicides is a concern.[5][6]

Experimental Protocols

Detailed experimental protocols for fungicide efficacy trials are crucial for the accurate assessment of a product's performance. While specific protocols for every trial cited are not publicly available, the following represents a generalized methodology for conducting such trials based on common agricultural research practices.

General Field Trial Protocol for Fungicide Efficacy
  • Experimental Design:

    • Utilize a randomized complete block design (RCBD) with a minimum of four replications.[14][15][16][17]

    • Plot sizes should be sufficient to allow for accurate application and harvesting, minimizing edge effects (e.g., 11'x30').[15][16]

    • Establish trials in fields with a history of the target disease or inoculate plots to ensure disease pressure.[18][19]

  • Treatment Application:

    • Calibrate application equipment (e.g., CO2-powered backpack sprayer) to ensure accurate and uniform delivery of the fungicides at the labeled rates.[15][18]

    • Apply treatments at the specified crop growth stage (e.g., R3 for soybeans) and application interval.[14][15]

    • Include an untreated control and a standard registered control for comparison.[18]

  • Data Collection:

    • Assess disease incidence and severity at regular intervals throughout the growing season.[18] Disease severity can be rated as the percentage of affected tissue per plant.[18]

    • Record crop injury, if any, on a standardized scale.[13]

    • At maturity, harvest the center rows of each plot to determine yield, which should be adjusted to a standard moisture content.[14]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between treatments.[14]

    • Utilize tests like Fisher's Protected Least Significant Difference (LSD) to compare treatment means.[14]

Mode of Action: Signaling Pathway

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[5][20] It acts on Complex II of the mitochondrial electron transport chain, inhibiting the enzyme succinate dehydrogenase.[5][20] This disruption of the fungal cell's energy production ultimately leads to its death.[20]

Inpyrfluxam_Mode_of_Action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II substrate for Fumarate Fumarate Fumarate->TCA_Cycle continues cycle Complex_II->Fumarate oxidizes to ETC Electron Transport Chain Complex_II->ETC donates electrons to This compound This compound (SDHI) This compound->Complex_II inhibits ATP_Production ATP Production (Energy) ETC->ATP_Production drives Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death lack of leads to Fungicide_Trial_Workflow Site_Selection Site Selection (History of Disease) Plot_Layout Plot Layout (Randomized Complete Block Design) Site_Selection->Plot_Layout Planting Planting Plot_Layout->Planting Inoculation Inoculation (if necessary) Planting->Inoculation Fungicide_Application Fungicide Application (Specified Growth Stage) Inoculation->Fungicide_Application Data_Collection Data Collection (Disease Severity, Crop Injury) Fungicide_Application->Data_Collection Harvest Harvest (Center Rows) Data_Collection->Harvest at maturity Yield_Analysis Yield & Quality Analysis Harvest->Yield_Analysis Statistical_Analysis Statistical Analysis (ANOVA, LSD) Yield_Analysis->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation Resistance_Management Initial_Pathogen_Population Initial Pathogen Population (Susceptible & Resistant Strains) Repeated_Use_Single_MOA Repeated Use of Single Mode of Action (e.g., FRAC 11 only) Initial_Pathogen_Population->Repeated_Use_Single_MOA Rotation_Strategy Rotation with Different Modes of Action (e.g., FRAC 11 -> FRAC 7 -> FRAC 3) Initial_Pathogen_Population->Rotation_Strategy Selection_Pressure Increased Selection Pressure for Resistant Strains Repeated_Use_Single_MOA->Selection_Pressure Resistant_Population_Dominates Resistant Population Dominates Selection_Pressure->Resistant_Population_Dominates Fungicide_Failure Fungicide Failure & Yield Loss Resistant_Population_Dominates->Fungicide_Failure Reduced_Selection_Pressure Reduced Selection Pressure on Any Single Strain Rotation_Strategy->Reduced_Selection_Pressure Delayed_Resistance Delayed Onset of Resistance Reduced_Selection_Pressure->Delayed_Resistance Sustainable_Disease_Control Sustainable Disease Control & Preserved Yield Delayed_Resistance->Sustainable_Disease_Control Inpyrfluxam_Role This compound (FRAC 7) provides a rotational partner Inpyrfluxam_Role->Rotation_Strategy

References

Safety Operating Guide

Proper Disposal of Inpyrfluxam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Inpyrfluxam, a pyrazolecarboxamide fungicide, is paramount in laboratory settings to ensure environmental protection and occupational safety.[1][2][3] Adherence to established protocols for chemical waste management is essential for researchers, scientists, and drug development professionals handling this compound. This guide provides a procedural framework for the proper disposal of this compound waste, aligning with general laboratory safety standards and specific recommendations from safety data sheets (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[4][5][6] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[7][8] In case of accidental contact, rinse the affected skin area immediately with plenty of water for 15-20 minutes and remove contaminated clothing.[7] For eye contact, flush cautiously with water for several minutes.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with local, regional, and national hazardous waste regulations.[7] The following steps provide a general operational plan for its proper disposal in a laboratory setting:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible chemical reactions.[9] Store acids and bases separately, and keep this compound waste away from strong oxidizing agents.[8][9]

  • Container Selection and Labeling:

    • Use only chemically compatible and leak-proof containers for waste collection.[10][11] High-density polyethylene (HDPE) or other resistant plastic containers are generally preferred.[10]

    • Ensure containers are in good condition, with no cracks or deterioration, and have a secure, tightly fitting screw cap.[9]

    • Label the waste container clearly and accurately with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "this compound in methanol," "Contaminated sharps").[10][12]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10][12]

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]

    • Keep waste containers closed except when adding waste.[10][12]

    • The SAA must be inspected weekly for any signs of leakage.[9]

  • Disposal of Empty Containers:

    • Empty this compound containers must be thoroughly rinsed.[12] For containers larger than 5 gallons, it is recommended to triple rinse.[1]

    • The rinsate should be collected and treated as hazardous waste.[13] Do not pour rinsate down the drain.[13]

    • After rinsing, deface or remove all labels and puncture the container to prevent reuse.[1][12] The container can then be disposed of in accordance with institutional guidelines for non-hazardous solid waste.[1]

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][10][12]

    • Complete all necessary hazardous waste disposal forms as required by your institution.[12]

Quantitative Data and Storage Summary

While specific quantitative disposal parameters for this compound are not widely published and are subject to local regulations, the following table summarizes general guidelines for laboratory chemical waste management.

ParameterGuidelineSource
Maximum Accumulation Volume (SAA) 55 gallons of hazardous waste[10][12]
Maximum Accumulation (Acutely Toxic) 1 quart of liquid or 1 kilogram of solid[10]
Container Headspace Minimum of 1 inch[9]
Maximum Storage Time (Partially Filled) Up to 1 year in a designated SAA[9]
pH for Drain Disposal (Aqueous Non-Hazardous) Between 5.5 and 10.5[14]

Note: this compound is classified as harmful if swallowed or inhaled and is very toxic to aquatic life; therefore, it should be treated as hazardous waste and not disposed of down the drain.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Inpyrfluxam_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Select & Label Compatible Container segregate->container collect Collect Waste in Sealed Container container->collect store Store in Designated Satellite Accumulation Area collect->store is_full Container Full or Storage Limit Reached? store->is_full arrange_pickup Arrange for Pickup by EHS/Licensed Disposer is_full->arrange_pickup Yes continue_collection Continue Collection is_full->continue_collection No end Disposal Complete arrange_pickup->end continue_collection->collect

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Inpyrfluxam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Inpyrfluxam. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesImpervious gloves are necessary.[1] Recommended materials include barrier laminate, butyl rubber (≥ 14 mils), nitrile rubber (≥ 14 mils), neoprene rubber (≥ 14 mils), or Viton (≥ 14 mils).[2] Avoid leather, paper, or fabric gloves.[3]
Eye and Face Protection Safety glasses or gogglesWear safety glasses with side-shields.[1] For tasks with a higher risk of splashing, use chemical splash goggles or a face shield.
Body Protection Protective clothingA long-sleeved shirt and long pants are the minimum requirement.[4] For more extensive handling, a chemical-resistant suit or apron should be considered.[3][5]
Respiratory Protection RespiratorUse in a well-ventilated area.[6][7] If ventilation is inadequate or if dusts/mists are generated, a respirator is recommended.[8][9] The specific type of respirator should be determined by a risk assessment.
Foot Protection Chemical-resistant bootsWear boots made of a suitable chemical-resistant material; do not use leather or fabric footwear.[3] Pants should be worn over the boots.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting minimizes risks. The following procedural steps provide a clear workflow from preparation to post-handling procedures.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[6][7]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[10]

  • Prepare Workspace: Designate a specific area for handling this compound. Ensure that an eyewash station and safety shower are readily accessible.[11]

2. Handling and Experimental Procedure:

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin, eyes, or clothing.[1][11] Do not eat, drink, or smoke in the handling area.[6][11]

  • Weighing and Transferring: When handling the solid form, take care to avoid generating dust.[6] Use appropriate tools for transferring the chemical.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep up the spilled solid material, avoiding dust generation, and collect it in a sealed container for disposal.[6]

    • Clean the spill area with large amounts of water.[6]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6][7]

  • PPE Removal and Cleaning: Wash the outside of gloves before removing them.[3] All reusable PPE should be cleaned according to the manufacturer's instructions and stored separately from personal clothing.[10] Contaminated disposable items should be discarded properly.[10]

  • Storage: Store this compound in a tightly closed, light-shielding container in a well-ventilated and locked place, away from direct sunlight and heat sources.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

  • Waste Characterization: All waste materials, including unused this compound and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), should be considered hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Authorized Disposal: The disposal of chemical waste must be carried out by an authorized waste disposal company, in accordance with all applicable local, regional, and national regulations.[6][11]

  • Container Disposal: Empty containers should be completely emptied before disposal and should be recycled, recovered, or disposed of through an approved waste management facility.[6]

Workflow for Safe Handling of this compound

Inpyrfluxam_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workstation Prepare Well-Ventilated Workstation Don_PPE->Prepare_Workstation Weigh_Transfer Weigh & Transfer Chemical Prepare_Workstation->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Clean_Workstation Clean Workstation Conduct_Experiment->Clean_Workstation Collect_Waste Collect Contaminated Waste Conduct_Experiment->Collect_Waste Doff_PPE Doff & Clean/Dispose PPE Clean_Workstation->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose via Authorized Vendor Collect_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inpyrfluxam
Reactant of Route 2
Reactant of Route 2
Inpyrfluxam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。